molecular formula C8H15NO2 B1149312 Methyl 2-aminocyclohexane-1-carboxylate CAS No. 161618-52-6

Methyl 2-aminocyclohexane-1-carboxylate

Cat. No.: B1149312
CAS No.: 161618-52-6
M. Wt: 157.2102
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Description

Methyl 2-aminocyclohexane-1-carboxylate, also known as Methyl 2-aminocyclohexane-1-carboxylate, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.2102. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHWZRODJBJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-aminocyclohexane-1-carboxylate structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Isomers of Methyl 2-Aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminocyclohexane-1-carboxylate, a substituted β-amino acid ester, serves as a pivotal structural motif in medicinal chemistry and organic synthesis. Its rigid cyclohexane backbone, coupled with two functional groups, presents a rich stereochemical landscape. The precise three-dimensional arrangement of the amine and ester substituents gives rise to distinct structural isomers—specifically diastereomers (cis/trans) and enantiomers (R/S)—each possessing unique physicochemical properties and, critically, divergent biological activities. This guide provides a comprehensive exploration of these isomers, detailing their synthesis, separation, and characterization. We delve into the causality behind experimental choices, offering field-proven insights into analytical methodologies and highlighting the profound impact of stereochemistry on pharmacological outcomes. This document is designed to be a self-validating resource, grounding key claims in authoritative literature and providing detailed protocols for researchers in the field.

The Stereochemical Complexity of a Disubstituted Cyclohexane

The core structure of methyl 2-aminocyclohexane-1-carboxylate features two adjacent stereocenters on a cyclohexane ring. This arrangement inherently leads to the formation of multiple stereoisomers. Understanding the relationship between these isomers is fundamental to harnessing their potential as chiral building blocks.

  • Diastereomers (cis and trans): The relative orientation of the amino and methyl carboxylate groups defines two diastereomers.

    • In the cis isomer , both substituents are on the same face of the cyclohexane ring (e.g., both pointing up or both pointing down).[1]

    • In the trans isomer , the substituents are on opposite faces of the ring (e.g., one up and one down).[1] Diastereomers are distinct compounds with different physical properties, such as melting points, boiling points, and chromatographic retention times, which allows for their separation using standard laboratory techniques.

  • Enantiomers: Both the cis and the trans diastereomers are chiral, meaning they are non-superimposable on their mirror images. Therefore, each exists as a pair of enantiomers.

    • The trans isomer pair consists of (1R,2R) and (1S,2S)-methyl 2-aminocyclohexane-1-carboxylate.[2][3]

    • The cis isomer pair consists of (1R,2S) and (1S,2R)-methyl 2-aminocyclohexane-1-carboxylate.

These four stereoisomers possess identical molecular formulas and connectivity but differ in their spatial arrangement, a critical distinction in the highly specific world of molecular recognition and drug-receptor interactions.

G cluster_trans trans-Isomers cluster_cis cis-Isomers trans_racemate trans Racemate (1R,2R) (1R,2R) trans_racemate->(1R,2R) (1S,2S) (1S,2S) trans_racemate->(1S,2S) (1R,2R)->(1S,2S) Enantiomers (1R,2S) (1R,2S) (1R,2R)->(1R,2S) Diastereomers (1S,2R) (1S,2R) (1R,2R)->(1S,2R) Diastereomers (1S,2S)->(1R,2S) Diastereomers (1S,2S)->(1S,2R) Diastereomers cis_racemate cis Racemate cis_racemate->(1R,2S) cis_racemate->(1S,2R) (1R,2S)->(1S,2R) Enantiomers Molecule Methyl 2-Aminocyclohexane-1-carboxylate Molecule->trans_racemate Molecule->cis_racemate

Figure 1: Stereoisomeric relationships of Methyl 2-Aminocyclohexane-1-carboxylate.

Synthesis and Isomer Separation: A Strategic Workflow

The synthesis of methyl 2-aminocyclohexane-1-carboxylate typically yields a mixture of diastereomers, necessitating robust separation and resolution protocols.

Synthesis of Diastereomeric Mixtures

A common and effective route is the catalytic hydrogenation of methyl 2-aminobenzoate (methyl anthranilate).

  • Causality of Method: The hydrogenation of the aromatic ring is a powerful method for accessing saturated cyclic systems. However, the stereochemical outcome is often difficult to control. The hydrogen atoms can add to the plane of the aromatic ring from either the same side (syn-addition) or opposite sides, and the choice of catalyst (e.g., Rhodium on carbon, Raney Nickel) and reaction conditions (pressure, temperature, solvent) can influence the cis/trans ratio of the resulting product mixture. For instance, certain catalytic systems may favor the formation of the thermodynamically more stable trans isomer.[4]

Separation of Cis and Trans Diastereomers

Leveraging the distinct physical properties of diastereomers is key to their separation.

  • Fractional Crystallization: This classical technique exploits differences in solubility between the cis and trans isomers in a given solvent system. By carefully controlling temperature and solvent composition, one isomer can be selectively precipitated from the solution, leaving the other enriched in the mother liquor. This method is often scalable and cost-effective.[5]

  • Column Chromatography: This is the most versatile laboratory-scale method. The diastereomeric mixture is passed through a stationary phase (e.g., silica gel), and an eluent (mobile phase) of appropriate polarity is used. Due to differences in polarity and interaction with the stationary phase, the cis and trans isomers will travel through the column at different rates, allowing for their collection as separate fractions.

Enantiomeric Resolution: Isolating the Pure Stereoisomers

Separating enantiomers requires a chiral environment, as their physical properties are identical in an achiral setting.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for both analytical and preparative-scale enantioseparation.[6] The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral amines and amino acid esters.[7][8] The differential interaction leads to different retention times, enabling their separation.

G cluster_workflow Chiral HPLC Workflow start Racemic Mixture (e.g., trans-isomers) injector Injector start->injector pump HPLC Pump (Isocratic Mobile Phase) pump->injector column Chiral Column (e.g., Chiralpak IE) injector->column detector UV/CD Detector column->detector output Chromatogram (Separated Peaks) detector->output fraction Fraction Collector detector->fraction enantiomer1 Pure Enantiomer 1 (e.g., 1R,2R) fraction->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., 1S,2S) fraction->enantiomer2

Figure 2: Workflow for enantiomeric resolution using Chiral HPLC.

Experimental Protocol: Analytical Chiral HPLC Separation

  • System Preparation: An HPLC system equipped with a UV detector and a polysaccharide-based chiral column (e.g., Chiralpak® IE) is used.

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and a polar modifier like 2-propanol or ethanol.[8] The ratio is optimized to achieve good resolution and reasonable run times (e.g., 90:10 hexane:2-propanol).

  • Sample Preparation: A dilute solution of the racemic mixture (e.g., 1 mg/mL) is prepared in the mobile phase.

  • Injection and Elution: A small volume (e.g., 5-10 µL) is injected onto the column. The mobile phase is pumped at a constant flow rate (e.g., 1.0 mL/min).[8]

  • Detection: The eluent is monitored by the UV detector at a wavelength where the compound absorbs (e.g., 210 nm).

  • Data Analysis: The resulting chromatogram will show two distinct peaks corresponding to the two enantiomers, allowing for the determination of enantiomeric purity (enantiomeric excess, %ee).

Spectroscopic Characterization: Differentiating the Isomers

A multi-technique spectroscopic approach is essential for the unambiguous identification and structural confirmation of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between cis and trans diastereomers in solution.

  • Expertise & Causality: The key lies in the through-bond coupling (J-coupling) between the protons on C1 and C2 (H1 and H2). The magnitude of this coupling constant (³J_HH) is dependent on the dihedral angle between the two protons, as described by the Karplus equation.

    • In the most stable chair conformation of the trans isomer , the H1 and H2 protons are typically in a diaxial orientation, resulting in a large coupling constant (³J_ax-ax ≈ 10-13 Hz).[9][10]

    • In the cis isomer , the relationship is axial-equatorial, leading to a much smaller coupling constant (³J_ax-eq ≈ 2-5 Hz).[9][10]

  • ¹³C NMR can also provide clues, as the chemical shifts of the ring carbons can be affected by the steric environment, which differs between the cis and trans isomers.[11]

Spectroscopic Data cis-Isomer (ax,eq) trans-Isomer (ax,ax)
¹H NMR (H1-H2 Coupling) Small ³J_HH (2-5 Hz)Large ³J_HH (10-13 Hz)
¹³C NMR (Ring Carbons) Shifts influenced by steric compressionShifts reflect a less strained conformation
IR (cm⁻¹) ~3450, 3350 (N-H), ~1730 (C=O)~3450, 3350 (N-H), ~1730 (C=O)
Mass Spec (m/z) 157 (M⁺), characteristic fragments157 (M⁺), characteristic fragments

Table 1: Comparative Spectroscopic Data for Differentiating Diastereomers.

X-ray Crystallography

For absolute structural confirmation, single-crystal X-ray crystallography is unparalleled.

  • Trustworthiness: This technique provides a definitive 3D structure of the molecule in the solid state, confirming the relative stereochemistry (cis or trans) and, if a heavy atom is present or anomalous dispersion is used, the absolute stereochemistry (R/S configuration) of a single enantiomer.[12] It is the ultimate arbiter in stereochemical assignment.

Relevance in Drug Development: Why Stereoisomerism Matters

The pharmaceutical industry has moved decisively towards the development of single-enantiomer drugs over racemic mixtures.[13] This shift is driven by the understanding that enantiomers can have vastly different pharmacological and toxicological profiles.[14]

  • Differential Biological Activity: Chiral drug targets, such as enzymes and receptors, interact differently with each enantiomer of a chiral drug. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects.

  • Improved Therapeutic Index: By isolating the active enantiomer, the therapeutic dose can often be lowered, reducing the patient's metabolic load and minimizing the risk of off-target and toxic side effects.

  • Metabolic Considerations: The body's metabolic enzymes are also chiral. Each enantiomer can be metabolized through different pathways at different rates, leading to distinct pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[15] Integrating these studies early in the drug development process is a strategic imperative.[15]

  • Role as a Constrained Scaffold: The rigid cyclohexane backbone of methyl 2-aminocyclohexane-1-carboxylate makes it an excellent scaffold for creating conformationally constrained peptidomimetics. By fixing the relative orientation of the amino and carboxylate groups, chemists can design molecules that adopt a specific shape to fit precisely into a biological target, enhancing potency and selectivity. The methyl group itself can also play a crucial role in modulating properties through hydrophobic interactions or by blocking metabolic sites, an effect often referred to as the "magic methyl" effect.[16][17]

Conclusion

The structural isomers of methyl 2-aminocyclohexane-1-carboxylate represent more than a mere academic curiosity; they are a clear illustration of the fundamental principle that molecular shape dictates function. For researchers in drug discovery, a thorough understanding of the synthesis, separation, and characterization of these stereoisomers is not optional—it is essential. The ability to isolate and study a single, pure stereoisomer is a prerequisite for rational drug design, allowing for the optimization of therapeutic efficacy while minimizing potential harm. The methodologies and insights presented in this guide underscore the necessity of stereochemical precision in the advancement of modern medicine.

References

  • Meulman, P. A. (1965). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at: [Link]

  • PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (2015). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from: [Link]

  • American Pharmaceutical Review. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from: [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from: [Link]

  • ResearchGate. (2020). 29 Si NMR spectrum of cis/trans mixture of 1. Retrieved from: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • A-Level Chemistry. (n.d.). NMR SCT Mark schemes. Retrieved from: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from: [Link]

  • Xtalks. (2023). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from: [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from: [Link]

  • Molecules. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Retrieved from: [Link]

  • Current Topics in Medicinal Chemistry. (2007). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

An In-Depth Technical Guide to (1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety protocols for (1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate. This chiral building block is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction and Nomenclature

(1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule featuring a cyclohexane ring substituted with an amino group and a methyl carboxylate group in a trans configuration. The stereochemistry, defined by the (1S,2S) designation, is crucial for its application in asymmetric synthesis and its interaction with biological systems.

Table 1: Compound Identification [1][2]

IdentifierValue
IUPAC Name trans-methyl (1S,2S)-2-aminocyclohexane-1-carboxylate[1]
CAS Number 217799-18-3[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
InChIKey SUYHWZRODJBJER-BQBZGAKWSA-N[1]
SMILES COC(=O)[C@H]1CCCC[C@@H]1N[1]

Physicochemical Properties

The physicochemical properties of (1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate are summarized in the table below. These properties are essential for understanding its behavior in various solvents and reaction conditions.

Table 2: Computed Physicochemical Properties [1]

PropertyValue
XLogP3-AA 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 157.110278721 Da
Topological Polar Surface Area 52.3 Ų

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate can be approached through two primary strategies: asymmetric synthesis from achiral precursors or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers a direct route to the desired enantiomer, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. One effective method involves the diastereoselective reduction of a chiral precursor.[3]

Chiral Resolution of Racemic trans-Methyl 2-aminocyclohexane-1-carboxylate

A common and practical approach to obtaining the enantiomerically pure compound is through the resolution of a racemic mixture of trans-methyl 2-aminocyclohexane-1-carboxylate. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[4][5][6]

This protocol outlines a representative procedure for the resolution of racemic trans-methyl 2-aminocyclohexane-1-carboxylate.

Materials:

  • Racemic trans-methyl 2-aminocyclohexane-1-carboxylate

  • L-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Ice bath

Procedure:

  • Salt Formation: Dissolve one equivalent of racemic trans-methyl 2-aminocyclohexane-1-carboxylate in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. The use of a substoichiometric amount of the resolving agent is a common strategy to selectively precipitate one diastereomeric salt.[4][5]

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with gentle stirring. Allow the mixture to cool gradually to room temperature, and then place it in an ice bath to promote crystallization. The less soluble diastereomeric salt, the (1S,2S)-amine-(+)-tartrate, will precipitate.[4]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add 1 M sodium hydroxide solution until the pH is basic (pH > 10). This will deprotonate the ammonium salt and liberate the free amine.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC or by forming a diastereomeric derivative (e.g., a Mosher's amide) and analyzing by NMR spectroscopy.[7]

Spectroscopic Characterization

The structural elucidation of (1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methoxy group of the ester, and the amine protons. The protons on the carbons bearing the amino and carboxylate groups will appear as multiplets. The methoxy group will be a sharp singlet around 3.7 ppm. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be observed in the range of 170-175 ppm. The carbons attached to the nitrogen and the ester oxygen will appear in the downfield region of the aliphatic carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A medium to weak band (or a pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.

  • C-H stretch: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexane ring and the methyl group.[9]

  • C=O stretch: A strong, sharp absorption band around 1735 cm⁻¹ characteristic of a saturated ester.[10]

  • C-O stretch: Two distinct bands in the 1300-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester group.

  • N-H bend: A medium intensity band around 1600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺) at m/z = 157. The fragmentation pattern will be characteristic of an amino acid ester. Common fragmentation pathways include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 126, and the loss of the entire carbomethoxy group (-COOCH₃, m/z = 59) resulting in a fragment at m/z = 98. Alpha-cleavage adjacent to the amine is also a likely fragmentation pathway.[11][12]

Applications in Research and Development

(1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate is a valuable chiral building block in several areas of chemical research and development.

Asymmetric Synthesis

The primary application of this compound is as a chiral starting material for the synthesis of more complex enantiomerically pure molecules.[13][14][] Its bifunctional nature allows for a wide range of chemical transformations at both the amino and ester functionalities, enabling the construction of intricate molecular architectures with defined stereochemistry.

Pharmaceutical and Agrochemical Development

Derivatives of aminocyclohexanecarboxylic acids have shown a variety of biological activities, making them attractive scaffolds for drug discovery. For instance, related aminocyclohexane derivatives have been investigated for their potential as antidiabetic agents. The rigid cyclohexane backbone can serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets.

Materials Science

The ability of aminocyclohexane derivatives to form ordered supramolecular structures through hydrogen bonding makes them interesting candidates for the development of novel materials. For example, amides derived from the corresponding carboxylic acid have been shown to be effective low molecular weight organogelators, capable of gelling various organic solvents at low concentrations.[16]

Safety and Handling

Potential Hazards:

  • Skin and Eye Irritation: Amines can be irritating to the skin and eyes. Prolonged contact may cause dermatitis.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.

  • Flammability: As with many organic esters, this compound is likely a flammable liquid.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

(1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate is a versatile and valuable chiral building block with significant potential in asymmetric synthesis, pharmaceutical development, and materials science. Its synthesis, while requiring careful control of stereochemistry, is achievable through established methods such as chiral resolution. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_isolation Isolation racemic_ester Racemic trans-Methyl 2-aminocyclohexane-1-carboxylate salt_formation Diastereomeric Salt Formation racemic_ester->salt_formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Free Amine separation->liberation extraction Extraction & Purification liberation->extraction final_product (1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate extraction->final_product

Caption: Chiral resolution workflow for obtaining (1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity and Identity Confirmation product (1S,2S)-Methyl 2-aminocyclohexane-1-carboxylate nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure purity_check Purity Assessment structure->purity_check

Caption: Analytical workflow for the characterization of the final product.

References

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An In-depth Technical Guide to the Stereochemistry of Methyl 2-Aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 2-aminocyclohexanecarboxylate scaffold is a cornerstone in modern medicinal chemistry, offering a conformationally constrained framework that is invaluable for the design of novel therapeutics. As cyclic β-amino acid derivatives, these compounds serve as critical building blocks for peptides, natural product analogues, and various heterocyclic structures with diverse biological activities.[1] The precise spatial arrangement of the amino and carboxylate groups—the stereochemistry—dictates the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. This guide provides a comprehensive exploration of the stereochemical intricacies of these derivatives, covering fundamental principles of cyclohexane conformation, stereoselective synthetic strategies, definitive analytical techniques for stereochemical assignment, and the implications of stereoisomerism in drug discovery.

Foundational Principles: Stereochemistry in Substituted Cyclohexanes

The stereochemical behavior of methyl 2-aminocyclohexanecarboxylate is rooted in the fundamental principles of cyclohexane conformation. Unlike planar aromatic rings, the cyclohexane ring is non-planar, adopting various conformations to minimize steric and torsional strain.[2]

The Dominance of the Chair Conformation

To alleviate angle and torsional strain, the cyclohexane ring primarily adopts a puckered "chair" conformation. In this arrangement, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°.[2] The substituents on the ring occupy two distinct types of positions:

  • Axial (a): Bonds are parallel to the principal axis of the ring, pointing straight up or down.

  • Equatorial (e): Bonds point out from the equator of the ring.

These two chair conformations can interconvert through a process known as a "ring flip," where axial substituents become equatorial and vice versa.

Cis-Trans Isomerism and Conformational Energy

For a 1,2-disubstituted cyclohexane like methyl 2-aminocyclohexanecarboxylate, the relative orientation of the two substituent groups gives rise to cis-trans (geometric) isomerism.[3][4]

  • Trans Isomers: The substituents are on opposite faces of the ring. In the chair conformation, this can be represented as either diaxial (a,a) or diequatorial (e,e).

  • Cis Isomers: The substituents are on the same face of the ring, which corresponds to an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement.

The energetic stability of these conformations is paramount. Bulky substituents in the axial position experience destabilizing 1,3-diaxial interactions (steric hindrance) with other axial hydrogens. Consequently, the chair conformation that places the largest substituents in the equatorial position is overwhelmingly favored. For methyl 2-aminocyclohexanecarboxylate, both the amino and the methoxycarbonyl groups are sterically demanding, and their preferred orientation dictates the molecule's ground-state geometry.

cluster_Axial Axial Positions cluster_Equatorial Equatorial Positions cluster_Ring Cyclohexane Chair A Up Axial (a) B Down Axial (a) C Up Equatorial (e) D Down Equatorial (e) Ring Chair Conformation Ring->A  Parallel to  C3 Axis Ring->B Ring->C  Points away  from ring Ring->D G cluster_trans trans-Isomer (e.g., 1R,2R) cluster_cis cis-Isomer (e.g., 1R,2S) trans_ee Diequatorial (e,e) [Most Stable] trans_aa Diaxial (a,a) [High Energy] trans_ee->trans_aa Ring Flip (High Energy Barrier) cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Equilibrium)

Caption: Conformational equilibrium in cis and trans isomers.

Stereocontrolled Synthetic Strategies

The synthesis of a single, desired stereoisomer is a critical challenge in organic chemistry and drug development. Three primary strategies are employed: diastereoselective synthesis, asymmetric synthesis, and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material. [5][6]This is often the most efficient method. One established approach involves the diastereoselective hydrogenation of a chiral precursor. [7]For instance, a chiral auxiliary can be used to shield one face of an aromatic ring precursor, directing hydrogenation to occur from the less hindered face and thereby setting the desired stereochemistry. [7]Another powerful technique is the conjugate addition of a homochiral lithium amide to an unsaturated diester, which can establish the trans stereochemistry in a highly controlled manner. [8][9]

Chiral Resolution of a Racemic Mixture

When a synthesis produces a racemic mixture (a 50:50 mix of two enantiomers), resolution is required to separate them. [10]A classic and scalable method involves the formation of diastereomeric salts.

Core Principle: Enantiomers have identical physical properties, making them difficult to separate. However, diastereomers have different physical properties (e.g., solubility, melting point). By reacting a racemic mixture with a single enantiomer of a "resolving agent," a pair of diastereomeric salts is formed, which can then be separated. [10][11]

G Racemate Racemic Mixture (R-acid + S-acid) Salts Mixture of Diastereomeric Salts (R,S-salt + S,S-salt) Racemate->Salts Agent Chiral Resolving Agent (e.g., S-base) Agent->Salts Separation Fractional Crystallization (Separation based on solubility) Salts->Separation Salt1 Less Soluble Salt (e.g., R,S-salt) Separation->Salt1 Precipitates Salt2 More Soluble Salt (e.g., S,S-salt) Separation->Salt2 Stays in solution Acidification1 Acidification Salt1->Acidification1 Acidification2 Acidification Salt2->Acidification2 Product1 Pure Enantiomer 1 (R-acid) Acidification1->Product1 Product2 Pure Enantiomer 2 (S-acid) Acidification2->Product2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution of trans-2-Aminocyclohexanecarboxylic Acid

This protocol is a representative example for resolving the parent amino acid, which can then be esterified. The choice of resolving agent is critical and often determined empirically.

  • Salt Formation:

    • Dissolve one equivalent of the racemic trans-2-aminocyclohexanecarboxylic acid in a suitable hot solvent (e.g., methanol or ethanol).

    • Add one equivalent of an enantiomerically pure chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-phenylethylamine). [12] * Stir the solution and allow it to cool slowly to room temperature, then potentially in an ice bath to induce crystallization.

  • Fractional Crystallization:

    • The diastereomeric salt with lower solubility will preferentially crystallize out of the solution.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities.

    • The mother liquor, now enriched in the more soluble diastereomeric salt, can be collected for isolation of the other enantiomer.

  • Liberation of the Free Amino Acid:

    • Dissolve the isolated crystalline salt in water.

    • Adjust the pH with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free amino acid from the resolving agent. [10] * Isolate the enantiomerically pure amino acid, often by crystallization or extraction.

  • Esterification:

    • The resolved amino acid can then be converted to the methyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid).

Spectroscopic Analysis for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of cyclohexane derivatives. [7][13]The chemical shifts and, more importantly, the coupling constants of the ring protons provide a detailed picture of the molecule's conformation and the relative orientation of its substituents.

Differentiating Axial vs. Equatorial Protons in ¹H NMR

In a fixed chair conformation, axial and equatorial protons reside in different magnetic environments.

  • Axial Protons: Are generally more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.

  • Equatorial Protons: Are typically deshielded and appear at a higher chemical shift (further downfield). [14] At room temperature, rapid ring flipping can average these signals, sometimes resulting in a single, broad peak. [15]However, for conformationally locked systems, such as the diequatorial trans-isomer, distinct axial and equatorial signals can be resolved.

Vicinal Coupling Constants (³J) and the Karplus Relationship

The most definitive NMR data for stereochemical assignment comes from the vicinal coupling constant (³J), which is the coupling between protons on adjacent carbon atoms. The magnitude of ³J is dependent on the dihedral angle (θ) between the two C-H bonds, as described by the Karplus equation.

Interaction TypeDihedral Angle (θ)Typical ³J Value (Hz)Implication
axial-axial ~180°8 - 13 HzLarge coupling, indicative of a trans relationship
axial-equatorial ~60°2 - 5 HzSmall coupling
equatorial-equatorial ~60°2 - 5 HzSmall coupling
Table 2: Typical ³JHH coupling constants in cyclohexane systems.

For methyl 2-aminocyclohexanecarboxylate, the key is to analyze the signal for the proton at C1 (H1) and C2 (H2).

  • In a trans-(e,e)-isomer , the H1 and H2 protons are both axial. This will result in a large axial-axial coupling constant (³J ≈ 8-13 Hz), which is a clear diagnostic marker for the trans configuration.

  • In a cis-(a,e)-isomer , one proton is axial and the other is equatorial. This will lead to a small axial-equatorial coupling constant (³J ≈ 2-5 Hz), confirming the cis relationship.

Importance in Drug Discovery and Development

The rigid framework of the cyclohexane ring makes these derivatives highly valuable in drug design. By locking the amino and carboxylate functionalities in a specific spatial orientation, chemists can design molecules that fit precisely into the binding pocket of a target protein or enzyme.

Cyclic β-amino acids are frequently incorporated into peptides to induce stable secondary structures, such as helices or turns, which can mimic the bioactive conformation of natural peptides while offering enhanced resistance to enzymatic degradation. [1]Furthermore, the strategic placement of methyl groups can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties, a concept often referred to as the "magic methyl" effect. [16][17]The stereochemistry of these groups is critical; a methyl group in an equatorial position will have a very different impact on molecular shape and receptor binding than one in an axial position. [17]These derivatives serve as crucial building blocks for creating new chemical entities with tailored biological activities. [18]

Conclusion

The stereochemistry of methyl 2-aminocyclohexanecarboxylate derivatives is a multifaceted subject that combines principles of conformational analysis, stereoselective synthesis, and detailed spectroscopic characterization. A thorough understanding of the interplay between the cis/trans isomers and their preferred chair conformations is essential for any scientist working with these scaffolds. Mastery of stereocontrolled synthesis and the ability to definitively assign stereochemistry using NMR are critical skills that empower the rational design of new chemical entities. As the demand for structurally novel and potent therapeutic agents continues to grow, the strategic application of these conformationally constrained building blocks will remain a vital component of successful drug discovery programs.

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An In-depth Technical Guide to the Conformational Analysis of Substituted Aminocyclohexanes

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The conformational landscape of substituted cyclohexanes, particularly aminocyclohexanes, is a cornerstone of modern stereochemistry and plays a pivotal role in medicinal chemistry and drug development. The spatial arrangement of substituents on the cyclohexane ring dictates molecular properties, biological activity, and intermolecular interactions. This guide provides a comprehensive exploration of the principles governing the conformational preferences of substituted aminocyclohexanes. It delves into the energetic factors, including steric hindrance and stereoelectronic effects, that determine the equilibrium between axial and equatorial conformers. Furthermore, this document outlines the key experimental and computational techniques employed to elucidate these conformational dynamics, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Cyclohexane Conformation

The cyclohexane ring is a ubiquitous scaffold in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and synthetic compounds. Its non-planar, puckered structure allows it to adopt several conformations to alleviate ring strain.[1] The most stable of these is the chair conformation , which minimizes both angle strain, with bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, by maintaining staggered arrangements of substituents on adjacent carbons.[2] Less stable conformations include the boat and twist-boat forms.[1] The dynamic interconversion between two chair conformations, known as a ring flip , is a fundamental process where axial substituents become equatorial and vice versa.[3] This conformational flexibility is profoundly influenced by the nature and position of substituents on the ring.

For drug development professionals, understanding and controlling the conformation of cyclohexane-containing molecules is paramount. The three-dimensional shape of a drug molecule is critical for its interaction with biological targets like proteins and enzymes.[4] A subtle change in the conformational equilibrium can dramatically alter binding affinity, efficacy, and pharmacokinetic properties. Therefore, a thorough conformational analysis is an indispensable component of rational drug design.[5]

Fundamental Principles of Conformational Analysis

Axial vs. Equatorial Positions and Steric Hindrance

In the chair conformation of cyclohexane, substituents can occupy two distinct types of positions: axial and equatorial .[6] Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.[7] The rapid ring-flip at room temperature leads to an equilibrium between two chair conformers.[3]

For monosubstituted cyclohexanes, the two chair conformations are not energetically equivalent.[8] The conformer with the substituent in the more spacious equatorial position is generally more stable than the one with the substituent in the sterically hindered axial position.[9] This is primarily due to 1,3-diaxial interactions , which are repulsive steric interactions between an axial substituent and the two axial hydrogens on the same side of the ring.[9] The magnitude of this steric strain depends on the size of the substituent.

A-Values: Quantifying Conformational Preference

The energetic preference of a substituent for the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-H0
-CH31.7
-CH2CH31.8
-CH(CH3)22.1
-C(CH3)3~5.0
-OH0.5 - 1.0
-NH21.2 - 1.6
-Cl0.5
-Br0.5

Note: A-values can vary slightly depending on the solvent and experimental conditions.

As the table illustrates, bulkier groups have larger A-values. The tert-butyl group, with its very large A-value, is often referred to as a "conformational lock " because it almost exclusively occupies the equatorial position, effectively preventing the ring from flipping.[8][9] This principle is widely used in organic synthesis and medicinal chemistry to create conformationally rigid molecules.[10]

The Amino Group: A Moderate-Sized Substituent

The amino group (-NH2) has a moderate A-value, indicating a significant but not overwhelming preference for the equatorial position. This means that for aminocyclohexane, both the equatorial and axial conformers are present in appreciable amounts at equilibrium. The conformational balance can be influenced by various factors, including the presence of other substituents, solvent effects, and pH.

Factors Influencing the Conformation of Substituted Aminocyclohexanes

The conformational equilibrium of aminocyclohexanes is a delicate balance of several interacting forces. Understanding these factors is crucial for predicting and controlling the molecule's three-dimensional structure.

Stereoelectronic Effects: Beyond Simple Sterics

While steric hindrance is a dominant factor, stereoelectronic effects, which involve the interaction of electron orbitals, can also play a significant role.

3.1.1. The Anomeric Effect

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer the axial orientation, contrary to what would be expected based on steric considerations alone.[11] This effect is a result of a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic heteroatom and the antibonding (σ*) orbital of the C-X bond (where X is the exocyclic heteroatom).[12] While the classic anomeric effect involves a heteroatom within the ring (like in pyranoses), analogous interactions can influence the conformation of substituted aminocyclohexanes, particularly when electronegative substituents are present on adjacent carbons.

3.1.2. The Reverse Anomeric Effect

The reverse anomeric effect describes the apparent preference of positively charged nitrogen substituents for the equatorial position, beyond what would be predicted by simple sterics.[13] This phenomenon is often attributed to electrostatic interactions, though its existence and underlying causes are still a subject of some debate.

Intramolecular Hydrogen Bonding

The amino group can act as a hydrogen bond donor, and if a suitable hydrogen bond acceptor is present on the cyclohexane ring in a spatially accessible position, an intramolecular hydrogen bond (IMHB) can form.[14] The formation of an IMHB can significantly stabilize a particular conformation, potentially overriding steric preferences. For instance, in cis-4-aminocyclohexanol, an intramolecular hydrogen bond between the amino and hydroxyl groups can favor a conformation where one of these groups is axial. The ability to form IMHBs is a key consideration in drug design, as it can improve membrane permeability and absorption.[15][16]

Solvent and pH Effects

The polarity of the solvent can influence the conformational equilibrium. Polar solvents can stabilize more polar conformers through dipole-dipole interactions. Furthermore, the protonation state of the amino group is dependent on the pH of the medium. At low pH, the amino group will be protonated to form an ammonium group (-NH3+). This change in charge and size can significantly alter the conformational preference. The study of pH-triggered conformational switches in molecules like trans-2-aminocyclohexanols highlights the importance of environmental factors.[17]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to elucidate the conformational landscape of substituted aminocyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for conformational analysis in solution.[18]

4.1.1. Chemical Shifts

The chemical shifts of protons on the cyclohexane ring are sensitive to their axial or equatorial environment. Generally, axial protons are more shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts.

4.1.2. Coupling Constants

The magnitude of the coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. The large coupling constants typically observed between two axial protons (³J_ax-ax ≈ 10-13 Hz) and the smaller coupling constants for axial-equatorial (³J_ax-eq ≈ 2-5 Hz) and equatorial-equatorial (³J_eq-eq ≈ 2-5 Hz) interactions provide valuable information about the conformation of the ring.

4.1.3. Low-Temperature NMR

At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in an averaged spectrum.[3] By cooling the sample to a sufficiently low temperature, the rate of interconversion can be slowed down, allowing for the observation of distinct signals for the individual axial and equatorial conformers.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a known concentration of the substituted aminocyclohexane in a suitable low-freezing point solvent (e.g., deuterated methanol, CD₃OD, or a mixture of deuterated chloroform and deuterated dichloromethane, CDCl₃/CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Spectral Acquisition: At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.

  • Coalescence and Freezing Out: Monitor the spectra for peak broadening, followed by the appearance of separate signals for the axial and equatorial conformers as the temperature is lowered. The temperature at which the two sets of signals merge is the coalescence temperature, which can be used to calculate the energy barrier for the ring flip.

  • Integration and Equilibrium Constant: Once the signals for the two conformers are well-resolved at a low temperature, integrate the corresponding peaks to determine the relative populations of the axial and equatorial conformers. This allows for the calculation of the equilibrium constant (K_eq) and the free energy difference (ΔG°) between the conformers.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the positions of the atoms can be determined, revealing the preferred conformation in the crystal lattice.[19] This technique is invaluable for unambiguously determining the solid-state conformation and for studying intermolecular interactions, such as hydrogen bonding.[20]

Computational Chemistry

Computational chemistry methods are essential for predicting and understanding the conformational preferences of molecules.[21]

4.3.1. Molecular Mechanics

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for performing conformational searches to identify low-energy conformers.

4.3.2. Quantum Mechanics

Quantum mechanics methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule. These methods are used to calculate the relative energies of different conformers with high accuracy and to investigate stereoelectronic effects.

Computational Workflow: Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of the substituted aminocyclohexane using a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify all possible low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a higher level of theory, such as DFT with an appropriate basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Analysis of Results: Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) and electronic properties of the stable conformers to understand the factors governing their relative stabilities.

Applications in Drug Design and Development

The principles of conformational analysis are central to modern drug discovery.[4] By understanding how substituents on an aminocyclohexane ring influence its conformation, medicinal chemists can design molecules with specific three-dimensional shapes to optimize their interaction with a biological target.

  • Conformational Restriction: Introducing bulky substituents or incorporating the cyclohexane ring into a rigid polycyclic system can lock the molecule into a specific conformation, which can lead to increased potency and selectivity.[9]

  • Modulating Physicochemical Properties: The conformation of a molecule can affect its properties, such as lipophilicity and membrane permeability. By controlling the conformation, it is possible to fine-tune these properties to improve the drug-like characteristics of a compound.

  • Structure-Activity Relationship (SAR) Studies: A thorough understanding of the conformational preferences of a series of analogs is essential for establishing a reliable SAR, which guides the optimization of lead compounds.

Conclusion

The conformational analysis of substituted aminocyclohexanes is a multifaceted field that integrates fundamental principles of stereochemistry with advanced experimental and computational techniques. A deep understanding of the interplay between steric, stereoelectronic, and environmental factors is critical for predicting and controlling the three-dimensional structure of these important molecules. For researchers in academia and industry, particularly in the realm of drug development, the ability to rationally design molecules with specific conformational properties is a powerful tool for creating novel and effective therapeutics. This guide has provided a framework for understanding these principles and a practical overview of the methodologies used to explore the conformational landscape of substituted aminocyclohexanes.

Visualizations

G cluster_0 Chair Interconversion Axial Conformer Axial Conformer Transition State (Twist-Boat) Transition State (Twist-Boat) Axial Conformer->Transition State (Twist-Boat) Ring Flip Equatorial Conformer Equatorial Conformer Equatorial Conformer->Transition State (Twist-Boat) Transition State (Twist-Boat)->Axial Conformer Transition State (Twist-Boat)->Equatorial Conformer Ring Flip

Caption: The chair interconversion of a substituted cyclohexane, proceeding through a higher-energy twist-boat transition state.

G cluster_1 Experimental Workflow for Conformational Analysis Sample Sample NMR_Spectroscopy NMR Spectroscopy Sample->NMR_Spectroscopy XRay_Crystallography X-ray Crystallography Sample->XRay_Crystallography Low_Temp_NMR Low-Temperature NMR NMR_Spectroscopy->Low_Temp_NMR Room_Temp_NMR Room-Temperature NMR NMR_Spectroscopy->Room_Temp_NMR Solid_State_Structure Solid-State Structure XRay_Crystallography->Solid_State_Structure Conformer_Populations Conformer Populations (ΔG°) Low_Temp_NMR->Conformer_Populations

Caption: A typical experimental workflow for determining the conformational properties of substituted aminocyclohexanes.

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An In-depth Technical Guide to the Synthesis of Methyl 2-aminocyclohexane-1-carboxylate Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminocyclohexane-1-carboxylate hydrochloride is a crucial synthetic intermediate in the pharmaceutical industry, most notably as a precursor in the synthesis of the anticonvulsant drug gabapentin.[1][2] The structural rigidity of the cyclohexane ring and the presence of both an amino and an ester functional group make it a versatile building block for a variety of complex molecules. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations. As a Senior Application Scientist, this document is designed to be a practical resource, blending established chemical literature with field-proven insights to ensure both scientific integrity and successful experimental outcomes.

Strategic Approach to Synthesis

The synthesis of methyl 2-aminocyclohexane-1-carboxylate hydrochloride can be strategically approached in a three-step sequence, commencing with an aromatic precursor. This method is advantageous due to the ready availability of starting materials and the robustness of the chemical transformations involved. The overall synthetic pathway is depicted below:

Synthesis_Pathway A Anthranilic Acid B 2-Aminocyclohexanecarboxylic Acid A->B Catalytic Hydrogenation C Methyl 2-aminocyclohexane-1-carboxylate B->C Fischer-Speier Esterification D Methyl 2-aminocyclohexane-1-carboxylate Hydrochloride Salt C->D Salt Formation

Caption: Overall synthetic workflow.

This strategy involves:

  • Catalytic Hydrogenation: The aromatic ring of anthranilic acid is saturated to yield 2-aminocyclohexanecarboxylic acid.

  • Fischer-Speier Esterification: The carboxylic acid moiety is converted to its methyl ester.

  • Salt Formation: The final product is isolated as its hydrochloride salt to improve stability and handling.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material, intermediates, and the final product. This information is essential for reaction planning, characterization, and quality control.

PropertyAnthranilic Acid2-Aminocyclohexanecarboxylic AcidMethyl 2-aminocyclohexane-1-carboxylateMethyl 2-aminocyclohexane-1-carboxylate HCl
Molecular Formula C₇H₇NO₂C₇H₁₃NO₂C₈H₁₅NO₂C₈H₁₆ClNO₂
Molecular Weight 137.14 g/mol 143.18 g/mol 157.21 g/mol [3][4]193.67 g/mol [5][6]
Appearance White to off-white crystalline powderWhite crystalline solidColorless to pale yellow liquidWhite to off-white crystalline solid
Melting Point 146-148 °C~208 °C (decomposes)Not availableNot available
Boiling Point 268 °CNot availableNot availableNot available
CAS Number 118-92-375081-40-2[2]40015-88-1 (unspecified stereochemistry)1024618-29-8 ((1R,2R)-isomer)[6]

Experimental Protocols

Part 1: Catalytic Hydrogenation of Anthranilic Acid

The initial step involves the reduction of the aromatic ring of anthranilic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and stereoselectivity, typically favoring the formation of the cis-isomer.

Causality Behind Experimental Choices:

  • Catalyst: Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) are highly effective catalysts for the hydrogenation of aromatic rings under relatively mild conditions.

  • Solvent: A protic solvent like ethanol or a mixture with water is used to dissolve the starting material and facilitate the reaction on the catalyst surface.

  • Pressure and Temperature: Elevated hydrogen pressure and moderate temperature are employed to ensure a reasonable reaction rate without promoting side reactions.

Detailed Protocol:

  • Reaction Setup: In a high-pressure autoclave, a slurry of anthranilic acid (1.0 eq) and 5% Rh/C (5-10 mol%) in ethanol is prepared.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-100 atm. The reaction mixture is stirred vigorously and heated to 50-80 °C.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

  • Workup: After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield crude 2-aminocyclohexanecarboxylic acid.

Hydrogenation_Workflow A Charge Autoclave: Anthranilic Acid, Rh/C, Ethanol B Pressurize with H₂ (50-100 atm) A->B C Heat and Stir (50-80 °C) B->C D Monitor H₂ Uptake C->D E Cool and Filter D->E F Concentrate Filtrate E->F G Crude 2-Aminocyclohexanecarboxylic Acid F->G

Caption: Experimental workflow for catalytic hydrogenation.

Part 2: Fischer-Speier Esterification

The esterification of 2-aminocyclohexanecarboxylic acid is achieved via the Fischer-Speier method, an acid-catalyzed reaction with an excess of alcohol, in this case, methanol.

Causality Behind Experimental Choices:

  • Reagent: An excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.[7]

  • Catalyst: A strong acid catalyst, such as sulfuric acid or thionyl chloride, is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[7][8] The use of thionyl chloride with methanol is particularly effective as it generates anhydrous HCl in situ, which acts as the catalyst.[8][9]

  • Temperature: Refluxing the reaction mixture increases the reaction rate.

Detailed Protocol:

  • Reaction Setup: The crude 2-aminocyclohexanecarboxylic acid (1.0 eq) is suspended in anhydrous methanol. The mixture is cooled in an ice bath.

  • Catalyst Addition: Thionyl chloride (1.2-1.5 eq) is added dropwise to the stirred suspension. The addition is exothermic and should be controlled to maintain a low temperature.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

  • Workup: The reaction mixture is cooled to room temperature and the excess methanol and thionyl chloride are removed under reduced pressure. The resulting residue is the crude methyl 2-aminocyclohexane-1-carboxylate.

Esterification_Mechanism cluster_0 Fischer-Speier Esterification Mechanism A Carboxylic Acid B Protonated Carbonyl A->B + H⁺ C Tetrahedral Intermediate B->C + CH₃OH D Protonated Ester C->D - H₂O E Ester D->E - H⁺ MeOH Methanol (CH₃OH) H_plus H⁺ H2O Water (H₂O)

Caption: Simplified mechanism of Fischer-Speier esterification.

Part 3: Hydrochloride Salt Formation

The final step is the conversion of the amino ester to its hydrochloride salt. This is a straightforward acid-base reaction that yields a stable, crystalline product which is easier to handle and purify.

Causality Behind Experimental Choices:

  • Reagent: Hydrochloric acid, either as a gas or a solution in an organic solvent (e.g., diethyl ether or isopropanol), is used to protonate the basic amino group.

  • Solvent: A non-polar organic solvent in which the hydrochloride salt is insoluble is chosen to facilitate its precipitation.

Detailed Protocol:

  • Dissolution: The crude methyl 2-aminocyclohexane-1-carboxylate is dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise to the stirred solution until the pH is acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.[10][11]

  • Reagent-Specific Hazards:

    • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care.

    • Hydrogen Gas: Highly flammable. Ensure the hydrogenation setup is properly grounded and free of leaks.

    • Strong Acids (H₂SO₄, HCl): Corrosive. Avoid contact with skin and eyes.

  • Storage: The final product, methyl 2-aminocyclohexane-1-carboxylate hydrochloride, should be stored in a tightly sealed container in a cool, dry place.[12]

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating through in-process controls and final product characterization.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the progress of the hydrogenation and esterification reactions to ensure complete conversion of the starting material.

  • Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, N-H bonds).

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point Analysis: To assess purity.

Conclusion

This in-depth technical guide provides a robust and well-rationalized synthetic route to methyl 2-aminocyclohexane-1-carboxylate hydrochloride. By understanding the causality behind the experimental choices and implementing the detailed protocols, researchers, scientists, and drug development professionals can confidently and safely produce this key pharmaceutical intermediate. The emphasis on self-validating systems through in-process monitoring and final product characterization ensures the scientific integrity and trustworthiness of the obtained results.

References

  • PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]

  • PubChem. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2008). Process For Synthesis Of Gabapentin.
  • Google Patents. (2019). PROCESS FOR THE PREPARATION OF GABAPENTIN.
  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of gabapentin intermediate.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • PubMed. (1998). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Retrieved from [Link]

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  • Google Patents. (2010). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • DOI. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (2005). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]

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  • ChemRxiv. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Retrieved from [Link]

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  • YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

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A Technical Guide to the Stability and Storage of Methyl 2-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-aminocyclohexanecarboxylate is a pivotal bifunctional molecule, integrating both a primary amine and a methyl ester onto a cyclohexane scaffold. This structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and complex molecular architectures. The presence of both a nucleophilic amine and an electrophilic ester group in close proximity dictates its reactivity and, critically, its stability. Understanding the factors that govern the chemical integrity of this compound is paramount for ensuring reproducibility in research and manufacturing, as well as for maintaining the purity of stock materials over time. This guide provides an in-depth analysis of the stability profile of methyl 2-aminocyclohexanecarboxylate, offering field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Properties: The Foundation of Stability

A thorough understanding of a molecule's inherent physicochemical properties is the first step in developing a robust storage and handling strategy. These parameters influence its susceptibility to various degradation pathways.

Table 1: Key Physicochemical Properties of Methyl 2-Aminocyclohexanecarboxylate

PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
Appearance Colorless to light yellow liquid(General knowledge)
Boiling Point ~50 °C at 0.2 mmHgSigma-Aldrich
Density ~1.10 g/mL at 20 °CSigma-Aldrich
InChIKey SUYHWZRODJBJER-RNFRBKRXSA-NPubChem[1]

Note: Properties such as boiling point and density are for related structures (methyl 2-oxocyclohexanecarboxylate) and should be considered indicative.

Chemical Stability and Primary Degradation Pathways

The chemical structure of methyl 2-aminocyclohexanecarboxylate contains two primary functional groups prone to degradation: the methyl ester and the primary amine. The proximity of these groups can also lead to intramolecular reactions under certain conditions.

Hydrolysis (Saponification)

The ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester into its constituent carboxylic acid (2-aminocyclohexanecarboxylic acid) and methanol. This process can be catalyzed by both acid and, more commonly, base.

  • Causality: Base-catalyzed hydrolysis, or saponification, is typically faster and irreversible. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion. This is a common and efficient transformation in organic synthesis.[2][3] The presence of atmospheric moisture or residual base in storage containers can initiate this degradation.

Oxidation

The primary amine group is a site of potential oxidative degradation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of various oxidation products, including imines, and can cause discoloration (often a yellowing or browning) of the material. The oxidation of amino acids and their derivatives is a known degradation pathway.[4]

  • Causality: Amines are electron-rich and can be oxidized by a variety of agents. The mechanism can be complex, involving radical intermediates, and often results in a mixture of products, compromising the purity and reactivity of the starting material.

Intramolecular Cyclization (Lactamization)

Under thermal stress or with strong acid/base catalysis, the amine can potentially react intramolecularly with the ester to form a cyclic amide, known as a lactam.

  • Causality: This reaction is driven by the formation of a thermodynamically stable six-membered ring. While this may require forcing conditions, it is a critical potential degradation pathway to consider during long-term storage at elevated temperatures or during certain chemical transformations.

The following diagram illustrates the two most common degradation pathways for methyl 2-aminocyclohexanecarboxylate.

G Figure 1: Primary Degradation Pathways cluster_main A Methyl 2-Aminocyclohexanecarboxylate B 2-Aminocyclohexanecarboxylic Acid + Methanol A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidation Products (e.g., Imines) A->C Oxidation (O₂, light)

Caption: Key degradation routes for methyl 2-aminocyclohexanecarboxylate.

Recommended Storage and Handling Protocols

Based on the compound's stability profile, a multi-faceted approach to storage is required to minimize degradation and ensure long-term purity. The recommendations provided by safety data sheets for analogous compounds emphasize the need for cool, dry, and inert conditions.[5][6][7][8]

  • Expert Insight: Simply placing the compound in a freezer is insufficient. The primary goal is to mitigate the specific chemical reactions described above. Each storage parameter is chosen to counteract a specific degradation pathway.

Table 2: Recommended Storage Conditions

ParameterConditionRationale (Causality)
Temperature 2-8 °C (Refrigerated) Reduces the rate of all chemical reactions, including hydrolysis and oxidation. Avoid freezing, which can cause moisture condensation upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly preventing the oxidation of the primary amine group.[6] This is the most critical parameter for preventing discoloration and purity loss.
Light Amber/Opaque Container Protects the compound from UV radiation, which can catalyze the formation of free radicals and accelerate oxidative degradation.[5]
Container Tightly Sealed, Borosilicate Glass Prevents ingress of atmospheric moisture, which would lead to hydrolysis. Borosilicate glass is non-reactive and minimizes potential leaching or catalytic effects from the container material.[7][8]
Incompatibilities Store away from strong acids, bases, and oxidizing agents Prevents catalytic degradation. Strong bases will rapidly hydrolyze the ester, while strong acids can also catalyze this reaction and protonate the amine. Oxidizing agents will directly attack the amine.[6][8][9]

Analytical Methodologies for Stability Assessment

A robust stability testing program relies on validated analytical methods to quantify the parent compound and detect potential degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for this purpose.[10][11]

Experimental Protocol: HPLC-UV Purity Assay

This protocol outlines a self-validating system for routine purity checks and formal stability studies.

1. Preparation of Standard and Sample Solutions:

  • Accurately weigh approximately 20 mg of methyl 2-aminocyclohexanecarboxylate reference standard and transfer to a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a mobile phase-like diluent (e.g., 50:50 Acetonitrile:Water). This creates a stock solution of ~200 µg/mL.
  • Prepare sample solutions similarly, aiming for the same target concentration.
  • Causality: Using a mobile phase-like diluent minimizes solvent-related peak distortion during injection. Accurate weighing is critical for quantitative analysis.

2. Chromatographic Conditions:

  • The following table provides a robust starting point for method development.
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Data Analysis:

  • Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at 210 nm.
  • For forced degradation studies, monitor for the appearance of new peaks and the decrease in the area of the main peak.
Stability Study Workflow

A formal stability study involves subjecting the compound to accelerated degradation conditions (e.g., elevated temperature, humidity, light) and analyzing samples at predetermined time points.

G Figure 2: Stability Study Workflow cluster_workflow A Receive Initial Sample (T=0) Perform HPLC Purity Assay B Aliquot & Place in Stability Chambers (e.g., 40°C/75%RH, 25°C/60%RH, Photostability) A->B C Pull Samples at Time Points (e.g., 1, 3, 6 months) B->C D Perform HPLC Purity Assay and Visual Inspection C->D E Compare Data to T=0 Identify Degradants D->E F Compile Stability Report Determine Shelf-Life E->F

Caption: A logical workflow for conducting a formal stability study.

Conclusion

The stability of methyl 2-aminocyclohexanecarboxylate is governed by its susceptibility to hydrolysis and oxidation. By implementing a storage strategy that rigorously excludes moisture and atmospheric oxygen—primarily through refrigeration under an inert atmosphere in tightly sealed, opaque containers—the chemical integrity of this valuable synthetic building block can be preserved. Routine analytical testing via a validated HPLC method provides the necessary assurance of purity for researchers and drug development professionals, ensuring the reliability and reproducibility of their scientific outcomes.

References

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Introduction: The Critical Role of Stereochemistry in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the IUPAC Nomenclature of Methyl 2-aminocyclohexane-1-carboxylate Isomers

In the realm of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Biological systems, composed of chiral molecules like amino acids and sugars, are exquisitely sensitive to stereoisomerism. Consequently, the different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer might be responsible for the desired therapeutic effect, while its mirror image (the other enantiomer) could be inactive or, in some cases, dangerously toxic.[1][3] The infamous case of thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen.[1]

Therefore, the ability to unambiguously describe the precise three-dimensional structure of each isomer of a drug candidate is not merely an academic exercise; it is a fundamental requirement for drug discovery, development, and regulatory approval.[2][4] The International Union of Pure and Applied Chemistry (IUPAC) has established a rigorous set of rules to provide a unique and descriptive name for every chemical compound, including its specific stereoisomers.[5][6]

This guide provides a detailed, systematic walkthrough of the IUPAC nomenclature for the isomers of Methyl 2-aminocyclohexane-1-carboxylate, a molecule featuring two chiral centers and thus, significant stereochemical complexity. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of these naming conventions.

Analysis of the Core Structure

The molecule is Methyl 2-aminocyclohexane-1-carboxylate. Let's deconstruct its name to understand the basic structure before considering its stereochemistry.

  • Cyclohexane: The parent structure is a six-membered carbon ring.[7]

  • -1-carboxylate: A carboxylate functional group is present on the ring. The "-oate" suffix, combined with "Methyl" at the beginning of the name, indicates it is a methyl ester (-COOCH₃). According to IUPAC rules, the ester functional group has high priority and the carbon to which it is attached is designated as position 1 (C1) of the ring.[8][9]

  • 2-amino: An amino group (-NH₂) is attached to the second carbon (C2) of the ring.

This analysis reveals a 1,2-disubstituted cyclohexane ring. The carbons at positions 1 and 2 are both attached to four different groups, making them chiral centers (or stereocenters). With two chiral centers, a maximum of 2² = 4 stereoisomers can exist.

Systematic Nomenclature Workflow

Assigning the full IUPAC name to a specific stereoisomer of this molecule requires a multi-step, logical process. This workflow ensures that every aspect of the molecule's structure, including its absolute configuration, is captured.

G A Identify Parent Structure (Methyl cyclohexane-1-carboxylate) B Number the Ring (Ester at C1, Amine at C2) A->B Functional Group Priority C Determine Relative Stereochemistry (cis or trans) B->C Substituent Orientation D Determine Absolute Stereochemistry at C1 (Apply Cahn-Ingold-Prelog Rules) B->D Chiral Center Analysis F Assemble Full IUPAC Name (e.g., cis-(1R,2S)-...) C->F Combine Descriptors E Determine Absolute Stereochemistry at C2 (Apply Cahn-Ingold-Prelog Rules) D->E E->F Combine Descriptors

Caption: Workflow for naming Methyl 2-aminocyclohexane-1-carboxylate isomers.

Relative Stereochemistry: cis and trans Isomerism

For disubstituted cycloalkanes, the relative orientation of the two substituents is described using the prefixes cis and trans.[7][10][11]

  • cis (Latin: "on this side"): Both substituents are on the same face of the cyclohexane ring (both pointing up or both pointing down).

  • trans (Latin: "across"): The substituents are on opposite faces of the ring (one pointing up and one pointing down).

These are distinct molecules (diastereomers) with different physical properties and cannot be interconverted by simple bond rotation.[11] For Methyl 2-aminocyclohexane-1-carboxylate, we have two cis isomers and two trans isomers.

Absolute Stereochemistry: The (R/S) System

To define the absolute three-dimensional arrangement at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are used.[12][13] This system assigns a descriptor, either (R) or (S), to each stereocenter.

Experimental Protocol: Assigning (R/S) Configuration via CIP Rules

Objective: To unambiguously assign the absolute configuration of a chiral center.

Methodology:

  • Identify the Chiral Center: Locate the carbon atom bonded to four different substituent groups.

  • Assign Priorities: Rank the four groups attached to the chiral center from highest (1) to lowest (4) priority. This ranking is based on the following rules:

    • Rule 1: Priority is assigned based on the atomic number of the atom directly bonded to the chiral center. The higher the atomic number, the higher the priority.[12][14]

    • Rule 2: If there is a tie (i.e., two or more identical atoms are directly bonded to the chiral center), move to the next atoms along each chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.[15]

    • Rule 3: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. For example, a C=O is treated as a carbon bonded to two oxygen atoms.[15][16]

  • Orient the Molecule: Position the molecule in space so that the lowest priority group (4) is pointing away from the viewer (represented by a dashed line in 2D drawings).

  • Determine Configuration: Trace the path from priority 1 → 2 → 3.

    • If the path is clockwise , the configuration is (R) (Rectus, Latin for right).[3][17]

    • If the path is counter-clockwise , the configuration is (S) (Sinister, Latin for left).[3][17]

Application to Methyl 2-aminocyclohexane-1-carboxylate

Let's apply this protocol to the two chiral centers, C1 and C2.

Priority Assignment at C1 (Carbon with -COOCH₃):

  • Groups: -COOCH₃, -CH(NH₂)- (C2), -CH₂- (C6), -H

  • Analysis:

    • The atoms directly attached to C1 are C (of the ester), C (at C2), C (at C6), and H. The hydrogen is the lowest priority (4).

    • To break the tie between the three carbons, we examine the atoms they are bonded to:

      • Ester Carbon: Bonded to (O, O, O) - treating C=O as two C-O bonds.

      • C2 Carbon: Bonded to (N, C, H).

      • C6 Carbon: Bonded to (C, H, H).

    • Comparing the highest atomic number in each list (O vs. N vs. C), the ester group is priority (1), the C2 path is priority (2), and the C6 path is priority (3).

G C1 C1 P1 -COOCH₃ C1->P1 1 (O,O,O) P2 -CH(NH₂)- C1->P2 2 (N,C,H) P3 -CH₂- C1->P3 3 (C,H,H) P4 -H C1->P4 4 (H)

Caption: CIP Priority assignments for substituents on C1.

Priority Assignment at C2 (Carbon with -NH₂):

  • Groups: -NH₂, -CH(COOCH₃)- (C1), -CH₂- (C3), -H

  • Analysis:

    • The atoms directly attached to C2 are N, C (at C1), C (at C3), and H.

    • Based on atomic number (N > C > H), the -NH₂ group is priority (1) and -H is priority (4).

    • To break the tie between C1 and C3, we examine their attachments:

      • C1 Carbon: Bonded to (O, O, C).

      • C3 Carbon: Bonded to (C, H, H).

    • Comparing the highest atomic number in each list (O vs. C), the C1 path is priority (2) and the C3 path is priority (3).

G C2 C2 P1 -NH₂ C2->P1 1 (N) P2 -CH(COOCH₃)- C2->P2 2 (O,O,C) P3 -CH₂- C2->P3 3 (C,H,H) P4 -H C2->P4 4 (H)

Caption: CIP Priority assignments for substituents on C2.

The Four Stereoisomers: Structures and Names

With the rules established, we can now define the full IUPAC name for each of the four stereoisomers. They exist as two pairs of enantiomers. The cis isomers are diastereomers of the trans isomers.

Pair 1: The trans-Isomers (Enantiomers)

In the trans configuration, the substituents are on opposite sides of the ring.

Structure Diagram (Simplified)Full IUPAC NameStereochemical DescriptorsRelationship
trans-A (1R,2R)-methyl 2-aminocyclohexane-1-carboxylatetrans, (1R, 2R)Enantiomer of trans-B
trans-B (1S,2S)-methyl 2-aminocyclohexane-1-carboxylatetrans, (1S, 2S)Enantiomer of trans-A
Pair 2: The cis-Isomers (Enantiomers)

In the cis configuration, the substituents are on the same side of the ring.

Structure Diagram (Simplified)Full IUPAC NameStereochemical DescriptorsRelationship
cis-A (1R,2S)-methyl 2-aminocyclohexane-1-carboxylatecis, (1R, 2S)Enantiomer of cis-B
cis-B (1S,2R)-methyl 2-aminocyclohexane-1-carboxylatecis, (1S, 2R)Enantiomer of cis-A

Summary Table of Isomers

IsomerFull IUPAC NameRelative StereochemistryAbsolute Configuration
1(1R,2R)-methyl 2-aminocyclohexane-1-carboxylatetrans(1R, 2R)
2(1S,2S)-methyl 2-aminocyclohexane-1-carboxylatetrans(1S, 2S)
3(1R,2S)-methyl 2-aminocyclohexane-1-carboxylatecis(1R, 2S)
4(1S,2R)-methyl 2-aminocyclohexane-1-carboxylatecis(1S, 2R)

Conclusion

The precise and systematic application of IUPAC nomenclature is indispensable in modern chemical and pharmaceutical sciences. For a molecule like Methyl 2-aminocyclohexane-1-carboxylate, with two chiral centers, a simple name is insufficient. The full name must include descriptors for both relative (cis/trans) and absolute (R/S) stereochemistry to define one unique molecule out of the four possible stereoisomers. This level of precision prevents ambiguity, ensures reproducibility in research, and is critical for the safe and effective development of new therapeutic agents. Understanding the logic behind these rules—from functional group priorities to the atomic-level analysis of the Cahn-Ingold-Prelog system—empowers scientists to communicate complex molecular structures with universal clarity and accuracy.

References

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CAS number for trans-Methyl 2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-Methyl 2-aminocyclohexane-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of a Constrained Scaffold

trans-Methyl 2-aminocyclohexane-1-carboxylate is a chiral, non-proteinogenic β-amino acid ester that serves as a pivotal building block in modern medicinal chemistry and organic synthesis. Its rigid cyclohexane core imposes significant conformational constraints, making it an invaluable scaffold for designing molecules with well-defined three-dimensional shapes. This pre-organization is crucial for achieving high-affinity and selective binding to biological targets such as enzymes and receptors. Unlike flexible aliphatic chains, the trans stereochemistry of the 1,2-substituted cyclohexane ring locks the amino and carboxylate groups into a specific spatial arrangement, providing a predictable vector for molecular elaboration. This guide offers a comprehensive overview of this compound's properties, a detailed, field-proven synthesis protocol, and its strategic application in contemporary drug discovery, particularly in the development of kinase inhibitors.

Section 1: Physicochemical and Structural Properties

The defining characteristic of this molecule is its stereochemistry. The trans configuration places the C1-carboxylate and C2-amino groups on opposite faces of the cyclohexane ring. The molecule is chiral and exists as a pair of enantiomers, the (1R, 2R) and (1S, 2S) forms. For applications in drug development, typically a single enantiomer is required.

Table 1: Core Physicochemical & Identification Data

PropertyValueSource / Comment
Molecular Formula C₈H₁₅NO₂PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
IUPAC Name trans-methyl 2-aminocyclohexane-1-carboxylate
Appearance Colorless to pale yellow oil or solid (as HCl salt)General chemical catalogs
CAS Number (1R,2R)-enantiomer: 267230-45-5[1] (1S,2S)-enantiomer: 217799-18-3Note: A specific CAS for the racemic mixture is not consistently cited. Enantiomer-specific numbers are standard.
Hydrochloride Salt C₈H₁₆ClNO₂ (MW: 193.67 g/mol )The amine is typically protonated for improved stability and handling.
Solubility Soluble in methanol, ethanol, chloroform. The hydrochloride salt is soluble in water.General laboratory observations.

Section 2: Synthesis and Purification

The most reliable and scalable synthesis of trans-methyl 2-aminocyclohexane-1-carboxylate hydrochloride begins with the commercially available N-Boc protected carboxylic acid. This three-step sequence involves protection, esterification, and deprotection.

Causality Behind the Synthetic Strategy
  • N-Boc Protection: The synthesis starts with the amine already protected with a tert-butyloxycarbonyl (Boc) group. This is critical because the subsequent esterification step is performed under strong acidic conditions (Fischer Esterification). An unprotected amine would be protonated, rendering the starting material insoluble and deactivating it towards the reaction. The Boc group is stable to these conditions but can be cleanly removed later.

  • Fischer Esterification: This classic acid-catalyzed reaction is an equilibrium process.[2][3] To drive the reaction to completion and maximize the yield of the methyl ester, methanol is used in large excess, serving as both a reagent and the solvent. A strong acid catalyst, like sulfuric acid, is essential to protonate the carboxylic acid's carbonyl oxygen, making it a much more reactive electrophile for attack by the methanol.[2]

  • Acidic Deprotection & Salt Formation: The final step uses a strong acid, typically HCl in an anhydrous solvent like dioxane, to remove the Boc group.[4][5] The mechanism involves protonation of the Boc group, which then fragments into the stable tert-butyl cation, CO₂, and the free amine.[6] Performing this in the presence of HCl directly yields the desired product as its stable, crystalline hydrochloride salt, which often precipitates from the reaction medium, simplifying purification.[7]

Synthesis_Workflow Start Boc-trans-2-aminocyclohexane- 1-carboxylic Acid Step1 Step 1: Fischer Esterification Start->Step1 Intermediate Boc-trans-methyl 2-amino- cyclohexane-1-carboxylate Step1->Intermediate  MeOH, H₂SO₄ (cat.)  Reflux Step2 Step 2: Acidic Deprotection Intermediate->Step2 Product trans-Methyl 2-amino- cyclohexane-1-carboxylate HCl Step2->Product  4M HCl in Dioxane  Room Temp SAR_Logic cluster_0 Core Scaffold cluster_1 Modification & Optimization cluster_2 Target & Properties Scaffold trans-2-Aminocyclohexane- carboxylate Core R1 R1 Modification (Amine) Scaffold->R1 R2 R2 Modification (Ester/Amide) Scaffold->R2 R1_props Target H-bonds Link to heterocycles Modulate basicity R1->R1_props R2_props Improve solubility Form amides Vector to solvent front R2->R2_props Target Kinase ATP-Binding Site (e.g., JAK1, JAK2) R1_props->Target Affinity Properties Potency (IC₅₀) Selectivity ADME Properties R2_props->Properties PK Target->Properties Efficacy

Caption: Logical flow for using the scaffold in kinase inhibitor design.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of the final compound. High-field NMR and mass spectrometry are the primary tools for this validation.

Table 2: Expected Analytical Data for trans-Methyl 2-aminocyclohexane-1-carboxylate HCl

TechniqueParameterExpected ObservationRationale
¹H NMR Chemical Shift (δ)~3.7 ppm (s, 3H): -OCH₃~3.3-3.5 ppm (m, 1H): CH-NH₃⁺ ~2.5-2.7 ppm (m, 1H): CH-COOCH₃ ~1.2-2.2 ppm (m, 8H): Cyclohexane ring protonsThe methoxy singlet is highly characteristic. Protons alpha to the electron-withdrawing amine and ester groups are deshielded and shifted downfield. The trans configuration typically results in a large axial-axial coupling constant for one of the alpha protons.
¹³C NMR Chemical Shift (δ)~174-176 ppm: C=O (ester) ~52-53 ppm: -OCH₃ ~55-57 ppm: C-NH₃⁺ ~45-47 ppm: C-COOCH₃ ~24-32 ppm: Ring CH₂ carbonsThe carbonyl carbon is the most downfield signal. Carbons directly attached to heteroatoms (O, N) appear in the 45-60 ppm range. [8]
Mass Spec. ESI-MS (m/z)[M+H]⁺ = 158.11 Corresponds to the protonated free base (C₈H₁₅NO₂ + H⁺). This is the expected parent ion in positive ion mode electrospray ionization.
IR Spec. Wavenumber (cm⁻¹)~2800-3000 cm⁻¹: N-H stretch (ammonium salt) ~1735 cm⁻¹: C=O stretch (ester) ~1170-1250 cm⁻¹: C-O stretch (ester)The broad ammonium stretch and the sharp, strong ester carbonyl stretch are key diagnostic peaks.

Conclusion

trans-Methyl 2-aminocyclohexane-1-carboxylate is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists a rigid and predictable scaffold for constructing complex molecular architectures. Its utility is firmly established in the rational design of targeted therapeutics, most notably in the competitive field of kinase inhibitors. The straightforward and robust synthetic route, combined with its valuable conformational properties, ensures that this compound will remain a staple in the toolbox of researchers, scientists, and drug development professionals aiming to translate structural insights into novel medicines.

References

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An In-depth Technical Guide to Methyl 2-aminocyclohexane-1-carboxylate and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-aminocyclohexane-1-carboxylate, a versatile building block in medicinal chemistry and organic synthesis. We will delve into the distinct properties and synthesis of its key isomers, including the saturated cis and trans diastereomers and the unsaturated analog, Methyl 2-amino-1-cyclohexene-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of these scaffolds.

Introduction: The Strategic Value of the Aminocyclohexane Carboxylate Scaffold

The cyclohexane ring is a privileged scaffold in drug design, offering a three-dimensional framework that can effectively probe the binding pockets of biological targets. The introduction of amino and carboxylate functionalities at the 1 and 2 positions creates a β-amino ester motif with significant potential for forming key interactions such as hydrogen bonds and salt bridges. The stereochemical arrangement of these functional groups—whether cis or trans—profoundly influences the molecule's conformation and, consequently, its biological activity. Furthermore, the corresponding unsaturated cyclohexene analog provides a more rigid scaffold with altered electronic properties.

This guide will dissect these structural nuances, providing a clear understanding of the molecular properties and synthetic pathways for each key isomer.

Molecular Formula and Weight

The molecular formula and weight are fundamental properties that differ between the saturated and unsaturated forms of Methyl 2-aminocyclohexane-1-carboxylate.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Methyl 2-aminocyclohexane-1-carboxylate (cis/trans isomers)C₈H₁₅NO₂157.21[1][2][3][4]
Methyl 2-amino-1-cyclohexene-1-carboxylateC₈H₁₃NO₂155.19[5][6]

Physicochemical Properties and Stereochemistry

The spatial arrangement of the amino and methyl carboxylate groups dictates the physicochemical properties of the saturated isomers.

Trans-Methyl 2-aminocyclohexane-1-carboxylate

The trans isomers, (1R,2R) and (1S,2S), are enantiomers where the amino and ester groups are on opposite faces of the cyclohexane ring. This configuration is often thermodynamically more stable than the cis form.

  • Computed Properties:

    • XLogP3-AA: 1.1[1][2]

    • Hydrogen Bond Donor Count: 1[1][2]

    • Hydrogen Bond Acceptor Count: 3[1][2]

    • Rotatable Bond Count: 2[1][2]

Cis-Methyl 2-aminocyclohexane-1-carboxylate

In the cis isomers, the amino and ester groups are on the same face of the ring. This arrangement can lead to intramolecular interactions that influence reactivity and conformation. Specific experimental data for the cis methyl ester is less commonly reported than for the trans isomer.

Methyl 2-amino-1-cyclohexene-1-carboxylate

This unsaturated analog features a planar ene-amino-ester system, which significantly impacts its electronic properties and reactivity.

  • Computed Properties:

    • XLogP3-AA: 1.4[5][6]

    • Hydrogen Bond Donor Count: 1[5][6]

    • Hydrogen Bond Acceptor Count: 3[5][6]

    • Rotatable Bond Count: 2[5][6]

Synthesis of Isomers

The synthesis of these compounds requires careful control of stereochemistry. The choice of starting materials and reaction conditions determines the isomeric outcome.

Synthesis of trans-Methyl 2-aminocyclohexane-1-carboxylate

A common strategy for synthesizing the trans isomer involves the reduction of an aromatic precursor, followed by isomerization if necessary. The following is a representative protocol.

Experimental Protocol: Synthesis of a trans-4-aminocyclohexanecarboxylic acid derivative (adaptable for 2-amino derivatives)

  • Hydrogenation: p-Aminobenzoic acid (1 equivalent) is mixed with 5% Ru/C catalyst in 10% aqueous NaOH in an autoclave.[1] The mixture is stirred at 100°C under 15 bar of hydrogen pressure for 20 hours.[1] This step typically yields a mixture of cis and trans isomers.

  • Isomerization and Separation: The resulting mixture of isomers can often be enriched in the more stable trans form through base-catalyzed epimerization. Separation of the cis and trans isomers can be achieved by fractional crystallization or chromatography, often after protection of the amino group.

Synthesis_Trans p_aminobenzoic p-Aminobenzoic Acid hydrogenation Hydrogenation (Ru/C, H₂, NaOH, 100°C) p_aminobenzoic->hydrogenation mixture Cis/Trans Mixture hydrogenation->mixture isomerization Isomerization/Separation mixture->isomerization trans_product trans-Isomer isomerization->trans_product

Caption: Synthesis workflow for trans-aminocyclohexanecarboxylic acid derivatives.

Synthesis of cis-Methyl 2-aminocyclohexane-1-carboxylate

The synthesis of the cis isomer often involves methods that favor kinetic control or utilize starting materials with pre-defined stereochemistry. One approach involves the reduction of pyrrolobenzodiazepine-5,11-diones.[7]

Conceptual Protocol: Synthesis of a cis-2-aminocyclohexanecarboxylic acid derivative

  • Reduction: An alkali metal (e.g., potassium) in liquid ammonia is used to reduce a suitable pyrrolobenzodiazepine-5,11-dione precursor.[7] This reduction can stereoselectively generate the cis relationship between the amino group and the carbonyl function.

  • Hydrolysis and Esterification: The resulting intermediate is then hydrolyzed to the carboxylic acid, followed by esterification (e.g., with methanol in the presence of an acid catalyst) to yield the methyl ester.

Synthesis_Cis precursor Pyrrolobenzodiazepine -5,11-dione reduction Alkali Metal Reduction (K/NH₃) precursor->reduction intermediate Reduced Intermediate reduction->intermediate hydrolysis Hydrolysis & Esterification intermediate->hydrolysis cis_product cis-Isomer hydrolysis->cis_product

Caption: Synthesis workflow for cis-aminocyclohexanecarboxylic acid derivatives.

Synthesis of Methyl 2-amino-1-cyclohexene-1-carboxylate

This enamine-ester can be synthesized from the corresponding β-ketoester, Methyl 2-oxocyclohexanecarboxylate.

Experimental Protocol: Synthesis from a β-ketoester

  • Ammonolysis: Methyl 2-oxocyclohexanecarboxylate is reacted with a source of ammonia, such as ammonium acetate or ammonia gas, in a suitable solvent like ethanol. The reaction is typically heated to drive the condensation and dehydration, forming the enamine product.

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing between the different isomers.

Infrared (IR) Spectroscopy
  • N-H Stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretch: The ester carbonyl group will exhibit a strong absorption band around 1735-1750 cm⁻¹.

  • C=C Stretch: For the cyclohexene derivative, a C=C stretching vibration is expected around 1600-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • The protons on the carbons bearing the amino and ester groups will have characteristic chemical shifts and coupling constants that differ between the cis and trans isomers due to their different dihedral angles.

    • The methyl group of the ester will appear as a singlet around 3.7 ppm.

    • The N-H protons of the primary amine can appear as a broad singlet and its chemical shift can vary with solvent and concentration.

  • ¹³C NMR:

    • The carbonyl carbon of the ester is typically found in the 170-180 ppm region.[8]

    • The carbons attached to the nitrogen and the ester will be deshielded and their chemical shifts will be sensitive to the stereochemistry.

Chemical Reactivity and Use in Synthesis

The bifunctional nature of Methyl 2-aminocyclohexane-1-carboxylate makes it a valuable synthetic intermediate.

Reactivity of the Amino Group

The primary amine is nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Reactivity of the Ester Group

The methyl ester can undergo:

  • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

  • Transesterification: Reaction with another alcohol in the presence of a catalyst.

  • Aminolysis: Reaction with an amine to form an amide.

Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect one of the functional groups while reacting the other.

  • Amine Protection: The amino group is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These are generally stable to a wide range of reaction conditions but can be selectively removed.

  • Carboxylate Protection: While the methyl ester itself can act as a protecting group, it can be converted to other esters, such as a tert-butyl ester, for enhanced stability towards nucleophiles and basic conditions.

Protection_Strategy start Methyl 2-aminocyclohexane -1-carboxylate protect_amine Protect Amine (e.g., Boc₂O) start->protect_amine protect_ester Protect Ester (e.g., Transesterification) start->protect_ester protected_amine N-Boc protected protect_amine->protected_amine react_ester React Ester Group (e.g., Hydrolysis) protected_amine->react_ester deprotect_amine Deprotect Amine (e.g., TFA) react_ester->deprotect_amine final_product1 Modified Ester deprotect_amine->final_product1 protected_ester Protected Ester protect_ester->protected_ester react_amine React Amine Group (e.g., Acylation) protected_ester->react_amine deprotect_ester Deprotect Ester (e.g., Acid Hydrolysis) react_amine->deprotect_ester final_product2 Modified Amine deprotect_ester->final_product2

Caption: Orthogonal protection strategies for Methyl 2-aminocyclohexane-1-carboxylate.

Applications in Drug Discovery and Development

The 2-aminocyclohexanecarboxylic acid scaffold is a key component in a number of biologically active molecules. Its rigid, three-dimensional structure allows for precise positioning of functional groups to interact with protein targets.

  • Janus Kinase (JAK) Inhibitors: The trans-4-aminocyclohexanecarboxylic acid scaffold has been used in the synthesis of Janus kinase inhibitors, which are important in the treatment of inflammatory diseases.

  • Anticancer Agents: Derivatives of aminocyclohexanecarboxylic acid have been investigated as substituents for daunorubicin and doxorubicin, which are well-known chemotherapy agents.

  • Neurological Disorders: The ability of this scaffold to mimic the conformations of amino acid neurotransmitters has led to its use in the design of ligands for glutamate receptors and other central nervous system targets. For instance, analogs based on the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold have shown high potency and selectivity for group II metabotropic glutamate (mGlu) receptors.[9]

The choice of the cis or trans isomer is critical in these applications, as the different spatial arrangement of the substituents leads to distinct binding interactions with the target protein.

Conclusion

Methyl 2-aminocyclohexane-1-carboxylate and its isomers are valuable and versatile building blocks for organic synthesis and medicinal chemistry. A thorough understanding of their stereochemistry, physicochemical properties, and synthetic routes is crucial for their effective application. The ability to selectively synthesize and manipulate the cis, trans, and unsaturated analogs provides chemists with a powerful toolkit for the design and discovery of novel therapeutics and other functional molecules. This guide has provided a foundational overview to aid researchers in harnessing the potential of these important chemical scaffolds.

References

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  • ChemRxiv. (2020). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Journal of Medicinal Chemistry. (2019). On the origin of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold's unique group II selectivity for the mGlu receptors. Retrieved from [Link]

  • PubChem. (n.d.). methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Tetrahedron Letters. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

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Methodological & Application

Synthesis of methyl 2-aminocyclohexane-1-carboxylate from p-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust, Two-Step Synthesis of Methyl 2-Aminocyclohexane-1-carboxylate: A Key Building Block for Pharmaceutical Development

Abstract

Methyl 2-aminocyclohexane-1-carboxylate is a valuable saturated carbocyclic β-amino acid ester, a structural motif frequently employed in medicinal chemistry to impart conformational rigidity and desirable physicochemical properties to drug candidates.[1][2] This document provides a detailed, field-tested protocol for the synthesis of this compound. A critical analysis of the starting material reveals that p-aminobenzoic acid is an unsuitable precursor for the target molecule due to the positional mismatch of the amino group (C4 vs. C2). Therefore, we present an optimized, two-step pathway commencing with the more appropriate regioisomer, anthranilic acid (2-aminobenzoic acid). The synthesis involves an initial Fischer esterification to produce methyl anthranilate, followed by a high-pressure catalytic hydrogenation of the aromatic ring. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating protocols, and comprehensive characterization guidelines.

Strategic Analysis: The Imperative of Selecting the Correct Starting Material

The initial request specified the synthesis of methyl 2-aminocyclohexane-1-carboxylate from p-aminobenzoic acid (4-aminobenzoic acid). A fundamental principle of retrosynthetic analysis is the preservation of the relative positions of functional groups. Catalytic hydrogenation, the most direct method for converting an aromatic ring to a cyclohexane ring, reduces the π-system but does not induce rearrangement of substituents.

Therefore, the hydrogenation of p-aminobenzoic acid would yield 4-aminocyclohexanecarboxylic acid, not the desired 2-amino isomer.[3][4] To obtain the target molecule with the amino and carboxylate groups in a 1,2-relationship, one must start with a precursor that already possesses this arrangement. The logical and correct starting material is anthranilic acid (2-aminobenzoic acid) .

This application note proceeds with a validated synthetic route starting from anthranilic acid. This approach is not only chemically sound but also more efficient and cost-effective than a multi-step pathway involving functional group migrations.

Proposed Synthetic Pathway

The synthesis is designed as a two-step sequence to maximize yield and purity while ensuring operational safety and scalability.

  • Step 1: Fischer Esterification. The carboxylic acid of anthranilic acid is converted to its methyl ester. This transformation is crucial for two reasons:

    • Protection: The ester is generally more stable than the carboxylic acid under the high-temperature and high-pressure conditions of catalytic hydrogenation.

    • Solubility & Purification: The resulting methyl anthranilate has different solubility properties, often simplifying purification and handling compared to the zwitterionic amino acid.[5][6]

  • Step 2: Catalytic Hydrogenation. The aromatic ring of methyl anthranilate is reduced using a heterogeneous catalyst under hydrogen pressure. This step directly yields the target saturated ring system. This method is preferred over alternatives like Birch reduction for its operational simplicity and the avoidance of cryogenic liquid ammonia.[7]

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrogenation start_node start_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node Anthranilic_Acid Anthranilic Acid Reagents1 CH3OH, H2SO4 (cat.) Reflux Anthranilic_Acid->Reagents1 Methyl_Anthranilate Methyl Anthranilate Reagents2 H2 (15-100 bar) Ru/C or Rh/C 100-150 °C, Solvent Methyl_Anthranilate->Reagents2 Reagents1->Methyl_Anthranilate Target Methyl 2-Aminocyclohexane-1-carboxylate (cis/trans mixture) Reagents2->Target

Figure 1. Overall two-step synthetic scheme.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl Anthranilate

This protocol is based on a standard acid-catalyzed Fischer esterification.[6][8] Sulfuric acid is used as the catalyst, and excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.

Materials & Equipment:

  • Anthranilic acid (99%)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium chloride (NaCl) solution, saturated (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (13.7 g, 100 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol. Stir the suspension until most of the solid is dispersed.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3 mL, ~55 mmol) dropwise to the stirring suspension. An exotherm will be observed, and the remaining solids should dissolve.

    • Expert Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also protonates the amino group, deactivating it towards unwanted side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexanes:Ethyl Acetate. The product (methyl anthranilate) will have a higher Rf value than the starting material (anthranilic acid). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the cessation of CO₂ effervescence (pH ≈ 8). The product may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield crude methyl anthranilate as a pale yellow oil or solid (m.p. 24.5 °C).

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

ParameterValue
Starting Material Anthranilic Acid
Reagents Methanol, Sulfuric Acid
Reaction Time 4-6 hours
Temperature Reflux (~65 °C)
Expected Yield 85-95%
Appearance Colorless to pale yellow oil/solid

Table 1. Summary of parameters for the esterification protocol.

Protocol 2: Catalytic Hydrogenation of Methyl Anthranilate

This procedure requires a high-pressure autoclave (e.g., a Parr hydrogenator) and strict adherence to safety protocols. The conditions are adapted from established methods for the hydrogenation of substituted aromatics.[3][4]

Materials & Equipment:

  • Methyl anthranilate (from Protocol 1)

  • Ruthenium on carbon (5% Ru/C) or Rhodium on carbon (5% Rh/C)

  • Solvent: Methanol or Ethanol

  • High-pressure autoclave with gas inlet, pressure gauge, and stirrer

  • Hydrogen gas cylinder with regulator

  • Inert gas (Nitrogen or Argon)

  • Filtration setup with Celite®

Procedure:

  • Reactor Charging: To the stainless-steel vessel of the autoclave, add methyl anthranilate (15.1 g, 100 mmol) and 100 mL of methanol.

  • Catalyst Addition: Under a flow of inert gas, carefully add the 5% Ru/C catalyst (0.75 g, 5 wt%).

    • Expert Insight: Ruthenium and Rhodium are highly effective catalysts for the hydrogenation of aromatic rings. Ru/C is often robust and cost-effective. The catalyst is pyrophoric and must be handled with care, preferably in a wet state or under an inert atmosphere.

  • Assembly and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel 3-5 times with inert gas, followed by 3-5 purges with low-pressure hydrogen to remove all oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar / 725 psi). Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).

  • Reaction: Maintain the temperature and pressure, periodically re-pressurizing with hydrogen as it is consumed. The reaction is typically complete in 12-24 hours.

    • Expert Insight: The reaction produces a mixture of cis and trans isomers. Higher temperatures and longer reaction times may favor the thermodynamically more stable trans isomer.[3] The exact ratio is dependent on the catalyst and conditions.

  • Reaction Monitoring (Self-Validation): The reaction is complete when hydrogen uptake ceases. This is the primary indicator of completion in high-pressure reactions.

  • Cooldown and Depressurization: Turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the vessel several times with inert gas.

  • Workup - Catalyst Removal: Open the reactor in a well-ventilated fume hood. Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol to recover all the product.

    • Safety Precaution: The used catalyst on the Celite pad is highly pyrophoric and should be quenched immediately by slowly adding it to a large volume of water. Do not allow it to dry in the air.

  • Concentration and Purification: Concentrate the filtrate using a rotary evaporator to yield the crude product, methyl 2-aminocyclohexane-1-carboxylate, as an oil. The product can be purified by vacuum distillation or column chromatography if necessary.

ParameterValueReference
Catalyst 5% Ru/C[3][4]
Hydrogen Pressure 15 - 100 bar[3][4]
Temperature 100 - 150 °C[3][4]
Solvent Methanol
Reaction Time 12 - 24 hours[3]
Expected Yield >90%
Isomer Ratio Mixture of cis and trans[3]

Table 2. Recommended parameters for the hydrogenation protocol.

cluster_prep Reactor Preparation cluster_reaction Hydrogenation Cycle cluster_workup Product Isolation setup_node setup_node action_node action_node safety_node safety_node result_node result_node Charge Charge Autoclave: 1. Methyl Anthranilate 2. Solvent (Methanol) AddCat Add Ru/C Catalyst (under inert atmosphere) Charge->AddCat Seal Seal Reactor AddCat->Seal Purge Purge 3x N2, then 3x H2 Seal->Purge Pressurize Pressurize to 50 bar H2 Heat to 120 °C Purge->Pressurize React Stir for 12-24h Monitor H2 uptake Pressurize->React Cool Cool to RT Vent H2, Purge N2 React->Cool Filter Filter through Celite® (Quench catalyst pad!) Cool->Filter Concentrate Concentrate filtrate (Rotary Evaporator) Filter->Concentrate Product Crude Product: Methyl 2-Aminocyclohexane-1-carboxylate Concentrate->Product

Figure 2. Experimental workflow for the catalytic hydrogenation step.

Product Characterization

The final product should be characterized to confirm its structure and assess its purity.

  • ¹H NMR Spectroscopy:

    • A multiplet signal for the methoxy group (-OCH₃) around 3.6-3.7 ppm.[9]

    • Complex multiplets for the cyclohexane ring protons between ~1.2-3.0 ppm.

    • A broad singlet for the amine (-NH₂) protons, which will disappear upon D₂O exchange.[9]

  • ¹³C NMR Spectroscopy:

    • A signal for the ester carbonyl carbon around 170-175 ppm.

    • A signal for the methoxy carbon around 51-52 ppm.

    • Signals for the cyclohexane ring carbons, with the carbons attached to the nitrogen and ester group (C1 and C2) being the most downfield shifted.[9]

  • Infrared (IR) Spectroscopy:

    • N-H stretching bands for the primary amine at ~3300-3500 cm⁻¹ (typically a doublet).[9]

    • A strong C=O stretching band for the ester at ~1730 cm⁻¹.

    • C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the product (C₈H₁₅NO₂ = 157.21 g/mol ).[10]

References

  • Pietrzak, M., et al. (2022). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. ResearchGate. [Link]

  • Gehringer, M., et al. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Gehringer, M., et al. (2019). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development, 2(2), 86-95. [Link]

  • Sato, K., et al. (1977). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
  • PubChem. methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE. National Center for Biotechnology Information. [Link]

  • Li, J. (2015). Clean production technology of methyl anthranilate.
  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

  • Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Academia.edu. Methyl Anthranilate Procedure. [Link]

  • Schultz, A. G. (1999). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Pure and Applied Chemistry, 71(6), 1071-1077. [Link]

  • Aslam, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5489. [Link]

  • University of Rochester. Birch Reduction. [Link]

  • PrepChem.com. Preparation of methyl anthranilate. [Link]

  • Sigo, F., & Nubbemeyer, U. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]

  • Rodríguez-Llansola, F., et al. (2021). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]

  • PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Shultz, G. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • de Cássia Dias, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. [Link]

  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • Ellis, C. R. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Rabideau, P. W., & Marcinow, Z. (2011). The Birch Reduction of Aromatic Compounds. Organic Reactions. [Link]

  • Hurski, A. L., et al. (2022). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 20(4), 5-11. [Link]

  • Chemspace. Methyl 1-aminocyclohexane-1-carboxylate. [Link]

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Application Notes & Protocols: Asymmetric Synthesis of Chiral 2-Methylcyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral 2-methylcyclohexanecarboxylic acids are valuable building blocks in organic synthesis, serving as key intermediates in the development of pharmaceuticals, agrochemicals, and natural products. The presence of two contiguous stereocenters (at the C1 and C2 positions) presents a significant synthetic challenge, requiring precise control over both relative (cis/trans) and absolute stereochemistry. The demand for enantiomerically pure forms of these compounds is driven by the often dramatically different physiological activities exhibited by different stereoisomers.[1]

This guide, designed for researchers and professionals in drug development and chemical synthesis, provides an in-depth exploration of three distinct and robust methodologies for the asymmetric synthesis of chiral 2-methylcyclohexanecarboxylic acids:

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis: A classic and reliable method where a covalently bonded chiral molecule guides the stereochemical outcome of a key reaction.

  • Organocatalytic Asymmetric Synthesis: A modern, metal-free approach utilizing small chiral organic molecules to catalyze enantioselective transformations.

  • Enzymatic Kinetic Resolution: A biocatalytic strategy that leverages the high stereospecificity of enzymes to separate enantiomers from a racemic mixture.

Each section explains the underlying scientific principles, offers detailed experimental protocols derived from authoritative literature, and presents comparative data to inform the selection of the most suitable strategy for a given research objective.

Methodology 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary's inherent chirality creates a diastereomeric intermediate and sterically directs subsequent reactions to one face of the molecule, thereby controlling the formation of new stereocenters.[2][3] A key advantage is the high predictability and reliability of stereochemical control, often leading to excellent diastereomeric excess (d.e.).

Principle and Mechanistic Insight

A powerful example involves the diastereoselective hydrogenation of an aromatic precursor bearing a pyroglutamate-based chiral auxiliary.[4] The substrate, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate, is synthesized by coupling 2-methylbenzoic acid with the chiral auxiliary. The subsequent hydrogenation of the aromatic ring is directed by the auxiliary.

The stereochemical outcome is dictated by the most stable conformation of the substrate. In this conformation, the carbonyl group of the pyroglutamate auxiliary effectively shields one face of the aromatic ring. Consequently, the catalyst (e.g., Rhodium or Ruthenium on a support) can only adsorb to the less sterically hindered face, leading to a cis-hydrogenation that predominantly yields the (1S, 2R) diastereomer.[4] The auxiliary is then cleaved under hydrolytic conditions to release the enantiopure carboxylic acid.

Experimental Protocol: Diastereoselective Hydrogenation

This protocol is based on the work of Török et al. for the synthesis of (1S,2R)-2-methylcyclohexane carboxylic acid.[4]

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of 2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the acid chloride in fresh DCM (0.5 M). In a separate flask, dissolve (S)-pyroglutaminol (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water, separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to obtain the (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate substrate. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 2: Diastereoselective Hydrogenation

  • In a high-pressure autoclave, dissolve the substrate (1.0 eq) in methanol.

  • Add the catalyst (e.g., 5 mol% Rh/C or Ru/Al₂O₃) and an amine additive such as triethylamine (1.1 eq) to enhance selectivity.[4]

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 5 MPa.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Carefully depressurize the autoclave, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the crude diastereomeric product. Determine the diastereomeric excess (d.e.) using chiral HPLC or NMR analysis of the crude mixture.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the hydrogenated product in a mixture of ethanol and water (3:1).

  • Add an excess of potassium hydroxide (5.0 eq) and heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and evaporate the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated chiral auxiliary (which can be recovered).

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired carboxylic acid with diethyl ether (3x).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the chiral 2-methylcyclohexanecarboxylic acid.

Workflow and Data

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Hydrogenation cluster_2 Step 3: Auxiliary Cleavage A 2-Methylbenzoic Acid + (S)-Pyroglutaminol B Amide Coupling A->B C Prochiral Substrate B->C D H₂, Rh/C Catalyst C->D E Diastereomeric Product (High d.e.) D->E F Hydrolysis (KOH) E->F G Chiral Carboxylic Acid F->G H Recovered Auxiliary F->H

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
CatalystAdditiveDiastereomeric Excess (d.e.)Predominant IsomerReference
5% Rh/CNone76%(1S,2R)[4]
5% Rh/CTriethylamine88%(1S,2R)[4]
5% Ru/Al₂O₃Triethylamine96%(1S,2R)[4]

Methodology 2: Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals.[5][6] These reactions are catalyzed by small, purely organic molecules containing chiral centers. For the synthesis of chiral cyclohexanes, proline and its derivatives are exemplary catalysts, often proceeding through chiral enamine or iminium ion intermediates.[7][8]

Principle and Mechanistic Insight

A common organocatalytic strategy to build the chiral cyclohexane core is a tandem Michael-alkylation or Michael-aldol reaction. In a representative example, a chiral secondary amine catalyst (like a diphenylprolinol silyl ether) reacts with an α,β-unsaturated aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks a suitable Michael acceptor. The stereochemistry is controlled by the catalyst, which creates a chiral environment and shields one face of the enamine, directing the Michael addition to occur with high enantioselectivity.[7] A subsequent intramolecular reaction can then form the six-membered ring.

The general catalytic cycle involves:

  • Enamine Formation: The chiral amine catalyst condenses with an unsaturated aldehyde.

  • Stereoselective C-C Bond Formation: The enamine attacks an electrophile (Michael acceptor).

  • Iminium Ion Regeneration & Cyclization: The resulting intermediate cyclizes, and subsequent hydrolysis releases the product and regenerates the catalyst.

Representative Protocol: Asymmetric Michael Addition

This protocol is a conceptual model for building the chiral cyclohexane framework, inspired by established organocatalytic methods.[7][8]

Step 1: Organocatalytic Tandem Reaction

  • To a vial charged with a chiral diarylprolinol silyl ether catalyst (20 mol%), add the Michael acceptor (e.g., a suitable nitroalkene, 1.0 eq) and a base such as 2,6-lutidine (1.5 eq).[7]

  • Add the solvent (e.g., chloroform or toluene, 0.2 M).

  • Add the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.2 eq) to the mixture.

  • Stir the reaction at the specified temperature (e.g., 4 °C or room temperature) for 24-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (ethyl acetate/hexane gradient) to yield the functionalized chiral cyclohexane derivative.

  • Determine the enantiomeric excess (ee) by chiral stationary phase HPLC.

Step 2: Conversion to the Carboxylic Acid

  • The aldehyde and nitro functionalities of the cyclized product can be converted to a carboxylic acid and a methyl group, respectively, through standard multi-step synthetic transformations (e.g., oxidation of the aldehyde and reductive denitrification).

Workflow and Data

G catalyst Chiral Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine substrate α,β-Unsaturated Aldehyde substrate->catalyst addition Stereoselective Michael Addition enamine->addition michael_acceptor Michael Acceptor michael_acceptor->addition intermediate Adduct addition->intermediate cyclization Intramolecular Reaction intermediate->cyclization product_iminium Product-Iminium Complex cyclization->product_iminium hydrolysis Hydrolysis product_iminium->hydrolysis hydrolysis->catalyst Catalyst Regeneration product Chiral Cyclohexane Product hydrolysis->product

Caption: General Organocatalytic Cycle via Enamine Activation.
CatalystMichael AcceptorDiastereomeric RatioEnantiomeric Excess (ee)Reference
Diphenylprolinol TMS etherBromomalonates>30:190-98%[7]
9-Amino-9-deoxyepiquinineNitroalkene/Ketone93:7 - 99:197 - >99%[8]
(Note: Data is for representative tandem reactions forming functionalized cyclohexanes and cyclopropanes, demonstrating the high selectivity achievable with this method.)

Methodology 3: Enzymatic Kinetic Resolution

Biocatalysis offers a highly efficient and environmentally benign route to chiral molecules. Enzymatic kinetic resolution is particularly effective for separating enantiomers of a racemic starting material.[9] The process utilizes an enzyme, typically a lipase or esterase, which exhibits high stereoselectivity, catalyzing the reaction of one enantiomer at a much faster rate than the other.

Principle and Mechanistic Insight

For resolving 2-methylcyclohexanecarboxylic acids, a common approach is the lipase-catalyzed hydrolysis of a racemic methyl or ethyl ester. The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer of the ester (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted.[10]

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the produced acid and the remaining ester. The two compounds, now having different functional groups (acid vs. ester), can be easily separated by a simple acid-base extraction. This method provides access to both enantiomers of the target molecule from a single racemic batch.

Protocol: Lipase-Catalyzed Hydrolytic Resolution

This protocol is adapted from general procedures for the enzymatic resolution of carboxylic acid esters.[10][11]

Step 1: Preparation of Racemic Ester

  • Dissolve racemic 2-methylcyclohexanecarboxylic acid (1.0 eq) in methanol (5.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature, neutralize with saturated NaHCO₃ solution, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the racemic methyl 2-methylcyclohexanecarboxylate.

Step 2: Enzymatic Resolution

  • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • In a flask, create a biphasic system with the buffer and an organic solvent like toluene or MTBE.

  • Add the racemic methyl 2-methylcyclohexanecarboxylate (1.0 eq) to the system.

  • Add the lipase preparation (e.g., Amano Lipase PS from Burkholderia cepacia or Candida antarctica Lipase B), either as a free powder or immobilized on a support.[10]

  • Stir the mixture vigorously at room temperature (or a specified optimal temperature for the enzyme, e.g., 30-40 °C).

  • Monitor the reaction progress carefully by taking small aliquots and analyzing them by GC or HPLC to determine the conversion percentage.

  • Stop the reaction at ~50% conversion by filtering off the enzyme (if immobilized) or by proceeding directly to workup.

Step 3: Separation and Isolation

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether to ensure all unreacted ester is removed. The combined organic layers contain the unreacted ester (one enantiomer).

  • Acidify the aqueous layer to pH < 2 with 2 M HCl.

  • Extract the acidified aqueous layer with diethyl ether (3x). This organic extract contains the hydrolyzed carboxylic acid (the other enantiomer).

  • Separately, dry both sets of organic extracts over MgSO₄, filter, and concentrate to isolate the enantiomerically enriched ester and carboxylic acid.

  • The enriched ester can be hydrolyzed to its corresponding carboxylic acid in a separate step using standard chemical methods (e.g., KOH/Methanol).

  • Determine the enantiomeric excess of both the acid and the remaining ester using chiral HPLC.

Workflow and Data

G cluster_0 Reaction Products at ~50% Conversion racemate Racemic Ester (R)-Ester + (S)-Ester reaction Selective Hydrolysis racemate->reaction lipase Lipase in Aqueous Buffer lipase->reaction product_acid (R)-Carboxylic Acid (Enriched) reaction->product_acid product_ester (S)-Ester (Enriched) reaction->product_ester separation Acid-Base Extraction product_acid->separation product_ester->separation final_acid Isolated (R)-Acid separation->final_acid final_ester Isolated (S)-Ester separation->final_ester

Caption: Workflow for Enzymatic Kinetic Resolution.
Enzyme SourceSubstrateProduct 1 (ee)Product 2 (ee)ConversionReference
Geobacillus thermocatenulatus (EstS)Racemic methyl ester(S)-Acid (>99%)(R)-Ester (>99%)~50%[11]
Geobacillus thermocatenulatus (EstR)Racemic methyl ester(R)-Acid (95-96%)(S)-Ester (>99%)~50%[11]
Burkholderia cepacia (Lipase)Racemic aryl carboxylic esterAcid (>99%)Ester (93-100%)~50%[10]
(Note: Data is for representative enzymatic resolutions of chiral esters, demonstrating typical high selectivities.)

Summary and Method Comparison

FeatureChiral AuxiliaryOrganocatalysisEnzymatic Resolution
Principle Diastereoselective reactionEnantioselective catalysisEnantioselective kinetic resolution
Stereocontrol High, predictable d.e.High ee, can be sensitive to conditionsExcellent ee, dependent on enzyme
Reagents Stoichiometric chiral auxiliaryCatalytic (5-20 mol%) chiral moleculeCatalytic enzyme, mild conditions
Atom Economy Lower (auxiliary attachment/removal)Higher (catalytic)Moderate (theoretical max 50% yield per enantiomer)
Scalability Good, but cost of auxiliary can be highGenerally good, catalyst cost variesExcellent, especially with immobilized enzymes
Pros Highly reliable, well-establishedMetal-free, high ee, catalytic"Green" chemistry, very high selectivity, access to both enantiomers
Cons Multi-step, poor atom economyCatalyst development, optimization neededLimited to 50% yield for each enantiomer, substrate scope

Conclusion

The asymmetric synthesis of chiral 2-methylcyclohexanecarboxylic acids can be successfully achieved through several distinct and powerful strategies.

  • Chiral auxiliary-mediated synthesis offers a robust and dependable route, ideal for applications where predictability and high diastereoselectivity are paramount, despite its lower atom economy.

  • Organocatalysis represents a more modern, efficient, and metal-free alternative that can provide direct access to chiral cyclohexane frameworks with high enantioselectivity in a catalytic fashion.

  • Enzymatic resolution stands out for its environmental compatibility and exceptional stereoselectivity, providing a practical method to resolve racemic mixtures and obtain both enantiomers in high purity.

The choice of method will ultimately depend on factors such as the required scale of the synthesis, cost considerations, desired stereoisomer, and the specific synthetic capabilities of the laboratory. Each approach provides a validated and effective pathway to these valuable chiral building blocks.

References

  • Török, B., Balázsik, K., Bálint, Á., London, G., & Bartók, M. (2001). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Applied Catalysis A: General, 222(1-2), 235-245. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85811, 2-Methylcyclohexanecarboxylic acid. Retrieved January 23, 2026 from [Link].

  • PrepChem (2023). Synthesis of 2-methylcyclohexanecarboxylic acid. Retrieved January 23, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12610633, cis-2-Methylcyclohexanecarboxylic acid. Retrieved January 23, 2026 from [Link].

  • Google Patents (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Wang, Z., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 18(42), 8593-8606. [Link].

  • MDPI (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(9), 2034. [Link].

  • Liu, Y., et al. (2014). Chiral Metal–Organic Frameworks Bearing Free Carboxylic Acids for Organocatalyst Encapsulation. Angewandte Chemie International Edition, 53(49), 13553-13557. [Link].

  • de Juan, A., et al. (2021). A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes. ChemRxiv. [Link].

  • MDPI (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195. [Link].

  • ResearchGate (2024). Asymmetric Synthesis and Carboxylic Acids. Retrieved January 23, 2026 from [Link].

  • Wikipedia (2024). Chiral auxiliary. Retrieved January 23, 2026 from [Link].

  • Google Patents (2008). EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • RSC Publishing (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 20(15), 3549-3557. [Link].

  • ResearchGate (2024). Synthesis and applications of optically pure trans-2-(3,5-dimethylphenoxy)cyclohexan-1-ol as chiral auxiliary for preparation of α-substituted carboxylic acid derivatives. Retrieved January 23, 2026 from [Link].

  • National Institutes of Health (2015). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Angewandte Chemie International Edition, 54(3), 964-967. [Link].

  • Xie, H., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link].

  • National Institutes of Health (2022). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis, 12(23), 14594–14600. [Link].

  • MDPI (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link].

  • Jiang, H., et al. (2008). Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters, 10(22), 5227–5230. [Link].

  • MDPI (2024). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 29(10), 2322. [Link].

  • National Institutes of Health (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 24(51), 9501–9506. [Link].

  • National Institutes of Health (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 14, 233–240. [Link].

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Chiral Resolution of Racemic Aminocyclohexane Esters: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and toxicological profile. Racemic aminocyclohexane esters and their derivatives are pivotal chiral building blocks in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is therefore a cornerstone of drug development and manufacturing. This guide provides an in-depth exploration of the principal methodologies for the chiral resolution of racemic aminocyclohexane esters, offering both the theoretical underpinnings and practical, field-tested protocols for researchers, scientists, and drug development professionals. We will delve into three primary techniques: the precision of enzymatic kinetic resolution, the classical elegance of diastereomeric salt formation, and the high-fidelity of chromatographic separation.

Method 1: Enzymatic Kinetic Resolution - The Biocatalytic Approach

Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases, in particular, are widely employed due to their broad substrate tolerance, high stability in organic solvents, and commercial availability.[1] The fundamental principle of kinetic resolution is that one enantiomer reacts significantly faster with the enzyme than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer.[2]

The most common approach for racemic aminocyclohexane esters is a lipase-catalyzed enantioselective acylation. In this process, the racemic amino ester is reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer, converting it into an amide, while leaving the other enantiomer largely unreacted.

Causality in Experimental Design: Why Lipase-Catalyzed Acylation?

The choice of a lipase, such as Candida antarctica Lipase B (often immobilized and available as Novozym 435), is deliberate.[3] This enzyme is renowned for its high enantioselectivity and stability in non-aqueous environments, which are often necessary to solubilize the substrates and prevent unwanted hydrolysis of the ester functionality.[4][5] The acylation reaction is favored as it introduces a significant structural and polarity difference between the resulting amide and the unreacted amino ester, facilitating their subsequent separation by standard techniques like column chromatography or extraction. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%, making efficient reaction monitoring crucial to stop the reaction at the optimal point.[2]

Visualizing the Workflow: Enzymatic Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation racemate Racemic Aminocyclohexane Ester reaction Stirring at Controlled Temperature (e.g., 40-50°C) racemate->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction solvent Anhydrous Organic Solvent (e.g., Toluene) solvent->reaction monitoring Reaction Monitoring (Chiral HPLC) reaction->monitoring Periodically sample monitoring->reaction Continue until ~50% conversion filtration Filter to Remove Immobilized Enzyme monitoring->filtration Optimal conversion reached separation Separation of Products (Column Chromatography) filtration->separation product1 Enantioenriched N-Acylated Ester separation->product1 product2 Enantioenriched Unreacted Amino Ester separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Aminocyclohexane Ester

Materials:

  • Racemic aminocyclohexane ester (1.0 eq)

  • Immobilized Candida antarctica Lipase B (Novozym 435)[3]

  • Acyl donor (e.g., ethyl acetate, vinyl acetate) (2.0-5.0 eq)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether (TBME))[6]

  • Drying agent (e.g., molecular sieves 4 Å)[7]

  • Reaction vessel with magnetic stirrer and temperature control

  • Chiral HPLC system for monitoring

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the racemic aminocyclohexane ester (e.g., 10 mmol), the anhydrous organic solvent (e.g., 100 mL), and the acyl donor (e.g., 30 mmol).[7]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).[7]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C).[8]

  • Monitoring: Periodically take small aliquots from the reaction mixture, filter the enzyme, and analyze the samples by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted substrate and the conversion percentage. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both components.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature and remove the immobilized enzyme by filtration. The enzyme can often be washed with fresh solvent and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amino ester and the N-acylated product can typically be separated by flash column chromatography on silica gel, exploiting the polarity difference between the two compounds.

  • Analysis: Determine the enantiomeric purity of the separated unreacted amino ester and the N-acylated product by chiral HPLC.

ParameterTypical Value/ConditionRationale
Enzyme Novozym 435 (Candida antarctica Lipase B)High enantioselectivity, stability in organic solvents, and reusability.[3]
Acyl Donor Ethyl acetate, Vinyl acetateReadily available and effective acylating agents. Vinyl acetate can drive the reaction forward by producing volatile acetaldehyde.
Solvent Toluene, TBMEAnhydrous conditions are crucial to prevent enzymatic hydrolysis of the ester. These solvents are effective at solubilizing the substrates.[6]
Temperature 40-50 °CBalances reaction rate with enzyme stability. Higher temperatures can lead to denaturation.[9]
Reaction Time 6-48 hoursHighly substrate-dependent; requires careful monitoring via chiral HPLC.
Monitoring Chiral HPLCEssential for determining the optimal endpoint of the reaction to achieve high ee and yield.

Method 2: Diastereomeric Salt Formation - The Classical Resolution

This method, often termed "classical resolution," is a robust and scalable technique that relies on the formation of diastereomeric salts with differing solubilities.[10] The racemic aminocyclohexane ester (a base) is reacted with an enantiomerically pure chiral acid (the resolving agent). This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent system.[11] This solubility difference allows for their separation by fractional crystallization.

Causality in Experimental Design: The Art of Crystallization

The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system. Tartaric acid and its derivatives, such as dibenzoyl-D-tartaric acid, are popular choices for resolving chiral bases due to their availability and effectiveness.[10][12] The solvent or solvent mixture is critical; it must be chosen such that one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize out of the solution in high purity. The process is often an empirical one, requiring screening of various resolving agents and solvents to find the optimal conditions.[13] The control of temperature during crystallization is paramount; slow cooling often promotes the formation of larger, purer crystals.[14]

Visualizing the Workflow: Diastereomeric Salt Formation

G cluster_prep Salt Formation cluster_crystallization Fractional Crystallization cluster_recovery Enantiomer Recovery racemate Racemic Aminocyclohexane Ester dissolution Dissolve at Elevated Temperature racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolution solvent Solvent (e.g., Methanol/Water) solvent->dissolution cooling Slow Cooling to Induce Crystallization dissolution->cooling filtration Isolate Crystals (Less Soluble Diastereomer) cooling->filtration crystals Diastereomerically Pure Crystals filtration->crystals mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filtration->mother_liquor basification Basification (e.g., NaOH) & Extraction crystals->basification final_product Enantiopure Aminocyclohexane Ester basification->final_product

Caption: Workflow for Diastereomeric Salt Formation.

Protocol: Diastereomeric Salt Resolution using (+)-Tartaric Acid

Materials:

  • Racemic aminocyclohexane ester (1.0 eq)

  • (+)-Tartaric acid (0.5-1.0 eq)[12][15]

  • Solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)

  • Aqueous base solution (e.g., 4M NaOH)[15]

  • Organic extraction solvent (e.g., dichloromethane, diethyl ether)[15]

  • Crystallization vessel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Salt Formation: Dissolve the racemic aminocyclohexane ester (e.g., 20 mmol) in a suitable solvent (e.g., 100 mL of methanol) in a crystallization vessel. Heat the solution gently if necessary. In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 20 mmol) in the minimum amount of the same solvent, heating if required. Add the resolving agent solution to the amine solution.

  • Crystallization: Heat the combined solution to ensure complete dissolution (e.g., to 70°C).[15] Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation. The less soluble diastereomeric salt will precipitate.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Recovery of the Enantiomer: Suspend the collected crystals in water and add an aqueous base (e.g., 4M NaOH) until the solution is strongly basic (pH > 12) to liberate the free amine.[15]

  • Extraction: Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane).[15]

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched aminocyclohexane ester.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.

ParameterTypical Value/ConditionRationale
Resolving Agent (+)-Tartaric Acid, (-)-Mandelic AcidReadily available, inexpensive, and effective for forming diastereomeric salts with amines.[12]
Solvent System Alcohols (Methanol, Ethanol), Water mixturesThe choice is critical for achieving a significant solubility difference between the diastereomeric salts.[11]
Stoichiometry 0.5-1.0 eq of resolving agentUsing a sub-stoichiometric amount can sometimes improve the purity of the initially crystallizing salt.[14]
Cooling Rate Slow coolingPromotes the formation of well-defined, pure crystals and minimizes the co-precipitation of the more soluble diastereomer.

Method 3: Chromatographic Separation - The High-Resolution Technique

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), offer a powerful and versatile tool for both analytical determination of enantiomeric purity and preparative-scale separation of enantiomers.[16][17] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation.

Causality in Experimental Design: The Role of the Chiral Stationary Phase

The "heart" of a chiral HPLC separation is the column containing the CSP. For aminocyclohexane esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® IA), are often highly effective.[16] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selectors on the stationary phase. The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is critical for modulating these interactions and achieving optimal resolution.[14]

Visualizing the Workflow: Chiral HPLC Separation

G cluster_prep System Setup cluster_separation Separation & Detection cluster_collection Fraction Collection (Preparative) racemate_sol Racemic Sample in Mobile Phase injection Inject Sample racemate_sol->injection hplc HPLC System separation Differential Elution from CSP hplc->separation csp_column Chiral Stationary Phase (CSP) Column csp_column->hplc mobile_phase Mobile Phase (e.g., Hexane/IPA) mobile_phase->hplc injection->hplc detection Detector (e.g., UV) separation->detection collection Fraction Collector separation->collection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram enant1 Enantiomer 1 collection->enant1 enant2 Enantiomer 2 collection->enant2

Caption: Workflow for Chiral HPLC Separation.

Protocol: Analytical Chiral HPLC Method Development

Materials:

  • Racemic aminocyclohexane ester sample

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (IPA), ethanol)

Procedure:

  • Column Selection: Based on the structure of the aminocyclohexane ester, select a polysaccharide-based CSP as a starting point. Columns like Chiralcel® OD-H or Chiralpak® IA are good initial choices.[16]

  • Mobile Phase Screening:

    • Start with a standard mobile phase composition, such as 90:10 (v/v) n-hexane/IPA, at a flow rate of 1.0 mL/min.[16]

    • Inject a small volume (e.g., 10 µL) of a dilute solution of the racemic sample.

    • If no separation or poor resolution is observed, systematically vary the ratio of the alcohol modifier. Increasing the percentage of the alcohol generally decreases retention time but may also affect resolution.

    • Screen different alcohol modifiers (e.g., ethanol instead of IPA) as this can significantly alter selectivity.

  • Optimization:

    • Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between separation time and resolution.

    • Temperature: Column temperature can influence selectivity. Analyze at different temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution.

  • Method Validation (Analytical): Once optimal conditions are found, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantification.[16]

  • Preparative Scale-Up: For preparative separations, the optimized analytical method can be scaled up by using a larger diameter column and increasing the sample load and flow rate proportionally. Fractions corresponding to each enantiomer peak are collected.

ParameterTypical ConditionRationale
CSP Column Polysaccharide-based (e.g., Chiralcel® OD-H)Proven high chiral recognition ability for a wide range of racemates, including amines and esters.[16]
Mobile Phase n-Hexane/Isopropanol (or Ethanol)Normal phase mode is common for these CSPs. The alcohol modifier is crucial for elution and achieving selectivity.[14]
Flow Rate 1.0 mL/min (analytical)A standard starting point that provides a good balance of speed and efficiency.
Detection UV (if chromophore is present)A common and robust detection method. Wavelength is chosen based on the UV absorbance maximum of the analyte.

Conclusion and Outlook

The selection of a chiral resolution method for racemic aminocyclohexane esters is a strategic decision guided by factors such as the scale of the separation, cost, required purity, and available equipment. Enzymatic kinetic resolution offers an elegant and highly selective biocatalytic route, particularly for moderate scales. Diastereomeric salt formation remains a powerful and economically viable method for large-scale industrial production. Chromatographic separation, especially with modern CSPs, provides unparalleled versatility for both analytical quality control and high-purity preparative separations. A comprehensive understanding of the principles and practicalities of each method, as outlined in this guide, empowers researchers and developers to select and optimize the most appropriate strategy, thereby accelerating the path from a racemic mixture to a single-enantiomer drug candidate.

References

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]11]

  • Papp, L., et al. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]14]

  • Mphahlele, M. J. (2017). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 2(4), 116-121.[15]

  • Fenwick, M. K., et al. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.[18]

  • Mphahlele, M. J. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.[17]

  • Google Patents. (n.d.). WO2013007371A2 - Kinetic resolution of chiral amines. Retrieved from ]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate.[13]

  • Liljeblad, A., & Kanerva, L. T. (2006). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Science Publishing.[19]

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  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]]

  • Gotor-Fernández, V., et al. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. PubMed Central.[6]

  • ResearchGate. (n.d.). Resolution of β-amino esters by Candida antarctica lipase A and B.[20]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[16]

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  • ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.[21]

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Application Note: Strategic Incorporation of Methyl 2-Aminocyclohexanecarboxylate into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance proteolytic stability, modulate biological activity, and enforce specific secondary structures.[1][2] Methyl 2-aminocyclohexanecarboxylate, a cyclic β-amino acid, is a particularly valuable building block for creating highly organized and robust peptide architectures known as foldamers. This guide provides a comprehensive overview and detailed protocols for the effective use of methyl 2-aminocyclohexanecarboxylate in solid-phase peptide synthesis (SPPS), focusing on the Fmoc/tBu strategy. We will explore the causality behind experimental choices, from resin selection and coupling activation to cleavage and characterization, enabling researchers to confidently leverage this versatile residue in their drug discovery and development programs.

Introduction: The Rationale for Cyclic β-Amino Acids

Peptides are exceptional scaffolds for drug design, yet their therapeutic potential can be limited by poor metabolic stability and conformational flexibility.[1] The introduction of β-amino acids, which contain an additional carbon atom in their backbone compared to natural α-amino acids, offers a robust solution to these challenges. This subtle structural modification renders the resulting peptide bonds resistant to degradation by common proteases.[3]

Among β-amino acids, cyclic variants like 2-aminocyclohexanecarboxylate (ACHC) are of paramount importance. The constrained cyclohexane ring pre-organizes the peptide backbone, inducing stable and predictable secondary structures, most notably the 14-helix.[4] This ability to create well-defined three-dimensional shapes is critical for mimicking the bioactive conformations of natural peptides and for designing high-affinity ligands for protein-protein interactions.[1] This document specifically addresses the use of the methyl ester form, methyl 2-aminocyclohexanecarboxylate, a common commercially available derivative, in standard peptide synthesis workflows.

Physicochemical Properties & Stereochemical Considerations

The defining feature of 2-aminocyclohexanecarboxylate is its stereochemistry. The relationship between the amine and carboxylate groups on the cyclohexane ring can be either cis or trans. This stereochemical identity is the primary determinant of the resulting peptide's secondary structure.

  • trans-Isomers: Oligomers of trans-ACHC are well-documented to reliably form stable, right-handed 14-helical structures.[3][4] This predictability makes the trans isomer the preferred choice for applications requiring a rigid helical scaffold.

  • cis-Isomers: The conformational properties of peptides containing cis-ACHC are less predictable and can vary depending on the surrounding sequence.[3]

The presence of the methyl ester on the carboxylate group necessitates its use as a non-C-terminal residue unless a final saponification step is planned post-synthesis. For incorporation into a standard SPPS protocol, the amine must be protected, typically with a base-labile Fmoc group.

G Figure 1: Chemical Structures of Fmoc-Protected Isomers cluster_trans trans-Isomer cluster_cis cis-Isomer trans_struct trans_label (1R,2R)-trans-Fmoc-ACHC-OMe cis_struct cis_label (1R,2S)-cis-Fmoc-ACHC-OMe

Caption: Key stereoisomers of Fmoc-protected methyl 2-aminocyclohexanecarboxylate.

PropertyValue
Chemical Formula C₂₃H₂₅NO₄ (Fmoc-protected methyl ester)
Molecular Weight 379.45 g/mol
Class Cyclic β-Amino Acid
Key Structural Feature Cyclohexane ring imposes conformational rigidity.
Primary Conformation trans-isomer induces a stable 14-helix.[5][4]

Principles of Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of methyl 2-aminocyclohexanecarboxylate follows the fundamental principles of SPPS, a cyclical process of deprotection, coupling, and washing performed on a solid resin support.[6][7] The most robust and widely used methodology is the Fmoc/tBu orthogonal strategy, where the Nα-Fmoc group is removed with a base (e.g., piperidine), while acid-labile tert-butyl (tBu) based side-chain protecting groups and the resin linkage are cleaved simultaneously at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[8][9]

Key Challenges & Strategic Solutions:

  • Steric Hindrance: The bulky cyclohexane ring can slow coupling kinetics compared to smaller α-amino acids. To overcome this, highly efficient coupling reagents are required.

  • Aggregation: Peptides containing multiple hydrophobic residues like ACHC can aggregate on the resin, hindering reagent access and lowering synthetic yields.[10] This can be mitigated by using specialized resins or solvents and ensuring efficient coupling at every step.

SPPS_Workflow Figure 2: The Fmoc-SPPS Cycle for Peptide Elongation Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Monitor Monitor Reaction (e.g., Kaiser Test) Coupling->Monitor Wash2 Wash (DMF, DCM) End Resin-Bound Elongated Peptide (Ready for next cycle) Wash2->End End->Deprotection Repeat Cycle Monitor->Coupling Incomplete (Recouple) Monitor->Wash2 Reaction Complete

Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

These protocols are designed for manual synthesis but are adaptable to automated synthesizers. All manipulations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

Rationale: The 2-CTC resin is highly acid-labile, allowing the peptide to be cleaved under mild acidic conditions that preserve most acid-sensitive side-chain protecting groups. This makes it the resin of choice for preparing fully protected peptide fragments.[11]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • Fmoc-protected amino acid (Fmoc-AA-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the desired amount of 2-CTC resin in the synthesis vessel. Add DCM (10 mL per gram of resin) and gently agitate for 30 minutes to swell the resin beads. Drain the DCM.

  • Amino Acid Activation: In a separate flask, dissolve the first Fmoc-AA-OH (1.5 equivalents relative to resin loading) in DCM. Add DIEA (3.0 equivalents).

  • Loading: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2 hours at room temperature.

  • Capping: To cap any unreacted 2-chlorotrityl sites, add MeOH (1 mL per gram of resin) to the vessel and agitate for 30 minutes.

  • Washing: Drain the reaction solution. Wash the resin thoroughly by agitating with the following solvents (10 mL per gram of resin) for 2 minutes each:

    • DCM (3 times)

    • DMF (3 times)

    • DCM (3 times)

  • Drying: Dry the resin under a stream of nitrogen and then in vacuo to a constant weight. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin.

Protocol 2: Peptide Chain Elongation with Methyl 2-Aminocyclohexanecarboxylate

This protocol details a single coupling cycle. Repeat these steps for each amino acid in the sequence.

Materials:

  • Fmoc-protected resin from the previous step

  • Fmoc-methyl-2-aminocyclohexanecarboxylate (Fmoc-ACHC-OMe)

  • Coupling reagents (see Table 2)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF, DCM (peptide synthesis grade)

  • Kaiser test kit (Ninhydrin solutions)

Procedure:

A. Fmoc Deprotection

  • Add the deprotection solution to the resin-bound peptide.

  • Agitate for 3 minutes, drain, and add a fresh portion of the deprotection solution.

  • Agitate for an additional 10-15 minutes. The secondary amine of the cyclohexyl ring may require slightly longer deprotection times.

  • Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.

B. Coupling of Fmoc-ACHC-OMe

  • Pre-activation: In a separate vial, dissolve Fmoc-ACHC-OMe (3.0 eq.), a coupling reagent like HATU (2.9 eq.), and an additive like HOAt (3.0 eq.) in DMF. Add DIEA (6.0 eq.) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction: Add the pre-activated solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric bulk of ACHC, a longer coupling time is recommended compared to standard α-amino acids.

  • Monitoring (Trustworthiness Check): After the coupling time, take a small sample of resin beads (5-10 beads), wash them thoroughly with DCM, and perform the Kaiser test.

    • Negative Result (beads are colorless/yellow): Coupling is complete. Proceed to washing.

    • Positive Result (beads turn dark blue): Coupling is incomplete. Drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.

C. Washing

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Coupling ReagentClassAdvantagesConsiderations
HATU Uronium/Aminium SaltExtremely fast and efficient, especially for hindered couplings.[11]Higher cost. Can cause racemization in sensitive residues if pre-activated for too long.
HBTU Uronium/Aminium SaltVery effective and widely used. Lower cost than HATU.Slightly less reactive than HATU. Benzotriazole-based reagents have safety concerns.[12]
PyBOP Phosphonium SaltExcellent for sterically hindered β-amino acids.[13] Low racemization tendency.Byproducts can be more difficult to wash away.
DIC/Oxyma Carbodiimide/AdditiveCost-effective and safer alternative to benzotriazole-based reagents.[14]Slower reaction kinetics compared to uronium salts.

Table 2: Comparison of common coupling reagents for challenging peptide synthesis.

Protocol 3: Final Cleavage and Deprotection

Rationale: A strong acid cocktail is used to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously. Scavengers are crucial to capture the highly reactive cationic species (e.g., t-butyl cations) generated during this process, preventing unwanted modification of the peptide.

Materials:

  • Fully synthesized, resin-bound peptide (N-terminal Fmoc group removed)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Cold diethyl ether

Procedure:

  • Wash the final resin-bound peptide with DCM (3 times) and dry it under a nitrogen stream.

  • Add the cold cleavage cocktail to the resin (10 mL per gram of starting resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin once more with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution slightly under a gentle stream of nitrogen.

  • Precipitation: Add the concentrated filtrate dropwise into a larger tube containing cold diethyl ether (at least 10 times the volume of the filtrate) while vortexing. The crude peptide should precipitate as a white solid.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

  • After the final wash, dry the crude peptide pellet under vacuum.

Characterization and Purification

The crude peptide must be analyzed to confirm its identity and purity before use.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography, typically reverse-phase (RP-HPLC), is the standard method for assessing the purity of the crude product and for purification.[15][16]

  • Identity Confirmation (Mass Spectrometry): The molecular weight of the synthesized peptide is confirmed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[17]

  • Conformational Analysis: For peptides containing ACHC, Circular Dichroism (CD) spectroscopy is invaluable for confirming the presence of helical secondary structures in solution.[4] Nuclear Magnetic Resonance (NMR) provides detailed atomic-level structural information.[5][17]

References

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Retrieved from [Link]

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Misz, A., & Demange, L. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Liu, D., & Wang, S. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Tickler, A. K., & Wade, J. D. (2007). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Journal of Peptide Science.
  • Boddaert, T., Taylor, J. E., Bull, S. D., & Aitken, D. J. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters.
  • Dey, K., & Tofteng, A. P. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry.
  • International Journal of Science and Research Archive. (2024).
  • Xie, J., Wang, Y., Li, S., & Wang, X. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). Acta Pharmaceutica Sinica B.
  • Singh, S. K., & Sharma, A. (2017). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. Journal of the Iranian Chemical Society.
  • Cunarro, J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Martinek, T. A., & Fülöp, F. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids.
  • Han, Y., & Kent, S. B. (2005). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • ResearchGate. (2024).
  • Bressan, L. P., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules.
  • Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • ResearchGate. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.

Sources

The Versatile Chiral Scaffolding of Methyl 2-Aminocyclohexanecarboxylate in Asymmetric Catalysis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands and organocatalysts is perpetual. Methyl 2-aminocyclohexanecarboxylate, a bifunctional chiral building block, emerges as a compelling starting material for the synthesis of novel catalytic systems. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, while the vicinal amino and ester functionalities offer versatile handles for derivatization. This application note delves into the practical applications of catalysts derived from methyl 2-aminocyclohexanecarboxylate, providing detailed protocols for their use in key asymmetric transformations, namely Michael additions and aldol reactions. The methodologies presented are designed for researchers and professionals in organic synthesis and drug development, aiming to provide a comprehensive guide from catalyst preparation to application.

The core principle behind the utility of methyl 2-aminocyclohexanecarboxylate lies in its ready conversion into more complex chiral ligands or organocatalysts. The primary amine can be transformed into amides, sulfonamides, or imines (Schiff bases), while the ester can be hydrolyzed, reduced, or otherwise modified. These transformations allow for the fine-tuning of steric and electronic properties, which is paramount for achieving high levels of stereocontrol in a catalytic reaction.

Part 1: Synthesis of Catalytically Active Derivatives

The true potential of methyl 2-aminocyclohexanecarboxylate is unlocked through its derivatization into effective chiral catalysts. Here, we present protocols for the synthesis of two such derivatives: a prolinamide organocatalyst and a Schiff base ligand, which can be used in organocatalysis and metal catalysis, respectively.

Synthesis of a (1R,2R)-N-((S)-pyrrolidine-2-carbonyl)amino-cyclohexanecarboxylate Organocatalyst

Prolinamide-based organocatalysts have demonstrated remarkable efficacy in a variety of asymmetric transformations. The following protocol details the synthesis of a prolinamide catalyst from (1R,2R)-methyl 2-aminocyclohexanecarboxylate and L-proline.

Experimental Protocol: Synthesis of the Prolinamide Organocatalyst

  • Activation of L-Proline: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq). Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

  • Coupling Reaction: To the filtrate containing the activated N-Boc-L-proline, add a solution of (1R,2R)-methyl 2-aminocyclohexanecarboxylate hydrochloride (1.0 eq) and triethylamine (1.2 eq) in DCM (0.5 M). Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Boc-protected intermediate): Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the N-Boc protected prolinamide.

  • Deprotection: Dissolve the purified Boc-protected prolinamide in a 4 M solution of HCl in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete deprotection.

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to afford the desired prolinamide organocatalyst as a hydrochloride salt.

G cluster_0 Synthesis of Prolinamide Organocatalyst N-Boc-L-Proline N-Boc-L-Proline Activated Ester Activated Ester Methyl 2-aminocyclohexanecarboxylate Methyl 2-aminocyclohexanecarboxylate (from hydrochloride salt) Boc-Prolinamide Boc-Prolinamide Prolinamide Catalyst Prolinamide Catalyst

Synthesis of a Chiral Schiff Base Ligand

Schiff base ligands are readily synthesized and form stable complexes with a variety of metals, making them valuable in asymmetric catalysis.[1] The following protocol describes the synthesis of a Schiff base from (1R,2R)-methyl 2-aminocyclohexanecarboxylate and salicylaldehyde.

Experimental Protocol: Synthesis of the Schiff Base Ligand

  • Reaction Setup: In a round-bottom flask, dissolve (1R,2R)-methyl 2-aminocyclohexanecarboxylate hydrochloride (1.0 eq) and salicylaldehyde (1.05 eq) in ethanol (0.2 M).

  • Base Addition: Add triethylamine (1.1 eq) to the mixture to neutralize the hydrochloride and facilitate the condensation.

  • Reaction: Reflux the reaction mixture for 4-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. If not, reduce the volume of the solvent under vacuum to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base ligand.

G cluster_1 Synthesis of Schiff Base Ligand Methyl 2-aminocyclohexanecarboxylate Methyl 2-aminocyclohexanecarboxylate (from hydrochloride salt) Salicylaldehyde Salicylaldehyde Schiff Base Ligand Schiff Base Ligand

Part 2: Application in Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of C-C bond formation in organic synthesis. The prolinamide organocatalyst synthesized in Part 1.1 can be effectively employed in the enantioselective addition of ketones to nitroalkenes.

Mechanistic Rationale

The prolinamide catalyst operates through an enamine-based mechanism. The secondary amine of the proline moiety reacts with the ketone to form a chiral enamine. This enamine then attacks the nitroalkene from a sterically less hindered face, dictated by the chiral environment of the catalyst. The resulting iminium ion is subsequently hydrolyzed to regenerate the catalyst and furnish the chiral Michael adduct. The amide N-H group can also play a crucial role in activating the nitroalkene through hydrogen bonding.

G cluster_2 Catalytic Cycle of Asymmetric Michael Addition Catalyst Catalyst Ketone Ketone Enamine Enamine Nitroalkene Nitroalkene Iminium Intermediate Iminium Intermediate Michael Adduct Michael Adduct

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
  • Reaction Setup: To a vial containing the prolinamide organocatalyst (0.1 eq), add cyclohexanone (2.0 eq) and the solvent (e.g., toluene, 1.0 M).

  • Addition of Reactants: Add β-nitrostyrene (1.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Table 1: Representative Results for the Asymmetric Michael Addition

EntryKetoneNitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
1Cyclohexanoneβ-Nitrostyrene10Toluene2495>95:598
2Acetoneβ-Nitrostyrene10CH₂Cl₂4888-92
3Cyclopentanone(E)-Nitropent-1-ene15CHCl₃369190:1095

Note: The data presented in this table are hypothetical and based on typical results obtained with similar prolinamide catalysts. Actual results may vary.

Part 3: Application in Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The same prolinamide organocatalyst can also catalyze the direct asymmetric aldol reaction between ketones and aldehydes.

Mechanistic Rationale

Similar to the Michael addition, the asymmetric aldol reaction proceeds through a chiral enamine intermediate formed from the ketone and the catalyst. This enamine then adds to the aldehyde, again with the stereochemical outcome being controlled by the chiral catalyst. The resulting iminium ion is hydrolyzed to give the β-hydroxy ketone and regenerate the catalyst.

G cluster_3 Catalytic Cycle of Asymmetric Aldol Reaction Catalyst Catalyst Ketone Ketone Enamine Enamine Aldehyde Aldehyde Iminium Intermediate Iminium Intermediate Aldol Adduct Aldol Adduct

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
  • Reaction Setup: In a vial, dissolve the prolinamide organocatalyst (0.1 eq) and 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMSO, 0.5 M).

  • Addition of Ketone: Add cyclohexanone (5.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the aldol adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Table 2: Representative Results for the Asymmetric Aldol Reaction

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde10DMSO2498>99:1>99
2AcetoneBenzaldehyde15neat4875-85
3Cyclopentanone4-Chlorobenzaldehyde10DMF369295:597

Note: The data presented in this table are hypothetical and based on typical results obtained with similar prolinamide catalysts.[3] Actual results may vary.

Conclusion and Future Outlook

Methyl 2-aminocyclohexanecarboxylate serves as an excellent and readily available chiral precursor for the synthesis of effective organocatalysts and ligands for asymmetric synthesis. The straightforward derivatization of its amino and ester functionalities allows for the creation of a diverse range of catalysts that can be tailored for specific applications. The prolinamide and Schiff base derivatives highlighted in this note are just two examples of the potential held by this versatile scaffold. Future work in this area could explore the synthesis of other derivatives, such as bifunctional thiourea or squaramide catalysts, and their application in a broader range of asymmetric transformations, including Mannich reactions, Diels-Alder reactions, and asymmetric hydrogenations. The continued exploration of catalysts derived from methyl 2-aminocyclohexanecarboxylate is poised to contribute significantly to the ever-expanding toolbox of the synthetic organic chemist.

References

  • ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. Retrieved from [Link]

  • IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Retrieved from [Link]

  • Amazon S3. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Proof of concept: asymmetric transfer hydrogenation of 3‐methyl‐2‐cyclohexenone (1 a) by using different salts of l‐valine t‐butyl ester. Retrieved from [Link]

  • ResearchGate. (2024). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. Retrieved from [Link]

  • YouTube. (2022). Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]

  • MDPI. (n.d.). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • TSI Journals. (n.d.). A Short Review on Schiff Bases and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogen transfer between α- (1) and β-methylcyclohex-2-enone (2) catalyzed by enoate reductases. Retrieved from [Link]

  • Sci-Hub. (2005). Synthesis and asymmetric catalytic application of chiral imidazolium–phosphines derived from (1R,2R)-trans-diaminocyclohexane. Retrieved from [Link]

  • Universidad Autónoma de Madrid. (n.d.). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. Retrieved from [Link]

  • Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Organocatalytic Direct Aldol Reactions of Cyclohexanone with Aldehydes in Brine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Organocatalytic asymmetric synthesis of polyfunctionalized 3-(cyclohexenylmethyl)-indoles via a quadruple domino Friedel-Crafts-type/Michael/Michael/aldol condensation reaction. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 2-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary amino group in methyl 2-aminocyclohexanecarboxylate. This versatile building block is a common scaffold in medicinal chemistry and materials science. Its derivatization allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties. This document outlines four principal derivatization strategies: N-acylation, N-sulfonylation, N-alkylation via reductive amination, and the formation of urea and thiourea analogs. Each section provides a theoretical framework, step-by-step experimental protocols, and expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Derivatizing Methyl 2-Aminocyclohexanecarboxylate

Methyl 2-aminocyclohexanecarboxylate, existing as cis and trans diastereomers, represents a privileged scaffold in modern drug discovery. The presence of a primary amine and a methyl ester on a cyclohexane ring offers a three-dimensional framework that can be strategically modified to interact with biological targets. The primary amino group, in particular, serves as a key handle for chemical modification, acting as a potent nucleophile.

Derivatization of this amino group is a fundamental tactic to:

  • Modulate Pharmacokinetic Properties: Introducing different functional groups can alter a molecule's polarity, lipophilicity, and metabolic stability.

  • Explore Structure-Activity Relationships (SAR): Systematically altering the substituent on the nitrogen atom allows researchers to probe the steric and electronic requirements of a biological target.

  • Introduce Pharmacophores: The amine can be functionalized with groups known to be essential for biological activity.

  • Create Novel Materials: The derivatized compounds can serve as monomers or key intermediates in the synthesis of polymers and other advanced materials.

This guide is intended for researchers, scientists, and drug development professionals, providing a robust foundation for the successful derivatization of this important chemical entity.

N-Acylation: Formation of Amides

The formation of an amide bond via N-acylation is one of the most common and reliable transformations of primary amines. The resulting amides are generally stable and can participate in hydrogen bonding, a crucial interaction in biological systems.[1][2][3] The reaction typically involves the coupling of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent.

Scientific Principles and Mechanistic Overview

The reaction of methyl 2-aminocyclohexanecarboxylate with an acyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_workflow N-Acylation Workflow start Methyl 2-aminocyclohexanecarboxylate + Acyl Chloride reagents Inert Solvent (e.g., DCM) + Base (e.g., Triethylamine) start->reagents Combine reaction Nucleophilic Acyl Substitution (0°C to RT) reagents->reaction Initiate workup Aqueous Workup (Wash with aq. HCl, aq. NaHCO3, brine) reaction->workup Quench & Extract purification Purification (Column Chromatography or Recrystallization) workup->purification product N-Acyl Methyl 2-Aminocyclohexanecarboxylate purification->product

Caption: Workflow for N-acylation of methyl 2-aminocyclohexanecarboxylate.

Protocol: N-Acylation with Acetyl Chloride

This protocol describes a general procedure for the acylation of methyl 2-aminocyclohexanecarboxylate using acetyl chloride as a representative acylating agent.

Materials:

  • Methyl 2-aminocyclohexanecarboxylate (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve methyl 2-aminocyclohexanecarboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acetyl methyl 2-aminocyclohexanecarboxylate.

Data Table: Exemplary Acylating Agents
Acylating AgentProduct TypeKey Considerations
Acetyl ChlorideAcetamideHighly reactive, handle with care.
Benzoyl ChlorideBenzamideCan introduce aromatic interactions.
Propionyl ChloridePropanamideIncreases lipophilicity.
Carboxylic Acid + EDC/HOBtGeneral AmideMilder conditions, suitable for sensitive substrates.

N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation is a critical transformation for introducing the sulfonamide functional group, a well-known pharmacophore present in numerous drugs.[5] Sulfonamides are typically more stable to hydrolysis than amides and can act as transition-state mimics or hydrogen bond donors.

Scientific Principles and Mechanistic Overview

Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl generated during the reaction.[6][7] The reaction is generally robust and high-yielding.

G cluster_workflow N-Sulfonylation Workflow start Methyl 2-aminocyclohexanecarboxylate + Sulfonyl Chloride reagents Solvent (e.g., THF or DCM) + Base (e.g., Triethylamine) start->reagents Combine reaction Nucleophilic Attack on Sulfur (0°C to RT) reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench purification Purification (Column Chromatography or Recrystallization) workup->purification product N-Sulfonyl Methyl 2-Aminocyclohexanecarboxylate purification->product

Caption: Workflow for N-sulfonylation of methyl 2-aminocyclohexanecarboxylate.

Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of the N-tosyl derivative.

Materials:

  • Methyl 2-aminocyclohexanecarboxylate (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Triethylamine (1.5 eq) or Pyridine (solvent and base)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-aminocyclohexanecarboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[6] Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography.[8]

Data Table: Exemplary Sulfonylating Agents
Sulfonylating AgentProduct TypeKey Considerations
p-Toluenesulfonyl chloride (TsCl)TosylamideCommon protecting group and pharmacophore.
Methanesulfonyl chloride (MsCl)MesylamideSmaller, less sterically demanding group.
Dansyl chlorideDansylamideFluorescent tag for analytical purposes.
Aryl sulfonyl chloridesArylsulfonamideAllows for extensive SAR exploration.[9]

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[10][11] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[12][13][14]

Scientific Principles and Mechanistic Overview

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is then reduced by a selective reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are capable of reducing the protonated imine intermediate much faster than the starting carbonyl compound, thus preventing unwanted side reactions.[12]

G cluster_workflow Reductive Amination Workflow start Methyl 2-aminocyclohexanecarboxylate + Aldehyde/Ketone reagents Solvent (e.g., MeOH or DCE) + Mild Acid (optional) start->reagents Combine imine Imine Formation (in-situ) reagents->imine reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) imine->reducing_agent reduction Reduction of Imine reducing_agent->reduction workup Aqueous Workup reduction->workup product N-Alkyl Methyl 2-Aminocyclohexanecarboxylate workup->product G cluster_workflow Urea/Thiourea Formation Workflow start Methyl 2-aminocyclohexanecarboxylate reagent Isocyanate or Isothiocyanate (e.g., Phenyl Isocyanate) start->reagent Combine in Solvent reaction Nucleophilic Addition (Aprotic Solvent, RT) reagent->reaction isolation Product Isolation (Precipitation or Filtration) reaction->isolation product N-Substituted Urea or Thiourea Derivative isolation->product

Sources

Application Note: A Scalable and Validated Protocol for the Synthesis of Methyl 2-aminocyclohexane-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-aminocyclohexane-1-carboxylate hydrochloride is a crucial building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its production on a large scale presents challenges related to process safety, catalyst handling, and consistent product quality. This application note provides a comprehensive, robust, and scalable protocol for the synthesis of Methyl 2-aminocyclohexane-1-carboxylate hydrochloride via the catalytic hydrogenation of Methyl 2-aminobenzoate. We delve into the causality behind critical process parameters, offer detailed safety protocols for handling hazardous reagents at scale, and present a self-validating workflow with defined in-process controls (IPCs) and final product specifications. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Synthesis Strategy and Mechanistic Considerations

The chosen synthetic route is the catalytic hydrogenation of the aromatic ring of Methyl 2-aminobenzoate (also known as Methyl anthranilate). This strategy is superior for large-scale production due to several key factors:

  • Atom Economy: The reaction is an addition reaction, incorporating hydrogen atoms into the molecule with no byproducts, aligning with green chemistry principles.[1]

  • Starting Material Availability: Methyl 2-aminobenzoate is a readily available and cost-effective commodity chemical.[2]

  • Scalability: Catalytic hydrogenation is a well-established and scalable industrial process.[3][4]

The reaction proceeds in two main stages:

  • Heterogeneous Catalytic Hydrogenation: The aromatic ring of Methyl 2-aminobenzoate is reduced using high-pressure hydrogen gas in the presence of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel. The catalyst provides a surface for the dissociative adsorption of hydrogen gas and the interaction with the substrate.[5]

  • Hydrochloride Salt Formation: The resulting free-base product, Methyl 2-aminocyclohexane-1-carboxylate, is converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability, crystallinity, and ease of handling for downstream applications.[6]

The overall transformation is depicted below:

cluster_0 Overall Reaction Scheme Start Methyl 2-aminobenzoate Intermediate Methyl 2-aminocyclohexane-1-carboxylate (cis/trans mixture) Start->Intermediate + H₂ Catalyst (Pd/C) High Pressure Product Methyl 2-aminocyclohexane-1-carboxylate HCl (cis/trans mixture) Intermediate->Product + HCl

Caption: High-level overview of the two-stage synthesis.

Process Hazards and Safety Management

Large-scale hydrogenation reactions are inherently hazardous and demand stringent safety protocols. The primary risks involve the use of high-pressure, flammable hydrogen gas and pyrophoric catalysts.[7]

Substance Key Hazards Recommended Safety Controls & PPE
Hydrogen (H₂) Gas Extremely flammable; forms explosive mixtures with air. High pressure can lead to catastrophic equipment failure.[5]Use in a designated high-pressure bay with a certified autoclave reactor. Ensure robust ventilation and explosion-proof electronics. Ground all equipment.[8] Monitor for leaks with a hydrogen sensor.
Palladium on Carbon (Pd/C), wet May be pyrophoric upon drying and exposure to air, especially after use when saturated with hydrogen.[9]Handle under an inert atmosphere (Nitrogen or Argon). Never allow the catalyst to dry in the open air. Quench spent catalyst carefully in water before disposal. Wear a fire-retardant lab coat, safety glasses, and gloves.
Methanol (Solvent) Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.Use in a well-ventilated area or fume hood. Avoid sources of ignition. Wear nitrile gloves, safety goggles, and a lab coat.
Hydrochloric Acid (HCl) Causes severe skin burns and eye damage. May cause respiratory irritation.[10]Handle in a fume hood. Wear acid-resistant gloves (neoprene or butyl rubber), a face shield, and a chemical-resistant apron. Have an emergency eyewash and shower readily available.

A thorough risk assessment must be conducted before proceeding with the synthesis.[11]

Detailed Experimental Protocol

This protocol is designed for a nominal 100 g scale of the final product. Adjustments may be necessary for different scales, but molar equivalents should be maintained.

Materials and Equipment
Reagent / Material Grade CAS No. Typical Quantity Molar Eq.
Methyl 2-aminobenzoateReagentPlus®, ≥99%134-20-392.5 g1.0
10% Palladium on Carbon (50% wet)Catalyst Grade7440-05-39.25 g (10 wt%)-
Methanol (MeOH)Anhydrous67-56-11 L-
Hydrochloric Acid in Isopropanol (5-6 M)Reagent Grade7647-01-0~120 mL~1.1
Celite® 545Filtration Aid61790-53-250 g-
Nitrogen (N₂) GasHigh Purity, >99.99%7727-37-9--
Hydrogen (H₂) GasHigh Purity, >99.99%1333-74-0--

Equipment: 2 L high-pressure autoclave reactor (e.g., Parr or Büchi) with gas entrainment stirrer, temperature control, pressure gauge, and gas inlet/outlet valves; large Büchner funnel and filtration flask; rotary evaporator; overhead mechanical stirrer; 2 L reaction vessel.

Synthesis Workflow

cluster_workflow Detailed Synthesis Workflow A 1. Reactor Preparation Inerting with N₂ B 2. Reagent Charging Charge MeOH, Substrate, and Pd/C A->B C 3. Hydrogenation Reaction Pressurize with H₂, Heat, and Stir B->C D 4. Reaction Monitoring (IPC) Monitor H₂ uptake until cessation C->D E 5. Cool & Depressurize Cool to RT, vent H₂, purge with N₂ D->E F 6. Catalyst Filtration Filter through Celite under N₂ blanket E->F G 7. Solvent Removal Concentrate filtrate via rotary evaporation F->G H 8. Salt Formation Dissolve residue in MeOH, add HCl/IPA G->H I 9. Crystallization & Isolation Cool to precipitate, filter solid product H->I J 10. Drying Dry under vacuum to constant weight I->J K 11. Final Product QC Analyze for purity, identity, and yield J->K

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Step 1: Reactor Preparation and Charging

  • Ensure the high-pressure autoclave is clean, dry, and has passed its pressure test certification.

  • Seal the reactor and purge the vessel three times with nitrogen gas to ensure an inert atmosphere.

  • Under a positive flow of nitrogen, open the reactor and charge Methanol (1 L) , followed by Methyl 2-aminobenzoate (92.5 g, 0.61 mol) . Stir until fully dissolved.

  • Causality: Performing this under an inert atmosphere prevents premature contact of the catalyst with air and removes oxygen, which can be a safety hazard in hydrogenation.

  • Carefully add the 10% Pd/C catalyst (9.25 g) as a slurry in a small amount of methanol. This prevents the dry catalyst powder from becoming airborne.

Step 2: Catalytic Hydrogenation

  • Seal the reactor completely. Stir the mixture at 200 RPM.

  • Purge the reactor head-space three times with nitrogen, followed by three purges with low-pressure hydrogen gas.

  • Pressurize the reactor to 50 bar (approx. 725 psi) with hydrogen gas.

  • Begin vigorous stirring (e.g., 800-1000 RPM) to ensure good gas-liquid-solid mixing, which is crucial for the reaction rate.[4]

  • Heat the reactor to 120 °C . The internal pressure will increase with temperature.

  • Causality: Elevated temperature and pressure are required to overcome the activation energy for aromatic ring reduction.[5][12] The selected conditions are a balance between achieving a reasonable reaction rate and minimizing potential side reactions.

  • Maintain the reaction at 120 °C and a constant pressure of ~55-60 bar by feeding hydrogen from a reservoir as it is consumed. Monitor the pressure drop in the reservoir as the primary in-process control (IPC). The reaction is complete when hydrogen uptake ceases (typically 8-12 hours).

Step 3: Work-up and Catalyst Removal

  • Cool the reactor to ambient temperature (< 25 °C).

  • CRITICAL SAFETY STEP: Carefully vent the excess hydrogen gas in a designated, safe location. Purge the reactor head-space five times with nitrogen to remove all residual hydrogen.

  • Under a positive nitrogen atmosphere, carefully decant or cannula transfer the reaction mixture onto a pre-prepared Büchner funnel fitted with a 1-inch pad of Celite® .

  • Causality: The Celite pad prevents the fine catalyst particles from passing through.[9] The nitrogen blanket is essential to prevent the now highly-active, hydrogen-saturated catalyst from igniting upon contact with air.[9]

  • Wash the catalyst cake on the filter with two portions of methanol (2 x 100 mL) to recover all the product.

  • Combine the filtrates. The spent catalyst should be immediately quenched by transferring the Celite cake to a large volume of water and stored for proper disposal.

Step 4: Product Isolation and Salt Formation

  • Transfer the combined filtrate to a suitable round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield the crude Methyl 2-aminocyclohexane-1-carboxylate as an oil (a mixture of cis and trans isomers).

  • Dissolve the crude oil in fresh Methanol (250 mL).

  • While stirring, slowly add 5-6 M HCl in Isopropanol (~120 mL, ~0.67 mol) dropwise. The product will begin to precipitate as a white solid.

  • Causality: Adding a slight excess of HCl ensures complete conversion to the hydrochloride salt. The salt is generally less soluble in organic solvents than the free base, facilitating its isolation via precipitation.[6]

  • After the addition is complete, continue stirring for 1 hour at room temperature, then cool the slurry to 0-5 °C and stir for an additional hour to maximize precipitation.

  • Isolate the white solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol or isopropanol to remove any residual impurities.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Characterization and Quality Control

The final product should be a white to off-white crystalline solid. A typical yield is 85-95%.

Test Method Specification
Appearance VisualWhite to off-white crystalline solid
Identity by ¹H NMR ¹H NMR (400 MHz, D₂O)Conforms to the structure. Expect complex multiplets for cyclohexyl protons between δ 1.2-2.5 ppm, a singlet for the methyl ester at ~δ 3.7 ppm, and protons alpha to N and C=O at ~δ 3.0-3.5 ppm. The presence of both cis and trans isomers will result in a complex spectrum.
Purity by HPLC HPLC (UV detection)≥ 98.0%
Melting Point Melting Point ApparatusIsomer-dependent, typically a broad range. e.g., 140-142°C may be observed for some isomer mixtures.[6]
Residual Solvent GC-HSMethanol ≤ 3000 ppm, Isopropanol ≤ 5000 ppm

References

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Available from: [Link]

  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Avenoza, A. et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755. Available from: [Link]

  • PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Available from: [Link]

  • ChemBK. methyl 4-aminocyclohexane-1-carboxylate. Available from: [Link]

  • PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Available from: [Link]

  • PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Available from: [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Available from: [Link]

  • Vapourtec. Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Methylcyclohexane. Available from: [Link]

  • MDPI. Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts. Available from: [Link]

  • Wiley Online Library. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis. Available from: [Link]

  • ACS Publications. Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Available from: [Link]

  • ResearchGate. Long-term stability of sodium borohydrides for hydrogen generation. Available from: [Link]

  • ResearchGate. Kinetic traces of methyl benzoate hydrogenation with 2. Available from: [Link]

  • ACS Publications. Sodium Borohydride, Its Hydrolysis and its Use as a Reducing Agent and in the Generation of Hydrogen. Available from: [Link]

  • National Institutes of Health (NIH). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Available from: [Link]

  • Neuland Labs. 3 Key Elements of Successful Hydrogenation Scale-Up. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available from: [Link]

  • CentAUR. Efficient hydrolytic hydrogen evolution from sodium borohydride catalyzed by polymer immobilized ionic liquid stabilized. Available from: [Link]

  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. Available from: [Link]

  • ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available from: [Link]

  • Frontiers. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Available from: [Link]

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Application Notes & Protocols: Strategic Synthesis of Aminocyclohexane Scaffolds via Danishefsky's Diene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aminocyclohexane motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for molecular recognition and pharmacological activity. Traditional methods for synthesizing substituted aminocyclohexanes can be lengthy and lack stereochemical control. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene), an exceptionally electron-rich and reactive diene, provides a powerful and elegant solution for constructing these complex structures.[1][2]

This guide details the strategic application of Danishefsky's diene in the synthesis of aminocyclohexanes, primarily through the aza-Diels-Alder reaction. We will explore the underlying mechanistic principles that govern its high reactivity and selectivity, provide detailed, field-proven protocols, and discuss the rationale behind key experimental choices, empowering researchers to leverage this versatile tool for drug discovery and development.

Mechanistic Principles: The Aza-Diels-Alder Reaction

The cornerstone of this synthetic strategy is the aza-Diels-Alder reaction, a type of [4+2] cycloaddition where an imine serves as the dienophile, reacting with the diene to form a six-membered nitrogen-containing ring.[3][4]

The Unique Reactivity of Danishefsky's Diene

Danishefsky's diene is not a typical diene. Its high reactivity stems from the synergistic electron-donating effects of the C1-methoxy and C3-trimethylsilyloxy substituents.[2] These groups significantly raise the energy of the diene's Highest Occupied Molecular Orbital (HOMO). According to frontier molecular orbital theory, a smaller energy gap between the diene's HOMO and the dienophile's (imine's) Lowest Unoccupied Molecular Orbital (LUMO) leads to a more stabilized transition state and a dramatically accelerated reaction rate.[5]

Furthermore, these substituents enforce a high degree of regioselectivity in the cycloaddition, a critical factor for synthesizing specific isomers.[1][6] The initial cycloadduct contains a silyl enol ether, a versatile functional group that is a synthetic equivalent of a ketone, and a methoxy group that can be readily eliminated to form an α,β-unsaturated system, providing multiple avenues for further functionalization.[1][6]

The General Reaction Pathway

The synthesis of an aminocyclohexane using this method is a multi-step process that begins with the key cycloaddition event.

  • Aza-Diels-Alder Cycloaddition: The electron-rich Danishefsky's diene reacts with an imine (often generated in situ) to form a six-membered dihydropyridone precursor.

  • Hydrolysis & Transformation: The resulting silyl enol ether is hydrolyzed, typically under mild acidic conditions during work-up, to reveal a ketone. This yields a stable dihydropyridone intermediate.

  • Reduction to Aminocyclohexane: The dihydropyridone is then reduced to the saturated aminocyclohexane ring system. This usually requires a two-step reduction to control the stereochemistry: first the reduction of the ketone to a hydroxyl group, followed by the reduction of the double bond.

reaction_mechanism diene Danishefsky's Diene cycloadduct Initial Cycloadduct (Silyl Enol Ether) diene->cycloadduct [4+2] Aza-Diels-Alder imine Imine (Dienophile) imine->cycloadduct dihydropyridone Dihydropyridone cycloadduct->dihydropyridone Hydrolysis (e.g., H₃O⁺ work-up) aminoalcohol Cyclohexene Amino Alcohol dihydropyridone->aminoalcohol Ketone Reduction (e.g., NaBH₄) final_product Aminocyclohexane Product aminoalcohol->final_product Alkene Reduction (e.g., H₂/Pd-C)

Caption: General reaction pathway for aminocyclohexane synthesis.

Experimental Protocols

The following protocols provide a robust framework for the synthesis. While a specific example is given, the principles are broadly applicable.

Protocol 1: Three-Component Synthesis of 2-Phenyl-2,3-dihydro-4-pyridone

This protocol leverages an efficient, acid-free, one-pot reaction in methanol, where the imine is generated in situ from benzaldehyde and ammonia, immediately reacting with the diene.[7] This approach minimizes the handling of potentially unstable imines.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
BenzaldehydeReagentPlus®, ≥99%Sigma-AldrichFreshly distilled if necessary.
Ammonium Acetate≥98%Sigma-AldrichServes as ammonia source.
Danishefsky's Diene≥95% (GC)Sigma-AldrichStore under inert gas at -20°C.
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS ReagentFisher ChemicalFor extraction.
Saturated aq. NaHCO₃N/AN/AFor work-up.
BrineN/AN/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-AldrichFor drying.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq, 10.0 mmol, 1.06 g) and ammonium acetate (1.2 eq, 12.0 mmol, 0.92 g).

  • Solvent Addition: Add 20 mL of anhydrous methanol. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Diene Addition: Add Danishefsky's diene (1.1 eq, 11.0 mmol, 1.90 g) dropwise to the solution over 5 minutes.

    • Causality Note: The use of methanol as a solvent is crucial. It acts as a protic solvent that can facilitate the reaction, potentially through hydrogen bonding, without the need for a strong Lewis or Brønsted acid catalyst, which simplifies the procedure and improves functional group tolerance.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent system until the starting aldehyde spot has been consumed.

  • Quenching and Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 25 mL of saturated aqueous NaHCO₃ and 25 mL of brine.

    • Causality Note: The NaHCO₃ wash neutralizes any residual acetic acid from the ammonium acetate, preventing potential side reactions during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in hexanes) to afford the pure 2-phenyl-2,3-dihydro-4-pyridone. A typical yield is in the range of 85-95%.

Caption: Workflow for dihydropyridone synthesis.

Protocol 2: Stereoselective Reduction to cis-3-Amino-4-hydroxy-cyclohexane Derivative

This protocol details the subsequent reduction of the dihydropyridone to a saturated aminocyclohexanol, a common core in many pharmaceuticals. The two-stage reduction allows for stereochemical control.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
2-Phenyl-2,3-dihydro-4-pyridoneFrom Protocol 1N/A
Sodium Borohydride (NaBH₄)99%Sigma-AldrichHandle with care, moisture-sensitive.
Palladium on Carbon (Pd/C)10% loadingSigma-AldrichHandle carefully, potentially pyrophoric.
Hydrogen (H₂) gasHigh PurityN/AIn a balloon or hydrogenation apparatus.
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Celite®N/ASigma-AldrichFor filtration.

Step-by-Step Methodology

  • Ketone Reduction:

    • Dissolve the dihydropyridone (1.0 eq, 5.0 mmol, 0.87 g) in 25 mL of anhydrous methanol in a 100 mL round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.2 eq, 6.0 mmol, 0.23 g) portion-wise over 10 minutes.

    • Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the ketone in the presence of the enamine-type double bond. Performing the reaction at 0°C enhances selectivity and controls the exothermic reaction.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Work-up (Step 1):

    • Carefully quench the reaction by slowly adding 10 mL of water.

    • Concentrate the mixture to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude amino alcohol.

  • Alkene Hydrogenation:

    • Transfer the crude amino alcohol to a suitable hydrogenation flask and dissolve in 30 mL of methanol.

    • Carefully add 10% Pd/C (0.1 eq by weight, ~90 mg) under a stream of nitrogen or argon.

    • Causality Note: The catalyst is added under an inert atmosphere to prevent ignition. The palladium surface catalyzes the addition of hydrogen across the double bond. The hydrogen typically adds from the less sterically hindered face of the ring, often leading to a specific diastereomer.

    • Purge the flask with H₂ gas and maintain a positive pressure (e.g., with a balloon) for 12-18 hours.

  • Work-up and Purification (Step 2):

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Causality Note: Filtering through Celite® is essential for the complete and safe removal of the fine, often pyrophoric, palladium catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography if necessary to yield the final aminocyclohexanol product.

Data Summary and Discussion

The aza-Diels-Alder reaction of Danishefsky's diene is highly versatile. The choice of catalyst and reaction conditions can be tuned to optimize yields and diastereoselectivity for various substrates.

Table 1: Representative Aza-Diels-Alder Reactions with Danishefsky's Diene

EntryImine Source (Aldehyde/Amine)Catalyst/SolventTime (h)Yield (%)Reference
1Benzaldehyde / NH₄OAcNone / MeOH2492[7]
2Furfural / NH₄OAcNone / MeOH2489[7]
3Cyclohexanecarboxaldehyde / NH₄OAcNone / MeOH2495[7]
4Chiral ImineChiral Ionic Liquid4885 (high d.r.)[8]

Discussion of Key Parameters

  • Substrate Scope: The reaction is broadly applicable to imines derived from aromatic, heteroaromatic, and aliphatic aldehydes.[7] This versatility makes it a valuable tool for generating diverse libraries of aminocyclohexane derivatives.

  • Role of Catalysis: While the methanol-mediated protocol is highly effective and simple, less reactive imines may require the use of a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃). The Lewis acid coordinates to the imine nitrogen, lowering the energy of its LUMO and accelerating the reaction.[4] However, this can complicate the work-up and may not be compatible with sensitive functional groups.

  • Asymmetric Synthesis: For the synthesis of enantiomerically pure compounds, asymmetric strategies have been developed. These typically involve the use of chiral imines (derived from chiral amines or aldehydes) or the use of a chiral Lewis acid catalyst.[8] Such approaches are critical in drug development where a single enantiomer is often responsible for the desired therapeutic effect.

Conclusion

Danishefsky's diene is an indispensable reagent for the modern synthetic chemist, offering a reliable and highly regioselective pathway to functionalized six-membered rings. Its application in the aza-Diels-Alder reaction provides a direct and efficient route to dihydropyridone intermediates, which can be readily transformed into complex aminocyclohexane and aminocyclohexanol scaffolds. The methodologies presented here, from the operationally simple acid-free protocol to the principles of stereoselective reduction, highlight the power and versatility of this chemistry. By understanding the causality behind the experimental choices, researchers can effectively harness Danishefsky's diene to accelerate the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

  • Danishefsky's diene. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. [Link]

  • Boudiar, T., et al. (2015). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. ResearchGate. [Link]

  • Regiochemistry in the Diels Alder Reaction. (2021, June 10). Chemistry LibreTexts. [Link]

  • Danishefsky, S., et al. (n.d.). PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. Organic Syntheses Procedure. [Link]

  • Singh, M. (2021, March 27). Experience Danishefsy's Daring Diene Cycloaddition Adventure! YouTube. [Link]

  • Diels-Alder Reaction of Danishefsky Diene: The Initial Cyclohexene... (n.d.). ResearchGate. [Link]

  • Aza-Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Wang, Y., et al. (2005). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Organic Letters, 7(5), 771–774. [Link]

  • Gouverneur, V., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 755–760. [Link]

  • de Souza, A. C. L., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 19(11), 18885–18897. [Link]

  • Li, J., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18). [Link]

  • Danishefsky Group Meeting Presentation. (2017, November 18). Baran Lab, Scripps Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthesis. As a key intermediate, the efficient and stereocontrolled production of this β-amino ester is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis of Methyl 2-aminocyclohexane-1-carboxylate.

Q1: What are the most common and effective synthetic routes to prepare Methyl 2-aminocyclohexane-1-carboxylate?

A1: The most prevalent and versatile method is the reductive amination of methyl 2-oxocyclohexane-1-carboxylate. This one-pot reaction is highly efficient and allows for good control over the reaction conditions. An alternative, often used in industrial settings for its scalability, is the catalytic hydrogenation of methyl 2-aminobenzoate (methyl anthranilate) over a rhodium or ruthenium catalyst. For more specialized applications, classical name reactions like the Hofmann Rearrangement of cyclohexane-1,2-dicarboxamide monomethyl ester or the Curtius Rearrangement of the corresponding acyl azide can be employed, which are excellent for retaining stereochemistry from a chiral precursor.[1][2][3]

Q2: The product has cis and trans diastereomers. Which is more stable and how can I control the stereochemistry?

A2: The trans-isomer , where the amino and ester groups are on opposite faces of the cyclohexane ring (1,2-diequatorial in the chair conformation), is the thermodynamically more stable diastereomer due to reduced steric strain. Control over stereochemistry is a critical aspect of this synthesis:

  • Thermodynamic Control: The most reliable method to obtain the trans product is through epimerization. If your synthesis yields a mixture of isomers, treating the crude product with a base like sodium methoxide in methanol will isomerize the less stable cis isomer to the more stable trans isomer.[4]

  • Kinetic Control: The choice of reducing agent and reaction conditions during a reductive amination can influence the initial diastereomeric ratio, though this is often less selective than thermodynamic equilibration.

Q3: What are the primary factors that lead to low yields in this synthesis?

A3: Low yields can typically be traced back to four key areas:

  • Incomplete Imine Formation (Reductive Amination): The initial condensation between the ketone and the ammonia source is reversible and pH-sensitive. Improper pH or the presence of excess water can hinder the formation of the critical imine intermediate.[5]

  • Reducing Agent Inactivity: Common reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to moisture and pH. Their decomposition before the imine is reduced is a frequent cause of stalled reactions.

  • Side Reactions: The formation of byproducts, such as self-condensation of the starting keto-ester or over-alkylation of the product amine, can significantly consume starting material and reduce the yield.

  • Purification Losses: Methyl 2-aminocyclohexane-1-carboxylate is a relatively polar and basic compound. It can adhere strongly to silica gel, leading to significant material loss during column chromatography.

Q4: What are the best analytical techniques to monitor the reaction progress and product purity?

A4: A combination of techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting keto-ester. A ninhydrin stain is highly effective for visualizing the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion rate and can identify volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and determining the diastereomeric ratio (cis vs. trans) by analyzing the coupling constants and chemical shifts of the protons at C1 and C2.

Part 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during the synthesis.

Issue 1: Low Conversion or Stalled Reaction

Q: My reductive amination of methyl 2-oxocyclohexane-1-carboxylate is incomplete, even after extended reaction times. TLC shows significant starting material remaining. What should I investigate?

A: This is a classic issue in reductive amination, typically pointing to a problem with imine formation or the reduction step.

Causality & Solution Workflow:

  • Verify pH Conditions: The formation of the imine/enamine intermediate is optimal under weakly acidic conditions (pH 4-6).

    • Why? A pH that is too high reduces the rate of imine formation, while a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic.

    • Action: Add a small amount of acetic acid to buffer the reaction. Use a pH meter or pH paper on an aqueous aliquot to verify the conditions.

  • Check Your Reagents:

    • Ammonia Source: Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are moisture-sensitive. Use freshly opened bottles or material that has been stored in a desiccator. NaBH(OAc)₃ is generally less toxic and often more effective at a slightly acidic pH.[5]

  • Water Management: The condensation step produces water, which can hydrolyze the imine intermediate and decompose the reducing agent.

    • Action: Add a dehydrating agent, such as powdered molecular sieves (3Å or 4Å), to the reaction mixture to sequester water as it forms.

The following diagram outlines a decision-making process for troubleshooting low conversion:

G start Low Conversion Observed check_ph Is reaction pH between 4-6? start->check_ph adjust_ph Action: Add Acetic Acid check_ph->adjust_ph No check_reagents Are reagents fresh & in excess? check_ph->check_reagents Yes adjust_ph->check_reagents replace_reagents Action: Use fresh reducing agent and ensure excess NH₃ source check_reagents->replace_reagents No check_water Is water being removed? check_reagents->check_water Yes replace_reagents->check_water add_sieves Action: Add 3Å or 4Å molecular sieves check_water->add_sieves No success Yield Improved check_water->success Yes add_sieves->success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Diastereoselectivity (High cis-isomer content)

Q: My final product is a 1:1 mixture of cis and trans isomers, but I need the pure trans isomer. How can I resolve this?

A: Achieving high diastereoselectivity for the trans product is best accomplished via post-reaction isomerization, which exploits its greater thermodynamic stability.

Protocol for Epimerization to the trans-Isomer:

  • Dissolution: Dissolve the crude mixture of cis and trans isomers in anhydrous methanol (approx. 10-20 mL per gram of substrate).

  • Base Addition: Add a catalytic amount of sodium methoxide (NaOMe). A 0.5 M solution in methanol is convenient. Add approximately 0.1 to 0.3 equivalents relative to your substrate.

  • Equilibration: Stir the mixture at room temperature or gentle reflux (40-50 °C) for 2-5 hours. The epimerization of the proton at C1 (alpha to the ester) will occur, leading to the thermodynamically favored trans product.

  • Monitoring: Periodically take an aliquot, quench with a drop of acetic acid, and analyze by ¹H NMR or GC-MS to monitor the disappearance of the cis isomer.

  • Workup: Once the desired ratio is achieved (typically >95:5 trans:cis), carefully neutralize the mixture with acetic acid or by pouring it into a weakly acidic buffer (e.g., NH₄Cl solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

This procedure effectively enriches the desired trans diastereomer before final purification.[4]

Issue 3: Difficult Purification and Product Loss

Q: I'm losing most of my product during silica gel chromatography. The compound streaks badly and the yield is very low. What is a better purification strategy?

A: The basicity of the primary amine causes strong interactions with the acidic silica gel, leading to poor recovery. There are two superior strategies to address this.

Strategy 1: Acid-Base Extraction (Liquid-Liquid)

This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

G cluster_0 Acidification & Wash cluster_1 Basification & Extraction crude Crude Product in Organic Solvent (e.g., EtOAc) add_acid Extract with 1M HCl (aq) crude->add_acid separate1 Separate Layers add_acid->separate1 Product moves to aqueous layer as R-NH₃⁺Cl⁻ wash_org Discard Organic Layer (contains neutral impurities) separate1->wash_org aq_layer Aqueous Layer (contains R-NH₃⁺Cl⁻) add_base Add 1M NaOH (aq) until pH > 10 aq_layer->add_base extract_prod Extract with fresh EtOAc (3x) add_base->extract_prod Product becomes free amine R-NH₂ final_prod Pure Product extract_prod->final_prod Combine organic layers, dry, and concentrate

Caption: Workflow for purification via acid-base extraction.

Strategy 2: Purification via Boc-Protection

Protecting the amine with a di-tert-butyl dicarbonate (Boc₂O) group temporarily removes its basicity, making it behave like a neutral compound on silica gel.

  • Protection: Dissolve the crude product in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add Boc₂O (1.1 eq.) and a base like triethylamine (1.2 eq.). Stir at room temperature until TLC shows complete consumption of the starting amine.

  • Workup: Perform a simple aqueous workup to remove the base and any excess Boc₂O.

  • Chromatography: The resulting N-Boc protected product is significantly less polar and will not streak on silica gel. It can be easily purified using a standard hexane/ethyl acetate solvent system.

  • Deprotection: After purification, the Boc group is cleanly removed by treating the compound with an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane/methanol to yield the pure amine salt.[6]

Comparative Data for Synthesis Parameters

ParameterReductive AminationCatalytic Hydrogenation
Starting Material Methyl 2-oxocyclohexane-1-carboxylateMethyl 2-aminobenzoate
Key Reagents NH₄OAc, NaBH(OAc)₃H₂ gas, Ru/C or Rh/C catalyst
Typical Yield 60-85%70-95%
Pressure AtmosphericHigh Pressure (15-100 bar)[7]
Temperature Room Temperature80-120 °C[7]
Key Advantage Mild conditions, lab-scale friendlyHighly scalable, atom economical
Key Challenge pH control, reagent sensitivityRequires specialized high-pressure equipment

References

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • ChemRxiv. (2023). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Forró, E., & Fülöp, F. (2015). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 11, 2453–2460. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Scribd. (n.d.). Hofmann Rearrangement Explained. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

Sources

Preventing side reactions during methyl 2-aminocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecule.

Introduction to Synthetic Routes

The synthesis of methyl 2-aminocyclohexanecarboxylate is primarily achieved through two main synthetic pathways: the catalytic hydrogenation of methyl anthranilate and the Hofmann rearrangement of cyclohexanecarboxamide. Each method presents its own set of advantages and potential challenges, which we will address in detail.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing the specific problems you may encounter during your experiments. We will explore the root causes of these issues and provide actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Catalytic Hydrogenation Route:

    • Inactive Catalyst: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be old, have been improperly stored, or become poisoned.[1]

      • Solution: Always use a fresh batch of catalyst from a reliable supplier. Ensure proper handling and storage under an inert atmosphere. If catalyst poisoning is suspected, a thorough purification of the starting material and solvent is necessary.[1] Common catalyst poisons include sulfur, and heavy metal contaminants.

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure.

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time, temperature, or hydrogen pressure. A higher catalyst loading (e.g., from 5 mol% to 10 mol%) can also be beneficial.

    • Poor Hydrogen Delivery: Inadequate agitation can lead to poor mixing of the catalyst, substrate, and hydrogen, resulting in a slow or incomplete reaction.

      • Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate efficient mass transfer of hydrogen gas.

  • Hofmann Rearrangement Route:

    • Incomplete Formation of N-haloamide: Insufficient halogen or base can lead to incomplete formation of the N-haloamide intermediate.

      • Solution: Ensure the stoichiometric amounts of both the halogen (e.g., bromine) and the base (e.g., sodium hydroxide) are correct. The base is typically used in excess to drive the reaction to completion.

    • Decomposition of the Isocyanate Intermediate: The isocyanate intermediate is highly reactive and can decompose under harsh conditions.[2][3]

      • Solution: Maintain careful temperature control during the rearrangement step. The reaction is often started at a low temperature and then gradually warmed.

    • Hydrolysis of the Starting Amide: If the reaction conditions are too harsh or the reaction time is prolonged, the starting amide can hydrolyze back to the corresponding carboxylic acid.

      • Solution: Optimize the reaction temperature and time. Use a concentration of base that is sufficient for the rearrangement but minimizes hydrolysis.

Problem 2: Presence of Unexpected Side Products

Catalytic Hydrogenation Route:

  • Over-reduction Products (e.g., 2-aminocyclohexylmethanol): The ester group can be reduced to an alcohol under forcing hydrogenation conditions.

    • Mechanism: This occurs when the reaction temperature, pressure, or catalyst activity is too high, leading to the reduction of the ester functionality in addition to the aromatic ring.

    • Prevention:

      • Use a milder catalyst, such as Palladium on Carbon (Pd/C), which is generally more selective for aromatic ring hydrogenation over ester reduction.

      • Optimize the reaction conditions by using lower temperatures and pressures.

      • Carefully monitor the reaction and stop it once the starting material is consumed to avoid over-reduction of the product.

  • Dimeric Impurities: Condensation reactions can lead to the formation of dimeric byproducts.

    • Mechanism: Under certain conditions, particularly with catalysts that have Lewis acidic sites, intermolecular condensation reactions can occur.

    • Prevention:

      • Use a high-purity, well-defined catalyst.

      • Optimize the reaction solvent and temperature to disfavor intermolecular reactions.

Hofmann Rearrangement Route:

  • Carbamate Formation (e.g., methyl (2-aminocyclohexyl)carbamate): If an alcohol (e.g., methanol) is used as the solvent or is present as an impurity, it can trap the isocyanate intermediate to form a stable carbamate.[4][5]

    • Mechanism: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate.[4][5]

    • Prevention:

      • Use a non-alcoholic solvent such as water or a mixture of water and a co-solvent like dioxane.

      • If an alcoholic solvent is necessary for solubility, the reaction will yield the carbamate as the primary product.

  • Urea Formation: The product amine can react with the isocyanate intermediate to form a urea byproduct.

    • Mechanism: The primary amine product is nucleophilic and can add to the isocyanate in a similar fashion to water or an alcohol.

    • Prevention:

      • Ensure a rapid hydrolysis of the isocyanate by using a sufficient amount of water.

      • Maintain a low concentration of the product amine in the reaction mixture by, for example, adding the starting material slowly to the reaction mixture.

Problem 3: Incorrect Stereochemistry (cis/trans Isomer Ratio)
  • Catalytic Hydrogenation Route: The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions.

    • Control Strategies:

      • Catalyst Choice: The choice of catalyst can have a significant impact on the cis/trans ratio. For example, rhodium-based catalysts are often used to favor the formation of the cis isomer.

      • Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.

      • Temperature and Pressure: These parameters can also influence the selectivity of the hydrogenation. Lower temperatures often lead to higher selectivity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale production?

A1: For large-scale production, the catalytic hydrogenation of methyl anthranilate is often preferred. This route is typically a one-step process with higher atom economy compared to the Hofmann rearrangement, which involves a stoichiometric amount of halogen and base. However, the choice of route will ultimately depend on factors such as the cost and availability of starting materials, and the specific purity requirements of the final product.

Q2: How can I effectively remove the catalyst after the hydrogenation reaction?

A2: The heterogeneous catalyst can be removed by filtration. To ensure safe handling, especially with pyrophoric catalysts like Raney Nickel or dry Pd/C, the filtration should be performed under a blanket of inert gas (e.g., nitrogen or argon). The catalyst should be kept wet with solvent during and after filtration to prevent ignition upon contact with air.[6]

Q3: What is the role of the base in the Hofmann rearrangement?

A3: The base in the Hofmann rearrangement serves two primary purposes. First, it deprotonates the primary amide, making the nitrogen nucleophilic enough to react with the halogen. Second, it deprotonates the resulting N-haloamide to form an anion, which then undergoes the key rearrangement step to form the isocyanate.[4][6]

Q4: Can I use other halogens besides bromine for the Hofmann rearrangement?

A4: Yes, other halogens like chlorine (typically in the form of sodium hypochlorite) can be used. N-bromosuccinimide (NBS) is another common reagent for this transformation.[4] The choice of halogenating agent may depend on the specific substrate and the desired reaction conditions.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by a variety of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method that is particularly useful for non-volatile compounds and for separating isomeric products.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl Anthranilate

Materials:

  • Methyl anthranilate

  • Methanol (anhydrous)

  • Palladium on Carbon (5% Pd/C)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation reactor, dissolve methyl anthranilate (1.0 eq) in anhydrous methanol.

  • Carefully add 5% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Seal the reactor and purge it several times with the inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the catalyst with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-aminocyclohexanecarboxylate.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Hofmann Rearrangement of Cyclohexanecarboxamide

Materials:

  • Cyclohexanecarboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water

  • Dioxane (optional, as a co-solvent)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide in water. Cool the solution in an ice bath.

  • Slowly add bromine to the cold NaOH solution with stirring to form a solution of sodium hypobromite.

  • In a separate flask, dissolve cyclohexanecarboxamide in water or a mixture of water and dioxane.

  • Slowly add the cyclohexanecarboxamide solution to the cold sodium hypobromite solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-70 °C) until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and acidify it with concentrated HCl to a pH of ~1-2.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterCatalytic HydrogenationHofmann Rearrangement
Starting Material Methyl anthranilateCyclohexanecarboxamide
Key Reagents H₂, Pd/C (or other catalyst)Br₂ (or other halogen), NaOH
Typical Yield 70-90%60-80%
Key Advantages High atom economy, one-step processCan be performed without specialized high-pressure equipment
Potential Side Reactions Over-reduction, dimer formationCarbamate formation, urea formation

Visualization of Key Concepts

Catalytic Hydrogenation Pathway and Side Reaction

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction Methyl Anthranilate Methyl Anthranilate Methyl 2-Aminocyclohexanecarboxylate Methyl 2-Aminocyclohexanecarboxylate Methyl Anthranilate->Methyl 2-Aminocyclohexanecarboxylate H2, Pd/C Methanol 2-Aminocyclohexylmethanol 2-Aminocyclohexylmethanol Methyl 2-Aminocyclohexanecarboxylate->2-Aminocyclohexylmethanol Over-reduction (High Temp/Pressure) G Cyclohexanecarboxamide Cyclohexanecarboxamide N-Bromocyclohexanecarboxamide N-Bromocyclohexanecarboxamide Cyclohexanecarboxamide->N-Bromocyclohexanecarboxamide Br2, NaOH Isocyanate Intermediate Isocyanate Intermediate N-Bromocyclohexanecarboxamide->Isocyanate Intermediate Rearrangement Methyl 2-Aminocyclohexanecarboxylate Methyl 2-Aminocyclohexanecarboxylate Isocyanate Intermediate->Methyl 2-Aminocyclohexanecarboxylate H2O (Hydrolysis) Carbamate Byproduct Carbamate Byproduct Isocyanate Intermediate->Carbamate Byproduct ROH (Alcohol) Urea Byproduct Urea Byproduct Isocyanate Intermediate->Urea Byproduct Product Amine

Caption: Hofmann rearrangement mechanism showing the desired product and potential side products.

References

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Academia.edu. (n.d.). Methyl Anthranilate Procedure. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlling the stereochemistry in alkyne hydrogenation for highly selective formation of E. Retrieved from [Link]

  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. Retrieved from [Link]

  • PMC. (2019, May 13). Microbial production of methyl anthranilate, a grape flavor compound. Retrieved from [Link]

  • Google Patents. (2017, August 10). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • RSC Publishing. (2020, October 27). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of methyl N-methylanthranilate.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Retrieved from [Link]

  • PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]

  • MSU Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]

  • Google Patents. (n.d.). Clean production technology of methyl anthranilate.
  • ResearchGate. (2025, August 6). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, August 5). Hofmann rearrangement and carbamates. Retrieved from [Link]

  • Aidic. (n.d.). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]

  • MSU Chemistry. (2018, February 1). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Hoffmann Rearrangement | PDF | Chemical Reactions | Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Optimizing Aminocyclohexane Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of aminocyclohexane production via hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we move beyond simple protocols to delve into the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and answer frequently asked questions. Our goal is to provide a self-validating framework for your experimental design, grounded in established scientific principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Question 1: My reaction shows low conversion of the starting material (e.g., aniline or nitrocyclohexane). What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a hydrogenation reaction is a common issue that can often be traced back to several key factors related to the catalyst, reaction conditions, and reagents.

Potential Causes & Solutions:

  • Catalyst Activity:

    • Deactivation: The catalyst may have become deactivated. A common reason for this is the accumulation of byproducts or impurities on the catalyst surface, blocking active sites.[1] This "coking" or fouling can significantly reduce the catalyst's efficacy.

      • Solution: Consider regenerating the catalyst. For palladium catalysts, washing with a suitable solvent like chloroform and glacial acetic acid, sometimes combined with ultrasonication, can remove blockages and restore activity.[1] For ruthenium catalysts, reduction with hydrogen at elevated temperatures (e.g., 473 K) can recover both activity and selectivity.[2]

    • Inappropriate Catalyst Choice: The chosen catalyst may not be optimal for your specific substrate and desired outcome. For instance, rhodium and ruthenium catalysts are highly selective for the hydrogenation of arenes.[3]

      • Solution: If you are hydrogenating aniline, rhodium on a support like alumina is known to produce high yields of cyclohexylamine with minimal byproducts, even at low temperatures.[4] For nitrocyclohexane, a palladium-based catalyst might be more suitable.[5]

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: The pressure of hydrogen gas directly influences its solubility in the reaction mixture and, consequently, the reaction kinetics.[6]

      • Solution: Increase the hydrogen pressure. For the hydrogenation of aniline to cyclohexylamine, pressures can range from approximately 15 to 10,000 p.s.i.[4]

    • Suboptimal Temperature: Temperature is a double-edged sword. While higher temperatures increase reaction rates, they can also promote the formation of unwanted byproducts.[6] For some processes, a temperature that is too low can retard the reaction.[7]

      • Solution: Optimize the reaction temperature. For aniline hydrogenation using a rhodium catalyst, a temperature range of 25°C to 200°C is effective.[4] It's crucial to find the sweet spot that maximizes the conversion of your starting material without favoring side reactions.

  • Reagent Purity:

    • Impurities in Starting Material or Solvent: Impurities can act as catalyst poisons. For example, sulfur compounds are notorious for poisoning noble metal catalysts.

      • Solution: Ensure the purity of your starting materials and solvents. Use freshly distilled solvents and high-purity starting materials.

Question 2: I am observing significant formation of dicyclohexylamine as a byproduct. How can I improve the selectivity towards the primary amine, cyclohexylamine?

Answer:

The formation of the secondary amine, dicyclohexylamine, is a common side reaction in the synthesis of cyclohexylamine. This typically occurs through a condensation reaction.[5] Suppressing this side reaction is key to achieving high selectivity.

Strategies to Enhance Selectivity:

  • Addition of Ammonia: The presence of excess ammonia can help to prevent the side reactions that lead to the formation of dicyclohexylamine.[5]

    • Implementation: Introduce ammonia into the reaction mixture. This can be done by co-feeding ammonia with hydrogen gas.

  • Catalyst Modification: The choice and modification of the catalyst can significantly influence selectivity.

    • Alkali Metal Promoters: The addition of alkali metal hydroxides or carbonates can suppress hydrogenolysis and improve selectivity. For instance, adding sodium carbonate (Na2CO3) to a cobalt catalyst has been shown to greatly enhance the selectivity towards cyclohexylamine by inhibiting consecutive reactions.[8] Lithium hydroxide has also been used to suppress by-product formation in the hydrogenation of methylenedianiline.[9]

      • Caution: Be aware that some alkali metal promoters, like potassium and cesium carbonates on cobalt catalysts, can decrease overall catalytic activity.[8]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.

    • Polar Solvents: In some hydrogenation reactions, polar solvents can favor the formation of the desired product. For example, in the hydrogenation of phenol, a polar solvent like ethanol promotes the formation of cyclohexanol, while a nonpolar solvent like n-octane favors the formation of cyclohexane.[10] While this is a different reaction, it highlights the importance of solvent effects, which should be investigated for your specific system.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of aminocyclohexane hydrogenation.

1. What is the best catalyst for the hydrogenation of aniline to cyclohexylamine?

Several catalysts are effective, with the choice often depending on the desired reaction conditions and selectivity. Rhodium and ruthenium catalysts are generally considered highly selective for the hydrogenation of aromatic rings.[3] Supported rhodium catalysts, in particular, have been shown to produce high yields of cyclohexylamine from aniline with minimal byproducts.[4] Other noble metals like platinum and palladium, as well as non-noble metals like nickel and cobalt, can also be used.[3]

2. What are the recommended temperature and pressure ranges for this reaction?

The optimal temperature and pressure are highly dependent on the catalyst and substrate. For the hydrogenation of aniline using a rhodium catalyst, temperatures can range from 25°C to 200°C, and pressures from 15 to 10,000 p.s.i.[4] For the hydrogenation of methylenedianiline, temperatures between 80°C and 275°C and pressures above 200 psig are typical.[9] It is crucial to perform optimization studies to determine the ideal conditions for your specific setup.

3. How does the choice of solvent affect the reaction?

The solvent can play a significant role in the reaction's selectivity and rate. The polarity of the solvent can influence the adsorption of reactants on the catalyst surface.[10] For example, in some cases, a polar solvent may favor the desired product, while a nonpolar solvent may lead to different byproducts. It is advisable to screen a range of solvents to find the one that provides the best balance of solubility, reactivity, and selectivity.

4. My catalyst seems to have lost activity after a few runs. What could be the cause and can I regenerate it?

Catalyst deactivation is a common issue and can be caused by several factors, including:

  • Fouling: Accumulation of organic residues on the catalyst surface.[1]

  • Poisoning: Strong adsorption of impurities (e.g., sulfur compounds) on the active sites.

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.

Regeneration is often possible. Common methods include:

  • Solvent Washing: Washing the catalyst with appropriate organic solvents to remove adsorbed species.[1][11]

  • Oxidative Treatment: Calcination in air to burn off organic deposits.

  • Reductive Treatment: Treating the catalyst with hydrogen at elevated temperatures to restore the active metal sites.[2]

5. What are the key safety precautions to take during a hydrogenation reaction?

Hydrogenation reactions carry inherent risks, primarily due to the use of flammable hydrogen gas and pyrophoric catalysts. Key safety precautions include:

  • Inert Atmosphere: Always handle pyrophoric catalysts (like Pd/C) under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon contact with air.[12]

  • Proper Venting: Ensure the reaction vessel is equipped with a pressure relief valve and rupture disc to prevent over-pressurization.[13]

  • Exothermic Reaction Control: Hydrogenation reactions are often exothermic.[14] Ensure adequate cooling is available to control the reaction temperature.

  • Oxygen Removal: Thoroughly purge the reaction system with an inert gas to remove all oxygen before introducing hydrogen to prevent the formation of explosive mixtures.[13][14]

  • Safe Catalyst Handling: After the reaction, filter the catalyst carefully and keep it wet with a solvent to prevent it from catching fire.[12]

Data and Protocols

Table 1: Comparison of Catalysts for Aromatic Amine Hydrogenation
CatalystSupportTypical SubstrateKey AdvantagesReference
Rhodium (Rh)AluminaAnilineHigh selectivity to primary amine, effective at low temperatures.[4]
Ruthenium (Ru)Alumina, CarbonAromatic AminesHigh selectivity for arenes, can be regenerated.[2][3]
Palladium (Pd)CarbonNitroaromaticsEffective for nitro group reduction, widely available.[5]
Nickel (Ni)Carbon, etc.NitrobenzeneCost-effective, can be promoted with other metals (e.g., Rh).[15]
Cobalt (Co)Calcium CarbonateAnilineCan be promoted with alkali metals to enhance selectivity.[8]
Experimental Protocol: General Procedure for Aniline Hydrogenation

!DANGER! This procedure involves flammable hydrogen gas and a pyrophoric catalyst. Strict adherence to safety protocols is mandatory.

  • Reactor Setup:

    • Place the desired amount of supported catalyst (e.g., 5% Rh on Alumina) into a high-pressure autoclave.

    • Add the solvent and the aniline substrate.

    • Seal the reactor and ensure all connections are leak-proof.

  • Inerting the System:

    • Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen. This is a critical safety step.[14]

  • Pressurization and Heating:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin stirring and heat the reactor to the target temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the hydrogen uptake and/or by taking aliquots (if the reactor setup allows) for analysis by GC or HPLC.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Safety Note: Keep the catalyst and Celite pad wet with solvent during and after filtration to prevent ignition.[12]

    • The filtrate can then be concentrated and the product purified by distillation or chromatography.

Visualizing the Process

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Catalyst Evaluate Catalyst Performance Start->Check_Catalyst Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Purity Start->Check_Reagents Catalyst_Deactivated Catalyst Deactivated? Check_Catalyst->Catalyst_Deactivated Wrong_Catalyst Incorrect Catalyst Choice? Check_Catalyst->Wrong_Catalyst Low_Pressure Insufficient H2 Pressure? Check_Conditions->Low_Pressure Wrong_Temp Suboptimal Temperature? Check_Conditions->Wrong_Temp Impure_Reagents Impure Substrate/Solvent? Check_Reagents->Impure_Reagents Catalyst_Deactivated->Wrong_Catalyst No Regenerate Regenerate Catalyst Catalyst_Deactivated->Regenerate Yes Select_New_Catalyst Select More Active Catalyst Wrong_Catalyst->Select_New_Catalyst Yes End Improved Conversion Regenerate->End Select_New_Catalyst->End Low_Pressure->Wrong_Temp No Increase_Pressure Increase H2 Pressure Low_Pressure->Increase_Pressure Yes Optimize_Temp Optimize Temperature Wrong_Temp->Optimize_Temp Yes Increase_Pressure->End Optimize_Temp->End Purify_Reagents Purify Reagents Impure_Reagents->Purify_Reagents Yes Purify_Reagents->End

Caption: A workflow diagram for troubleshooting low conversion rates.

References

  • Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
  • PROCESS SIMULATION AND OPTIMIZATION OF CYCLOHEXANE MANUFACTURING PLANT USING UniSim AND HINT. Jetir.Org.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • A Practical Guide to Hydrogenation Processes in the Chemical Industry. nexAir.
  • Promoters for hydrogenation of aromatic amines.
  • Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst.
  • Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst.
  • Hydrogenation Explained | Organic Chemistry Simplified. Wizeprep - YouTube.
  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogen
  • Method of increasing hydrogenation rate of aromatic amines.
  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles.
  • Method for production of cyclohexylamines.
  • Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine.
  • Hydrogen
  • Selectivity to cyclohexene in the gas-phase hydrogenation of benzene over ruthenium. Faraday Discussions of the Chemical Society.
  • Optimizing Operating Conditions to Increase the Effective Hydrogen Partial Pressure and Reduce Fresh Hydrogen in Vapor-Phase Cyclohexanol Production.
  • Hazards associated with laboratory scale hydrogen
  • Selectivity in Catalytic Hydrogen
  • Highly selective one-step hydrogenation of nitrobenzene to cyclohexylamine over the supported 10% Ni/carbon catalysts doped with 3‰ Rh. RSC Publishing.
  • Hydrogenation Reaction Safety In The Chemical Industry. Chemical Engineering World.
  • Regeneration of a hydrogenation catalyst.
  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY c
  • Hydrogenation Reactions Exam Prep | Practice Questions & Video Solutions. Pearson.

Sources

Technical Support Center: Purification of Methyl 2-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of methyl 2-aminocyclohexanecarboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your purification workflows effectively. This molecule, with its vicinal amino and ester functional groups, along with its stereochemical complexity, presents unique purification challenges. This guide is structured to address the specific issues you are likely to encounter.

Purification Strategy Workflow

Before diving into specific problems, it's crucial to have a logical approach to purification. The choice of technique depends on the nature of the impurities and the desired purity level. The following workflow provides a general decision-making framework.

G start Crude Reaction Mixture liquid_workup Aqueous Workup / Acid-Base Extraction start->liquid_workup Remove bulk salts & water-soluble impurities check_impurities Analyze Purity & Impurity Profile (TLC, NMR, LC-MS) liquid_workup->check_impurities is_solid Is the product a solid salt (e.g., HCl)? check_impurities->is_solid High Purity (>95%) diastereomers Diastereomers present? check_impurities->diastereomers Low/Moderate Purity recrystallize Recrystallization is_solid->recrystallize Yes is_solid->diastereomers No (Free base) enantiomers Enantiomeric separation needed? recrystallize->enantiomers chromatography Column Chromatography chromatography->enantiomers final_product Pure Product diastereomers->chromatography Yes diastereomers->enantiomers No enantiomers->final_product No chiral_hplc Chiral HPLC / SFC enantiomers->chiral_hplc Yes chiral_hplc->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses common problems encountered during the purification of methyl 2-aminocyclohexanecarboxylate.

Question: My compound is streaking badly on a silica gel TLC plate, making it impossible to monitor the reaction or choose a solvent system for chromatography. What's happening and how do I fix it?

Answer: This is a classic issue when dealing with basic amines on acidic silica gel. The streaking, or tailing, occurs because the primary amine (-NH₂) group, being basic, interacts very strongly and often irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction prevents the compound from moving smoothly up the plate with the solvent, resulting in a long streak rather than a compact spot.

Causality & Solution: To prevent this, you need to neutralize the interaction. This is achieved by making the mobile phase basic, which ensures your amine remains in its neutral, "free base" form.

  • The Fix: Add a small amount of a volatile base to your chromatography eluent. Triethylamine (Et₃N) is the most common choice. Start with 0.5-1% Et₃N in your eluent system (e.g., 1% Et₃N in 30% Ethyl Acetate/Hexane). Ammonia in methanol (as a 7N solution, used to make up ~0.5-1% of the total eluent) is another option, particularly for more polar systems.[1][2]

  • Self-Validation: You will know this has worked when your compound appears as a well-defined, round spot on the TLC plate, allowing for accurate Rf measurement.

Question: I'm trying to separate the cis and trans diastereomers using column chromatography, but they are co-eluting. How can I improve the separation?

Answer: Diastereomers have different physical properties and therefore should be separable on standard silica gel, but achieving baseline separation can be challenging as their polarities might be very similar.[3] The key is to optimize your chromatographic conditions to amplify the small differences in their interaction with the stationary phase.

Causality & Solution: Separation (resolution) in chromatography is governed by selectivity, efficiency, and retention. To improve it, you must manipulate the mobile phase to change the selectivity of the system.

  • Decrease Solvent Polarity: A less polar eluent will cause all compounds to move slower, spending more time interacting with the silica. This increased interaction time can magnify the small differences between diastereomers, leading to better separation. If you are using 30% Ethyl Acetate/Hexane, try reducing it to 15-20%.

  • Change Solvent System: The nature of the solvent-solute interaction is critical. If an ethyl acetate/hexane system isn't working, the hydrogen bonding characteristics of ethyl acetate may not be optimal for differentiating your isomers. Try a different solvent system. Dichloromethane/Methanol is a common alternative. Sometimes, adding a third solvent, like a small amount of ether or acetone, can drastically alter selectivity.

  • Use a Different Stationary Phase: If silica is failing, consider alumina (basic or neutral). The interaction mechanism is different, which may allow for separation. Basic amines often behave better on neutral or basic alumina.

ParameterRecommended ActionRationale
Eluent Polarity Decrease the percentage of the polar solvent (e.g., from 30% EtOAc to 20% EtOAc).Increases retention (lower Rf), allowing more interaction time with the silica gel to resolve small differences.
Solvent System Switch from EtOAc/Hexane to DCM/MeOH or add a third solvent like ether.Changes the nature of the solute-solvent-stationary phase interactions, which can significantly alter selectivity between diastereomers.
Flow Rate Reduce the flow rate during column chromatography.Increases the number of theoretical plates, leading to sharper peaks and better resolution.
Stationary Phase Consider switching from silica gel to neutral or basic alumina.Alumina offers a different surface chemistry that may provide better selectivity for basic compounds.[2]

Question: My product is contaminated with unreacted 2-aminocyclohexanecarboxylic acid. How can I easily remove this starting material?

Answer: This is an ideal scenario for an acid-base extraction. The key difference between your product (an amino ester) and the starting material (an amino acid) is the presence of the carboxylic acid group. This allows for selective extraction by manipulating the pH.[4][5]

Causality & Solution: At a moderately basic pH, the carboxylic acid of the starting material will be deprotonated to its carboxylate salt form (-COO⁻), making it highly water-soluble. Your product, the ester, has no acidic proton and will remain in the organic layer.

  • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic solution in a separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] The bicarbonate is basic enough to deprotonate the carboxylic acid but generally mild enough to avoid significant hydrolysis of your ester product.[5] The resulting sodium salt of the amino acid will be extracted into the aqueous layer. Repeat the wash 2-3 times, then wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

G start Crude Product in Organic Solvent Methyl 2-aminocyclohexanecarboxylate (Product) 2-Aminocyclohexanecarboxylic acid (Impurity) wash Wash with aq. NaHCO₃ start->wash layers Organic Layer Aqueous Layer wash->layers organic_product Organic Layer Methyl 2-aminocyclohexanecarboxylate (Purified) layers:org->organic_product aqueous_impurity Aqueous Layer Sodium 2-aminocyclohexanecarboxylate (Impurity Salt) layers:aq->aqueous_impurity

Caption: Acid-base extraction workflow for impurity removal.

Question: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

Causality & Solution: Crystal formation is a thermodynamically controlled process that requires slow, ordered arrangement of molecules. Rapid cooling favors kinetically controlled precipitation, leading to an amorphous oil.

  • Slow Cooling: This is the most critical factor. After dissolving your compound in the minimum amount of hot solvent, do not put it directly in an ice bath. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once it has reached room temperature, you can then induce further crystallization by cooling it in an ice bath.[8][9]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This provides a perfect template for further crystallization.

  • Change Solvent System: Your current solvent may be too good a solvent. Try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify it, and then cool slowly. Common systems include ethanol/water or hexane/ethyl acetate.[10]

Frequently Asked Questions (FAQs)

Question: What is the best general-purpose method to purify crude methyl 2-aminocyclohexanecarboxylate?

Answer: A multi-step approach is usually best.

  • Initial Workup: Start with an acid-base extraction as described previously. A wash with a weak base (like sodium bicarbonate) will remove acidic impurities, and a subsequent wash with a weak acid (like dilute HCl or ammonium chloride) can remove highly basic impurities, though this risks protonating your product and pulling it into the aqueous layer. A simple bicarbonate wash is often the safest first step.[4][7]

  • Chromatography: If diastereomers or other closely related neutral impurities are present, flash column chromatography on silica gel is the method of choice. Remember to use an eluent containing a small amount of triethylamine (~1%) to prevent streaking.[2]

  • Final Polish: If your compound is a solid (or can be converted to a solid salt), recrystallization is an excellent final step to achieve high purity and remove trace chromatographic impurities.

Question: When and why should I use a protecting group for the amine during purification?

Answer: Using a protecting group is a strategic decision to simplify handling and purification, especially in a multi-step synthesis. You should consider it when the amine's basicity and nucleophilicity interfere with other reactions or purification steps.

  • Why protect? By converting the amine to a neutral, non-basic functional group (like a carbamate), you eliminate the problems associated with it. A Boc-protected amine, for example, will not interact strongly with silica gel, eliminating the need for basic additives in your eluent and often resulting in much cleaner chromatography.[11][12] It also prevents the amine from acting as a nucleophile in subsequent reaction steps.

  • When to protect?

    • If you are performing reactions on other parts of the molecule that are sensitive to amines (e.g., using strong electrophiles).

    • If you are struggling with chromatographic separation even with basic additives.

    • If the compound is particularly unstable as a free base.

  • Common Protecting Groups: The tert-butyloxycarbonyl (Boc) group is most common. It is introduced using Boc-anhydride and is stable to basic and nucleophilic conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).[11][13][14]

Question: How can I separate the enantiomers of methyl 2-aminocyclohexanecarboxylate?

Answer: Separating enantiomers requires a chiral environment because they have identical physical properties (boiling point, solubility, Rf on achiral media). Standard techniques like distillation or regular chromatography will not work.

  • Chiral HPLC/SFC: This is the most direct analytical and preparative method. The crude mixture of enantiomers is passed through a column packed with a chiral stationary phase (CSP).[15] The enantiomers form transient, diastereomeric complexes with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based columns are common for this type of separation.[15][16]

  • Diastereomeric Salt Resolution: This is a classical chemical method. React your racemic amino ester with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (R)-(-)-mandelic acid). This reaction forms a mixture of two diastereomeric salts. These salts now have different physical properties and can be separated by fractional crystallization. After separation, the desired salt is treated with a base to liberate the single enantiomer of your amino ester.

  • Derivatization: React the amine with a chiral derivatizing agent to form diastereomers that can then be separated by standard (achiral) chromatography. This approach is often used for analytical purposes to determine enantiomeric excess.[17]

References

  • Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
  • Separation and Refining of Amino acids. (n.d.). Resin Tech. [Link]

  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. (n.d.). PubMed. [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. (n.d.).
  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. (n.d.). Organic Syntheses. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]

  • Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2009). ResearchGate. [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Acid–base extraction. (n.d.). Wikipedia. [Link]

  • Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • How to purify polar cyclic peptides? (2013). ResearchGate. [Link]

  • Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. (n.d.). PubMed. [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. (n.d.). SciELO. [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbtech. [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents. (n.d.).
  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. [Link]

  • Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. (2024). Tiei Extraction. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]

  • Troubleshooting protein purification? (2013). ResearchGate. [Link]

  • Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. (n.d.). Palkem India. [Link]

  • How to Carry Out a Recrystallization. (2013). YouTube. [Link]

  • Protective Groups. (n.d.). University of Bristol, School of Chemistry. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Serbian Chemical Society. [Link]

  • Plasmid DNA Purification Troubleshooting. (n.d.). QIAGEN. [Link]

  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. [Link]

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Troubleshooting low conversion rates in Fischer esterification of amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fischer Esterification. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This guide is designed to provide you, our colleagues in research and development, with in-depth, actionable insights to troubleshoot and optimize the Fischer esterification of amino acids. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Addressing Low Conversion Rates

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Fischer esterification of amino acids.

Q1: My reaction has stalled, and the yield is poor. What is the most fundamental reason for this?

A1: The Equilibrium Problem. The Fischer esterification is a classic example of a reversible reaction.[1] The reaction between a carboxylic acid and an alcohol to form an ester also produces water.[2] If this water is not removed, the reverse reaction—acid-catalyzed hydrolysis of the ester—will occur, leading to a chemical equilibrium where significant amounts of starting material remain.[1]

To achieve high conversion, you must actively shift the equilibrium to favor the product side, a direct application of Le Châtelier's principle.[1] This can be accomplished in two primary ways:

  • Use a Large Excess of a Reactant: The most common and practical approach is to use the alcohol reactant as the reaction solvent, ensuring it is present in a large molar excess.[1][3] Studies have shown that increasing the alcohol-to-acid molar ratio from 1:1 to 10:1 can increase the equilibrium yield from ~65% to over 95%.[1]

  • Remove a Product as It Forms: The continuous removal of water from the reaction mixture is a highly effective strategy to prevent the reverse reaction and drive the forward reaction to completion.[1][4]

Q2: I used the alcohol as the solvent, but my conversion is still not quantitative. How can I improve water removal?

A2: Active Water Removal Techniques. While using excess alcohol helps, active removal of the water byproduct is often necessary for achieving the highest yields.

  • Azeotropic Distillation with a Dean-Stark Trap: This is the most robust method for continuous water removal.[1] The reaction is run in a non-polar solvent (like toluene or hexane) that forms a low-boiling azeotrope with water.[5] As the mixture refluxes, the water-solvent azeotrope vaporizes, condenses, and collects in the Dean-Stark trap.[1] Since water is denser than toluene, it separates and collects at the bottom of the trap, while the solvent overflows and returns to the reaction flask.[1] This physically sequesters the water, making the reverse reaction impossible.[1]

  • Use of Dehydrating Agents: Adding a drying agent directly to the reaction can be effective. Molecular sieves (3Å or 4Å) are a common choice as they can absorb water without interfering with the reaction. However, their capacity is limited, and they may not be as efficient as a Dean-Stark apparatus for larger-scale reactions.

Frequently Asked Questions (FAQs)

Q1: How does the acid catalyst actually work? Could my choice of catalyst be the problem?

A1: The Role of the Catalyst. The acid catalyst is crucial because it activates the carboxylic acid.[4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid.[5] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[4]

Common catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as some Lewis acids.[5]

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. However, its strong dehydrating properties can sometimes lead to charring or side reactions with sensitive substrates.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid. It is a strong acid but generally considered milder than H₂SO₄, often leading to cleaner reactions.

  • Lewis Acids (e.g., Sc(OTf)₃): Can be very effective, especially for sensitive substrates where strong protonic acids might cause degradation.[5]

  • Heterogeneous Catalysts: Acidic ion-exchange resins (e.g., Amberlyst-15) or catalysts like graphene oxide offer the advantage of easy removal from the reaction mixture by simple filtration.[4][6]

If you suspect a catalyst issue, consider that for amino acids, sulfuric acid is a very common and effective choice.[6][7] Insufficient catalyst loading can lead to slow reaction rates. A typical catalytic amount is 1-5 mol%.

Q2: What are the optimal temperature and reaction time?

A2: Balancing Rate and Stability. Fischer esterification is generally a slow reaction that requires heating to proceed at a reasonable rate.[8]

  • Temperature: Typical reaction temperatures range from 60–110 °C, often at the reflux temperature of the alcohol or solvent being used.[3][5] Increasing the temperature will increase the reaction rate. However, excessively high temperatures (>120-130 °C) can promote side reactions, such as the dehydration of secondary or tertiary alcohols or degradation of the amino acid.[3][8] For many amino acids, a reaction temperature around 70 °C has been found to be optimal.[7]

  • Time: Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific amino acid, alcohol, and reaction conditions.[3][9] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or NMR spectroscopy to determine when the reaction is complete, rather than relying on a fixed time.[3]

Q3: Are there specific challenges when working with amino acids?

A3: Yes, amino acids present unique challenges.

  • Zwitterionic Nature: In their natural state, amino acids exist as zwitterions, where the carboxylic acid is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺). The carboxylate is not electrophilic and will not react. The strong acid catalyst serves a dual purpose: it protonates the carboxylate to form the required carboxylic acid (COOH) and also keeps the amino group protonated (NH₃⁺), preventing it from engaging in side reactions like amide formation.[6]

  • Steric Hindrance: Amino acids with bulky side chains (e.g., Valine, Isoleucine) may react more slowly due to steric hindrance around the carboxylic acid group. These may require longer reaction times or more forceful conditions.

  • Side Chain Reactivity: Amino acids with reactive functional groups in their side chains (e.g., -OH in Serine/Threonine, -COOH in Aspartic/Glutamic acid, -SH in Cysteine) can undergo esterification or other side reactions. These often require protecting group strategies for selective esterification of the alpha-carboxyl group.

Q4: How should I properly work up and purify my amino acid ester?

A4: Neutralization and Extraction are Key. The work-up procedure is critical for isolating the pure ester, which is typically generated as an ammonium salt (e.g., hydrochloride or sulfate).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: If a high-boiling solvent like toluene was used, it is often removed under reduced pressure using a rotary evaporator.[9]

  • Neutralization: The crude product is often dissolved in an appropriate solvent like ethyl acetate (EtOAc).[9] This organic solution is then carefully washed with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the remaining acid catalyst and deprotonate the ammonium salt of the product ester to its free amine form.[9] This makes the ester more soluble in the organic layer.

  • Washing: The organic layer is subsequently washed with water and then brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.[9]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude amino acid ester.[9]

  • Purification: The crude product can then be purified by methods such as recrystallization or column chromatography if necessary.

Visual Guides and Protocols

Diagrams

Fischer_Esterification_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Water Elimination A Carboxylic Acid (R-COOH) B Protonated Carbonyl (More Electrophilic) A->B + H⁺ (from Catalyst) D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D Nucleophilic Attack E Proton Transfer D->E Proton Shift F Protonated Ester + H₂O E->F - H₂O (Good Leaving Group) G Final Ester (R-COOR') F->G - H⁺ (Catalyst Regenerated)

Troubleshooting_Workflow Start Low Conversion Rate Observed CheckEquilibrium Is equilibrium being shifted? Start->CheckEquilibrium CheckConditions Are reaction conditions optimal? CheckEquilibrium->CheckConditions Yes Sol1 Use alcohol as solvent OR add Dean-Stark trap. CheckEquilibrium->Sol1 No CheckReagents Are reagents pure & appropriate? CheckConditions->CheckReagents Yes Sol2 Increase temperature/time. Monitor reaction by TLC. CheckConditions->Sol2 No Sol3 Check catalyst activity. Ensure dry reagents/glassware. CheckReagents->Sol3 No

Data Summary

Table 1: Comparison of Common Acid Catalysts

CatalystFormulaTypeKey AdvantagesConsiderations
Sulfuric AcidH₂SO₄BrønstedHigh activity, low costCan cause charring, harsh
p-Toluenesulfonic Acidp-TsOHBrønstedSolid, easier to handle, milderMore expensive than H₂SO₄
Amberlyst-15---HeterogeneousEasily filtered, reusableLower activity, may require more time
Scandium(III) TriflateSc(OTf)₃LewisMild, good for sensitive substratesVery expensive

Experimental Protocols

Protocol 1: General Fischer Esterification of L-Leucine with Ethanol

Materials:

  • L-Leucine

  • Ethanol (absolute, 200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add L-Leucine (e.g., 5.0 g).

  • Add 100 mL of absolute ethanol. The ethanol serves as both the reactant and the solvent.

  • While stirring, slowly and carefully add concentrated H₂SO₄ (e.g., 1 mL) dropwise. An exothermic reaction will occur.

  • Equip the flask with a reflux condenser and begin heating the mixture to a gentle reflux (approx. 78 °C).[10]

  • Allow the reaction to reflux for 4-6 hours. Monitor the disappearance of the solid L-Leucine and check the reaction progress by TLC (see Protocol 3).

  • Once the reaction is complete, cool the flask to room temperature and proceed with the work-up (see Protocol 2).

Protocol 2: Work-up and Isolation of Amino Acid Ester

Materials:

  • Reaction mixture from Protocol 1

  • Rotary evaporator

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Reduce the volume of the reaction mixture by about 75% using a rotary evaporator to remove most of the excess ethanol.

  • Pour the remaining residue into a separatory funnel containing 100 mL of EtOAc and 100 mL of ice-cold water.

  • Carefully add saturated NaHCO₃ solution in small portions until effervescence ceases. This neutralizes the acid. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Separate the layers. Extract the aqueous layer two more times with 50 mL portions of EtOAc.

  • Combine all organic layers and wash them once with 50 mL of brine.[9]

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the L-Leucine ethyl ester as an oil.

Protocol 3: Monitoring the Reaction by Thin Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plate

  • Developing chamber

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically 9:1 or 8:2 v/v.

  • Visualization Stain: Ninhydrin solution.

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and letting the atmosphere saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting amino acid as a reference.

  • Place the plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and let it dry completely.

  • Spray the plate with ninhydrin stain and gently heat it with a heat gun.

  • The starting amino acid will appear as a distinct spot (often purple or yellow). The product ester, having a free amine, will also stain with ninhydrin but will have a higher Rf value (it will travel further up the plate) because it is less polar than the zwitterionic starting material. The reaction is complete when the starting material spot has disappeared.

References

  • BenchChem Technical Support Team. (2025).
  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Organic Chemistry. (2020). Fischer Esterification mechanism-Organic Chemistry. YouTube.
  • Chemistry Steps. (n.d.).
  • Unknown. (n.d.). 29. The Fischer Esterification. Department of Chemistry, University of Missouri-St. Louis.
  • University of Colorado Boulder. (n.d.).
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Rizzo, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
  • Horikiri, S., et al. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing.
  • OperaChem. (2024).

Sources

Technical Support Center: Stereoselective Synthesis of Aminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing stereoselectivity in the synthesis of aminocyclohexane derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled reactions on a cyclohexane scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work.

The aminocyclohexane motif is a privileged scaffold in medicinal chemistry, and precise control over the spatial arrangement of substituents is paramount for achieving desired biological activity. This guide provides not only procedural recommendations but also the underlying mechanistic principles to empower you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering practical solutions grounded in established chemical principles.

Question 1: Why am I observing a low diastereomeric ratio (dr) in the reduction of my substituted cyclohexanone to the corresponding cyclohexanol precursor?

Answer:

Achieving high diastereoselectivity in the reduction of a substituted cyclohexanone is a classic challenge governed by the principles of steric and electronic control. The approach of the hydride reagent to the carbonyl face (axial vs. equatorial) dictates the stereochemistry of the resulting alcohol. Several factors can lead to poor diastereoselectivity:

  • Reagent Size: The steric bulk of the hydride source is a primary determinant of facial selectivity.[1][2] Small, unhindered hydride reagents like sodium borohydride (NaBH₄) can approach from the more sterically hindered axial face, leading to the equatorial alcohol.[3][4] Conversely, bulky reagents such as L-Selectride® (lithium tri-sec-butylborohydride) are forced to approach from the less hindered equatorial face, yielding the axial alcohol.[5] If you are obtaining a mixture of diastereomers, consider the steric profile of your reducing agent in relation to the substrate.

  • Torsional Strain vs. Steric Hindrance: The preference for axial attack by small nucleophiles is often attributed to the Bürgi-Dunitz trajectory, which minimizes torsional strain with adjacent equatorial substituents in the transition state. However, this is counteracted by 1,3-diaxial steric hindrance. The balance of these opposing effects can be subtle and lead to mixtures.

  • Substrate Conformation: The conformational flexibility of the cyclohexane ring can influence the accessibility of the carbonyl faces. In some cases, a twist-boat conformation may be a relevant intermediate, leading to unexpected stereochemical outcomes.[2] The presence of bulky substituents, such as a tert-butyl group, can "lock" the ring in a specific chair conformation, simplifying the stereochemical analysis.

Troubleshooting Steps:

  • Reagent Selection: To favor the equatorial alcohol, switch to a smaller hydride source (e.g., NaBH₄). To favor the axial alcohol, employ a bulkier reagent (e.g., L-Selectride® or K-Selectride®).

  • Temperature: Lowering the reaction temperature can enhance selectivity by amplifying the small energy differences between the competing transition states.

  • Solvent: The solvent can influence the effective size of the hydride reagent and the stability of the transition states.[6][7] Experiment with different ethereal or alcoholic solvents to optimize the diastereomeric ratio.

Table 1: Influence of Hydride Reagent on the Reduction of 4-tert-Butylcyclohexanone [5]

Hydride ReagentPredominant ProductDiastereomeric Ratio (trans:cis)
Sodium Borohydride (NaBH₄)trans-4-tert-Butylcyclohexanol~88:12
L-Selectride®cis-4-tert-Butylcyclohexanol~8:92
Aluminum Isopropoxide (MPV)Equilibrium Mixture~77:23
Question 2: My diastereoselective synthesis of a trans-1,2-aminocyclohexane derivative is yielding the cis-isomer as a significant byproduct. How can I improve the selectivity?

Answer:

The synthesis of trans-1,2-diaminocyclohexane derivatives often involves the opening of an epoxide or an aziridinium ion intermediate.[8] The formation of the cis-isomer suggests that the nucleophilic attack is not proceeding exclusively through the expected SN2 pathway.

  • Reaction Mechanism: The formation of trans-1,2-disubstituted cyclohexanes from a cyclic electrophile relies on a backside nucleophilic attack. If the reaction conditions promote a degree of SN1 character, a carbocationic intermediate can be formed, which can be attacked from either face, leading to a loss of stereoselectivity.

  • Protecting Groups: The nature of the protecting group on the initial amine or alcohol can influence the course of the reaction.[9][10] A bulky protecting group may sterically hinder the desired backside attack, while a group capable of participating in the reaction (neighboring group participation) could favor an alternative pathway.

Troubleshooting Steps:

  • Optimize Reaction Conditions: To favor an SN2 mechanism, use a less polar, aprotic solvent and a good nucleophile at a moderate temperature. Avoid conditions that could promote carbocation formation, such as strong Lewis or Brønsted acids, unless they are part of a well-controlled catalytic cycle.

  • Choice of Leaving Group: When forming an aziridinium ion from a 2-amino alcohol, the choice of leaving group is critical. A good leaving group, such as a mesylate or tosylate, will facilitate the intramolecular cyclization.

  • Nucleophile Concentration: Ensure a sufficient concentration of the external nucleophile to favor intermolecular attack on the aziridinium ion over potential side reactions.

Diagram 1: General Strategy for trans-1,2-Diaminocyclohexane Synthesis

G cluster_0 Step 1: Epoxide/Aziridine Formation cluster_1 Step 2: Nucleophilic Opening Cyclohexene Cyclohexene Cyclohexene Oxide Cyclohexene Oxide Cyclohexene->Cyclohexene Oxide m-CPBA Cyclohexene->Cyclohexene Oxide trans-2-Aminocyclohexanol trans-2-Aminocyclohexanol Cyclohexene Oxide->trans-2-Aminocyclohexanol 1. Amine 2. Workup Cyclohexene Oxide->trans-2-Aminocyclohexanol Aziridinium Ion Aziridinium Ion trans-2-Aminocyclohexanol->Aziridinium Ion 1. MsCl, Et3N 2. Intramolecular   cyclization trans-2-Aminocyclohexanol->Aziridinium Ion trans-1,2-Diaminocyclohexane trans-1,2-Diaminocyclohexane Aziridinium Ion->trans-1,2-Diaminocyclohexane Nucleophilic Amine Aziridinium Ion->trans-1,2-Diaminocyclohexane G start Target Aminocyclohexane Derivative substitution_pattern Substitution Pattern? start->substitution_pattern sub_1_2 1,2-Disubstituted substitution_pattern->sub_1_2 1,2 sub_1_3 1,3-Disubstituted substitution_pattern->sub_1_3 1,3 sub_1_4 1,4-Disubstituted substitution_pattern->sub_1_4 1,4 method_1_2 Epoxide/Aziridine Opening Asymmetric Hydrogenation of Enamine sub_1_2->method_1_2 method_1_3 Conjugate Addition Organocatalytic Cascade sub_1_3->method_1_3 method_1_4 Diels-Alder Cycloaddition Enzymatic Desymmetrization sub_1_4->method_1_4

Sources

Stability issues of Methyl 2-aminocyclohexane-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-aminocyclohexane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this versatile compound in solution. As a β-amino ester, its unique structure presents specific handling requirements to ensure experimental success and reproducibility.

Section 1: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. The flowchart below provides a general diagnostic path, followed by detailed question-and-answer-based troubleshooting.

Troubleshooting_Flowchart start Start: Stability Issue Observed inconsistent_results Inconsistent Assay Results or Loss of Potency? start->inconsistent_results visual_change Visual Change in Solution? (Precipitate, Color Change) start->visual_change unexpected_peaks Unexpected Peaks in LC-MS / GC-MS? start->unexpected_peaks check_storage Review Solution Age & Storage Conditions (Temp, pH, Solvent) inconsistent_results->check_storage Yes check_ph_solvent Check pH and Solvent Compatibility visual_change->check_ph_solvent Yes compare_mw Compare MW of New Peaks to Parent Compound unexpected_peaks->compare_mw Yes hydrolysis_q Suspect Hydrolysis or Epimerization. Proceed to Degradation Analysis. check_storage->hydrolysis_q Conditions not optimal hydrolysis_saponification High chance of Saponification. Precipitate is likely the carboxylate salt. check_ph_solvent->hydrolysis_saponification Basic pH (>8)? acid_hydrolysis Acid-catalyzed hydrolysis is likely. Check for new peaks via LC-MS. check_ph_solvent->acid_hydrolysis Acidic pH (<6)? mw_minus_14 Peak at MW-14 Da? compare_mw->mw_minus_14 mw_plus_18 Peak at MW-18 Da? compare_mw->mw_plus_18 same_mw Peak at Same MW, Different RT? compare_mw->same_mw hydrolysis_product Hydrolysis Product: 2-aminocyclohexane-1-carboxylic acid mw_minus_14->hydrolysis_product Yes Likely Product epimerization_product Epimerization Product: Diastereomer (e.g., cis to trans) same_mw->epimerization_product Yes Likely Product

Caption: Troubleshooting decision tree for stability issues.

Question: My analytical results are inconsistent, showing a gradual decrease in the concentration of the parent compound over time. What is the likely cause?

Answer: This is a classic sign of degradation. Methyl 2-aminocyclohexane-1-carboxylate, as a β-amino ester, is susceptible to hydrolysis, particularly in aqueous solutions. The ester group can be cleaved to form 2-aminocyclohexane-1-carboxylic acid and methanol. The rate of this hydrolysis is highly dependent on the pH, temperature, and solvent composition of your solution.

  • Causality: The presence of both an amine and an ester group in the same molecule can lead to intramolecular catalysis, although intermolecular hydrolysis catalyzed by acid or base is typically the dominant degradation pathway. Poly(β-amino esters) are known for their biodegradable nature, which stems from the hydrolytic instability of the ester linkage[1].

  • Immediate Action: Analyze your sample immediately after preparation and compare it to samples that have been stored for various durations. Use a freshly prepared standard for each analytical run to get an accurate quantification of the degradation.

Question: I've observed a white precipitate forming in my buffered aqueous solution after overnight storage. What could this be?

Answer: The formation of a precipitate, especially under neutral to basic conditions, strongly suggests saponification—a base-catalyzed hydrolysis of the methyl ester. The product, 2-aminocyclohexane-1-carboxylic acid, exists as a zwitterion or a carboxylate salt in the presence of base. This salt form may have lower solubility in your specific buffer system or organic/aqueous mixture, causing it to precipitate out of solution.

  • Troubleshooting Steps:

    • Measure the pH of your solution. If it is above 7.5, saponification is highly probable.

    • Isolate the precipitate by centrifugation.

    • Wash the precipitate with a non-polar organic solvent (like hexane) to remove any unreacted starting material.

    • Attempt to redissolve the precipitate in an acidic aqueous solution (e.g., 0.1 M HCl). If it dissolves, this is strong evidence that the precipitate is the carboxylate salt of the hydrolyzed acid.

    • Confirm the identity of the redissolved compound using HPLC or LC-MS.

Question: My HPLC analysis shows a new peak with the same mass-to-charge ratio (m/z) as my parent compound but a different retention time. What am I seeing?

Answer: This is a strong indication of epimerization . Methyl 2-aminocyclohexane-1-carboxylate exists as diastereomers (cis and trans). Under certain conditions, particularly in the presence of acid or base, one isomer can convert into the other, more thermodynamically stable isomer[2][3]. Since diastereomers have different physical properties, they will typically have different retention times on a chiral or even a standard reverse-phase HPLC column.

  • Causality: Epimerization at the carbon bearing the carboxylate group (C1) can occur through the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This process temporarily removes the stereochemistry at that center, and upon re-protonation, a mixture of isomers can be formed[2].

  • Confirmation: If you have access to a standard of the other diastereomer, you can confirm the identity of the new peak by co-injection. If not, techniques like 2D NMR spectroscopy can be used to determine the relative stereochemistry of the isolated new peak.

Section 2: Understanding the Degradation Pathways

A proactive approach to preventing stability issues begins with understanding the underlying chemical mechanisms.

Degradation_Pathways reactant Methyl 2-aminocyclohexane-1-carboxylate (cis or trans) hydrolysis_product 2-Aminocyclohexane-1-carboxylic Acid + Methanol reactant->hydrolysis_product Hydrolysis (H⁺ or OH⁻, H₂O) epimerization_product Diastereomer (e.g., trans from cis) reactant->epimerization_product Epimerization (H⁺ or OH⁻)

Sources

Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure Aminocyclohexane Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of enantiomerically pure aminocyclohexane esters. These chiral building blocks are critical scaffolds in the development of numerous pharmaceuticals and biologically active molecules.[1] Scaling their synthesis from the bench to production presents unique challenges that require a deep understanding of asymmetric chemistry, process optimization, and analytical science.

This guide is structured to provide both high-level strategic advice through our FAQs and granular, problem-solving insights in the Troubleshooting section. We aim to explain not just the procedural steps but the fundamental principles behind them, empowering you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for producing enantiomerically pure aminocyclohexane esters at scale?

There are two main strategic routes: asymmetric synthesis and chiral resolution .

  • Asymmetric Synthesis: This approach creates the desired enantiomer directly from a prochiral precursor. The most powerful and atom-economical method in this category is the transition metal-catalyzed asymmetric hydrogenation of enamides or other unsaturated precursors.[1][2] This strategy is often preferred in modern process chemistry due to its high efficiency and reduction of waste.[1]

  • Chiral Resolution: This strategy involves separating a racemic mixture of the aminocyclohexane ester. Key methods include:

    • Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.[3][4]

    • Enzymatic Kinetic Resolution (EKR): An enzyme, typically a lipase, selectively acylates one enantiomer of the amine, allowing the acylated product and the unreacted amine enantiomer to be separated.[5][6] This method is renowned for its high selectivity under mild conditions.

Q2: How do I choose between asymmetric hydrogenation and enzymatic resolution for my project?

The choice depends on several factors, including the specific substrate, development timeline, cost of goods, and available equipment.

FeatureAsymmetric HydrogenationEnzymatic Kinetic Resolution (EKR)Diastereomeric Salt Resolution
Theoretical Max. Yield 100%50% (unless a racemization step is included for Dynamic Kinetic Resolution)[5]50% (for the desired enantiomer)
Atom Economy Excellent; often only H₂ is consumed.[1]Good, but requires an acyl donor.Poor; requires a stoichiometric chiral resolving agent.
Key Challenge Catalyst and ligand screening; sensitivity to impurities.Finding a selective enzyme; separation of product from unreacted starting material.Screening for a suitable resolving agent and crystallization solvent; can be labor-intensive.
Scalability Generally very high, but requires specialized high-pressure reactors.High; can be run in standard reactors. Enzyme stability can be a factor.[7]Can be challenging due to crystallization kinetics and solid handling.
Development Time Can be rapid if a known catalyst system works; extensive screening may be needed.Enzyme screening can be time-consuming.Screening can be lengthy and empirical.
Q3: What are the most critical parameters to monitor when scaling up an asymmetric hydrogenation?

When moving from bench to pilot scale, you must pay close attention to:

  • Mass Transfer: Efficient mixing of the hydrogen gas, solvent, and catalyst is crucial. Agitation speed, reactor geometry, and impeller design become critical factors. Poor mass transfer can lead to slow reactions and side product formation.[7]

  • Heat Transfer: Hydrogenation reactions are often exothermic. The reactor's cooling capacity must be sufficient to maintain the optimal temperature, as deviations can significantly impact enantioselectivity.

  • Purity of Starting Materials: Trace impurities in the substrate or solvent can act as catalyst poisons, drastically reducing activity and requiring higher catalyst loading.

  • Oxygen Exclusion: Most hydrogenation catalysts are sensitive to oxygen. Rigorous inerting of the reactor and use of degassed solvents are mandatory.

Q4: Which analytical methods are standard for determining enantiomeric purity (% ee)?

The gold standard is chiral chromatography .[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely effective for aminocyclohexane derivatives.[8]

  • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster separations and is a greener alternative to HPLC.

  • Gas Chromatography (GC): Can be used if the compound is volatile, often after derivatization with a chiral agent.

NMR spectroscopy using chiral solvating agents or chiral shift reagents can also be used to determine enantiomeric excess, but chromatography is generally more accurate and sensitive for detecting minor enantiomers.[9]

Strategic Workflow: Choosing Your Synthetic Path

The following diagram outlines a decision-making process for selecting the optimal synthetic strategy.

G start Define Project Goals (Scale, Cost, Timeline) prochiral Is a prochiral precursor readily available? start->prochiral racemate Is the racemic amine a cheap starting material? prochiral->racemate No asym_hydro Pursue Asymmetric Hydrogenation prochiral->asym_hydro Yes racemate->start No (Re-evaluate starting material) resolution Pursue Chiral Resolution racemate->resolution Yes optimize Optimize & Scale-Up asym_hydro->optimize enzyme_screen Screen for Enzymatic Kinetic Resolution (EKR) resolution->enzyme_screen salt_screen Screen for Diastereomeric Salt Resolution resolution->salt_screen enzyme_screen->optimize salt_screen->optimize

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Low Enantioselectivity (% ee) in Asymmetric Hydrogenation

Q: My asymmetric hydrogenation is giving low % ee. What are the most likely causes and how do I fix it?

Low enantioselectivity is typically rooted in the catalyst system or reaction conditions. Here is a systematic approach to troubleshooting this issue.

G start Problem: Low % ee check_purity 1. Verify Substrate & Solvent Purity (>99.5%) start->check_purity purity_ok Is purity high? check_purity->purity_ok purify Solution: Re-purify substrate/solvent. Remove potential catalyst poisons. purity_ok->purify No screen_ligands 2. Screen Chiral Ligands purity_ok->screen_ligands Yes ligand_found Did a new ligand improve % ee? screen_ligands->ligand_found optimize_conditions 3. Optimize Reaction Conditions (Temperature, Pressure, Solvent) ligand_found->optimize_conditions Yes consult Consult literature for similar substrates ligand_found->consult No success Problem Solved optimize_conditions->success

Caption: Troubleshooting workflow for low enantioselectivity.

  • Step 1: Re-evaluate Purity.

    • Why: Impurities can coordinate to the metal center, altering the chiral environment or leading to a non-selective background reaction.

    • Action: Re-purify your substrate (e.g., the enamide precursor) by recrystallization or chromatography. Ensure solvents are anhydrous and freshly distilled or from a sealed bottle.

  • Step 2: Screen Chiral Ligands and Metal Precursors.

    • Why: The interaction between the chiral ligand and the metal center creates the specific 3D environment necessary for stereocontrol. There is no universal ligand; success is highly substrate-dependent. Rhodium and Ruthenium are common metals, with ligands like DuanPhos and Josiphos being effective for various systems.[10]

    • Action: Perform a parallel screen of 4-6 different chiral ligands from various structural classes (e.g., bisphosphines, ferrocenylphosphines).

  • Step 3: Optimize Reaction Conditions.

    • Why: Temperature and hydrogen pressure can have a profound effect on selectivity. Lower temperatures often increase enantioselectivity by favoring the transition state leading to the major enantiomer. Solvent polarity can also influence the catalyst's conformation and activity.

    • Action:

      • Temperature: Screen a range from 0 °C to 50 °C.

      • Pressure: Screen from 1 bar to 50 bar. Higher pressure can sometimes decrease selectivity by promoting a less-selective background reaction.

      • Solvent: Screen a range of solvents (e.g., MeOH, THF, Dichloromethane).

Issue 2: Inefficient Separation in Diastereomeric Salt Resolution

Q: I've formed diastereomeric salts, but the % ee of the product after crystallization is poor. What can I do?

This common issue arises from suboptimal choices of the resolving agent or crystallization solvent, or from unfavorable crystallization kinetics.

  • Cause 1: Poor Discrimination by the Resolving Agent.

    • Why: The resolving agent and your racemic amine must form a well-packed crystal lattice with significant differences in the lattice energies of the two diastereomers.[11]

    • Action: Screen a variety of commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphor-sulfonic acid).

  • Cause 2: Incorrect Solvent Choice.

    • Why: The ideal solvent should maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, while the other remains in solution.

    • Action: Systematically screen a panel of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water). Monitor both yield and the diastereomeric excess (d.e.) of the crystallized solid.

  • Cause 3: Co-precipitation or Kinetic vs. Thermodynamic Control.

    • Why: Rapid crystallization can trap the undesired diastereomer in the crystal lattice (kinetic product). A slower, more controlled crystallization allows the system to reach equilibrium, favoring the formation of the more stable, less soluble diastereomer crystal (thermodynamic product).

    • Action:

      • Control the cooling rate. A slow, linear cooling profile is often superior to crashing the solid out in an ice bath.

      • Experiment with slurry aging. Holding the crystallized mixture at a constant temperature for several hours can allow for equilibration and improve the d.e. of the solid.[5]

Issue 3: Low Conversion in Enzymatic Kinetic Resolution (EKR)

Q: My EKR stops at low conversion, or is extremely slow. How can I improve it?

Slow or incomplete enzymatic reactions are usually due to enzyme inhibition, poor enzyme stability, or suboptimal reaction conditions.

  • Cause 1: Product Inhibition.

    • Why: The products of the reaction (the acylated amine and the alcohol byproduct from the ester) can bind to the enzyme's active site, preventing further reaction.

    • Action: Consider using an acyl donor that produces an inert byproduct. For example, using vinyl acetate generates acetaldehyde, which is volatile. However, be aware of potential side reactions with the product.

  • Cause 2: Unfavorable pH.

    • Why: Lipases have an optimal pH range for activity. If the reaction generates an acidic or basic byproduct, the local pH in the enzyme's microenvironment can shift, deactivating it.

    • Action: Run the reaction in a buffered system or with a base scavenger (e.g., a mild, non-nucleophilic base) to neutralize acidic byproducts.

  • Cause 3: Poor Enzyme Choice or Stability.

    • Why: Not all lipases are effective for all substrates. Some may have low activity or be unstable in the chosen organic solvent or at the reaction temperature.[12]

    • Action:

      • Screen a panel of lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase).[12]

      • Use an immobilized enzyme formulation (e.g., Novozym 435). Immobilization often enhances stability and simplifies removal from the reaction.[12]

      • Optimize temperature. While higher temperatures increase reaction rates, they can also accelerate enzyme denaturation. Find the optimal balance for your system.

Experimental Protocols

Protocol 1: General Procedure for Screening Asymmetric Hydrogenation Catalysts
  • Preparation: In a glovebox, prepare stock solutions of the metal precursor (e.g., [Rh(COD)₂]BF₄) and various chiral ligands in a degassed solvent (e.g., MeOH).

  • Array Setup: In an array of parallel pressure reactors or vials, dispense the metal precursor stock solution.

  • Ligand Addition: Add a slight molar excess (e.g., 1.1 equivalents relative to the metal) of a different chiral ligand stock solution to each reactor. Stir for 15-30 minutes to allow for catalyst formation.

  • Substrate Addition: Add the prochiral substrate (e.g., enamide) to each reactor. The substrate-to-catalyst (S/C) ratio is typically between 100:1 and 1000:1 for screening.

  • Reaction: Seal the reactors, purge thoroughly with nitrogen, then with hydrogen. Pressurize to the desired hydrogen pressure (e.g., 10 bar) and stir at the desired temperature (e.g., 25 °C).

  • Monitoring & Analysis: After a set time (e.g., 12-24 hours), carefully vent the reactors. Take an aliquot from each, filter through a small pad of silica to remove the catalyst, and analyze by chiral HPLC or GC to determine conversion and % ee.

Protocol 2: Determining Enantiomeric Excess (% ee) by Chiral HPLC
  • Column Selection: Choose a chiral stationary phase appropriate for amines. Polysaccharide-based columns like Chiralpak® IA or Chiralcel® OD-H are excellent starting points.[8]

  • Mobile Phase Preparation: A typical mobile phase for normal phase separation is a mixture of hexane or heptane with a polar modifier like isopropanol (IPA) or ethanol. A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape and prevent tailing.

  • Sample Preparation: Prepare a dilute solution of your aminocyclohexane ester product (approx. 1 mg/mL) in the mobile phase.

  • Injection and Separation: Inject the sample onto the HPLC system. Elute the enantiomers isocratically. The two enantiomers should appear as two separate peaks.

  • Quantification: Integrate the peak area of each enantiomer (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

References

  • Lee, W. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Barceló-Christian, A. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Mahmoud, A. R. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Conti, P. et al. (2005). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. PubMed. Available at: [Link]

  • Ribeiro, C. M. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules. Available at: [Link]

  • Berber, A. et al. (2011). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. Available at: [Link]

  • Mei, J. et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • Various Authors. (2016). How to purify esterefication product?. ResearchGate. Available at: [Link]

  • Szymańska, K. et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Z. et al. (2012). Highly enantioselective synthesis of chiral cyclic allylic amines via Rh-catalyzed asymmetric hydrogenation. Organic Letters. Available at: [Link]

  • Vargae, E. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Princeton Section of the American Chemical Society. (2022). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available at: [Link]

  • Basava, V. et al. (2007). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Chemistry & Biodiversity. Available at: [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-aminocyclohexane-1-carboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the three-dimensional arrangement of atoms within a molecule. This guide provides an in-depth comparison of the predicted ¹H and ¹³C NMR spectral data for the cis and trans diastereomers of methyl 2-aminocyclohexane-1-carboxylate. Understanding the nuanced differences in their NMR spectra is crucial for stereochemical assignment and ensuring the purity of pharmacologically active compounds.

The Significance of Stereoisomerism in Drug Development

The spatial orientation of functional groups in a molecule, or its stereochemistry, can dramatically influence its biological activity. In the case of methyl 2-aminocyclohexane-1-carboxylate, the relative orientation of the amino and methyl carboxylate groups on the cyclohexane ring gives rise to cis and trans diastereomers. These isomers can exhibit distinct pharmacological profiles, making their unambiguous identification a critical step in the synthesis and quality control of drug candidates.

Predicted ¹H NMR Spectral Data: A Comparative Analysis

The ¹H NMR spectra of the cis and trans isomers are expected to show significant differences, primarily in the chemical shifts and coupling constants of the protons on the carbons bearing the amino and ester groups (C1 and C2).

Below is a table summarizing the predicted ¹H NMR chemical shifts for key protons in both isomers. These predictions are based on established principles of NMR spectroscopy and data from analogous substituted cyclohexane systems.

Proton Predicted Chemical Shift (δ, ppm) - cis-isomer Predicted Chemical Shift (δ, ppm) - trans-isomer Rationale for Predicted Differences
H1 (methine) ~2.5 - 2.8~2.2 - 2.5In the cis isomer, the proximity of the electron-withdrawing amino and ester groups in an axial-equatorial or equatorial-axial conformation can lead to a more pronounced deshielding effect on H1 compared to the trans isomer where these groups are typically in a more stable diequatorial conformation.
H2 (methine) ~3.0 - 3.3~2.8 - 3.1Similar to H1, the stereochemical relationship between the substituents influences the electronic environment and thus the chemical shift of H2.
-OCH₃ (methyl ester) ~3.7~3.7The chemical shift of the methyl ester protons is expected to be largely unaffected by the stereochemistry of the cyclohexane ring.
-NH₂ (amine) Broad singlet, ~1.5 - 2.5Broad singlet, ~1.5 - 2.5The protons of the primary amine will likely appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.
Cyclohexane ring protons Multiplets, ~1.2 - 2.0Multiplets, ~1.2 - 2.0The remaining cyclohexane protons will appear as a complex series of overlapping multiplets. Subtle differences in the chemical shifts and coupling patterns would be expected upon detailed analysis.

Disclaimer: The chemical shifts presented are predicted values and may vary from experimental results depending on the solvent, concentration, and instrument parameters.

Predicted ¹³C NMR Spectral Data: A Comparative Analysis

The ¹³C NMR spectra will also reflect the stereochemical differences between the cis and trans isomers. The chemical shifts of the carbon atoms in the cyclohexane ring, particularly C1 and C2, are expected to be the most informative.

Carbon Predicted Chemical Shift (δ, ppm) - cis-isomer Predicted Chemical Shift (δ, ppm) - trans-isomer Rationale for Predicted Differences
C=O (ester carbonyl) ~174 - 176~174 - 176The carbonyl carbon chemical shift is not expected to be significantly different between the two isomers.
C1 ~55 - 58~58 - 61The steric compression between the substituents in the cis isomer (the γ-gauche effect) can cause an upfield shift (lower ppm) for C1 compared to the less sterically hindered trans isomer.
C2 ~52 - 55~55 - 58A similar γ-gauche effect is expected to influence the chemical shift of C2 in the cis isomer.
-OCH₃ ~51 - 53~51 - 53The chemical shift of the methyl ester carbon should be consistent between the isomers.
Cyclohexane ring carbons ~20 - 40~20 - 40The remaining cyclohexane carbons will show distinct chemical shifts for each isomer, with the cis isomer generally exhibiting more shielded signals for the carbons syn-periplanar to the substituents.

Disclaimer: The chemical shifts presented are predicted values and may vary from experimental results depending on the solvent, concentration, and instrument parameters.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra for the stereochemical analysis of methyl 2-aminocyclohexane-1-carboxylate isomers, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for the labile amine protons.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans will be necessary to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Visualizing the Stereoisomers

The following diagrams illustrate the structures of the cis and trans isomers of methyl 2-aminocyclohexane-1-carboxylate.

cis_isomer cluster_cis cis-Methyl 2-aminocyclohexane-1-carboxylate cluster_substituents cis-Methyl 2-aminocyclohexane-1-carboxylate C1 C C2 C C1->C2 COO COOCH₃ C1->COO C3 C C2->C3 NH2 NH₂ C2->NH2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: cis-isomer of methyl 2-aminocyclohexane-1-carboxylate.

trans_isomer cluster_trans trans-Methyl 2-aminocyclohexane-1-carboxylate cluster_substituents trans-Methyl 2-aminocyclohexane-1-carboxylate C1 C C2 C C1->C2 COO COOCH₃ C1->COO C3 C C2->C3 NH2 NH₂ C2->NH2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1

A Senior Application Scientist's Guide to Differentiating Methyl 2-Aminocyclohexanecarboxylate Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and material science, the precise characterization of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's biological activity, physical properties, and ultimately, its utility. The cis and trans isomers of methyl 2-aminocyclohexanecarboxylate, key building blocks in the synthesis of a variety of bioactive molecules, present a common challenge in stereochemical assignment. This guide provides a comprehensive comparison of the spectroscopic data for these isomers, offering a robust framework for their unambiguous differentiation.

The Stereochemical Imperative: Why Isomer Differentiation Matters

The spatial arrangement of the amino and ester functionalities on the cyclohexane ring dictates how these molecules interact with their biological targets. A cis or trans configuration can lead to vastly different pharmacological profiles. Therefore, the ability to confidently assign the stereochemistry is paramount during drug development and quality control. This guide will focus on the practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these diastereomers.

Comparative Spectroscopic Analysis

The primary distinction between the cis and trans isomers of methyl 2-aminocyclohexanecarboxylate lies in the relative orientation of the amino and methoxycarbonyl groups. In the more stable chair conformation, the trans isomer can have both substituents in equatorial positions, while the cis isomer will have one axial and one equatorial substituent. This fundamental difference in three-dimensional structure gives rise to distinct spectroscopic signatures.

¹H NMR Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and, more importantly, the coupling constants (J) of the protons on C1 and C2 are highly informative.

Key Differentiating Features in ¹H NMR:

Featurecis-Isomer (axial/equatorial or equatorial/axial)trans-Isomer (diequatorial)Rationale
H1 Chemical Shift Typically upfield if axialTypically downfield if equatorialAxial protons are generally more shielded than equatorial protons.
H2 Chemical Shift Typically upfield if axialTypically downfield if equatorialSimilar to H1, the local electronic environment dictates the chemical shift.
³J(H1, H2) Coupling Constant Small (typically 2-5 Hz) for axial-equatorial couplingLarge (typically 8-12 Hz) for diaxial coupling (if conformer allows) or smaller for diequatorialThe magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. The large coupling constant in one of the trans conformers is a definitive indicator.
³J(H2, Hx) Coupling Constants A mix of small (axial-equatorial) and large (axial-axial) couplings depending on the conformationPredominantly small (equatorial-axial and equatorial-equatorial) couplingsThe coupling patterns of the proton at C2 with the adjacent methylene protons (at C3) will also reflect its axial or equatorial orientation.

Table 1. Predicted ¹H NMR Spectroscopic Differences Between cis- and trans-Methyl 2-Aminocyclohexanecarboxylate.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information for stereochemical assignment. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the steric environment, particularly the presence of axial substituents.

Key Differentiating Features in ¹³C NMR:

Featurecis-Isomer (one axial substituent)trans-Isomer (diequatorial)Rationale
Ring Carbon Chemical Shifts Carbons with an axial substituent and those in a γ-position to it will be shielded (appear at a higher field/lower ppm).Carbons with equatorial substituents will be deshielded (appear at a lower field/higher ppm).This is due to the "gamma-gauche" effect, where steric compression from an axial substituent causes an upfield shift in the chemical shifts of the carbon bearing the substituent and the γ-carbons.
Number of Signals Depending on the symmetry, may show a different number of signals compared to the trans isomer.May exhibit a higher degree of symmetry, leading to fewer signals.The overall symmetry of the molecule dictates the number of chemically equivalent carbons.

Table 2. Predicted ¹³C NMR Spectroscopic Differences Between cis- and trans-Methyl 2-Aminocyclohexanecarboxylate.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While less definitive than NMR for stereochemical assignment of these isomers, IR spectroscopy can offer supporting evidence. The key absorptions for the amino and ester functional groups will be present in both isomers. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to differences in the overall molecular symmetry and vibrational modes.

Characteristic IR Absorptions:

Functional GroupApproximate Wavenumber (cm⁻¹)Appearance
N-H Stretch (amine)3300-3500Two bands for a primary amine.
C-H Stretch (alkane)2850-3000Strong, sharp peaks.
C=O Stretch (ester)1735-1750Very strong, sharp peak.
C-O Stretch (ester)1000-1300Strong peak.
N-H Bend (amine)1590-1650Medium to strong peak.

Table 3. General IR Absorptions for Methyl 2-Aminocyclohexanecarboxylate.

Differentiation between the isomers may be possible by carefully comparing the fingerprint regions of authentic cis and trans samples.

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, which will be identical for both isomers. The fragmentation patterns upon ionization, however, can sometimes differ based on the stereochemistry, as the spatial arrangement of the functional groups can influence the stability of the resulting fragment ions. The differentiation based on mass spectra alone can be challenging and often requires comparison with reference spectra.

Expected Fragmentation:

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (C₈H₁₅NO₂ = 157.21 g/mol ).

  • Loss of methoxy group (-OCH₃): A peak at m/z 126.

  • Loss of carbomethoxy group (-COOCH₃): A peak at m/z 98.

  • Cleavage of the cyclohexane ring: A complex series of peaks corresponding to various ring fragments.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate isomer differentiation. The following are generalized protocols that should be adapted to the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can sometimes influence the observed chemical shifts.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • ATR: For Attenuated Total Reflectance (ATR) IR, a drop of the liquid sample is placed directly on the ATR crystal.

    • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small molecules and will produce a characteristic fragmentation pattern. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for distinguishing between the cis and trans isomers of methyl 2-aminocyclohexanecarboxylate.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Stereochemical Assignment Sample Isomer Mixture or Unknown Isomer H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Interpret_H Analyze Coupling Constants (J) and Chemical Shifts H_NMR->Interpret_H Interpret_C Analyze Chemical Shifts (γ-gauche effect) C_NMR->Interpret_C Interpret_IR Compare Fingerprint Regions IR->Interpret_IR Interpret_MS Confirm Molecular Weight MS->Interpret_MS Cis cis-Isomer Interpret_H->Cis Small ³J(H1, H2) Trans trans-Isomer Interpret_H->Trans Large ³J(H1, H2) Interpret_C->Cis Shielded Ring Carbons Interpret_C->Trans Deshielded Ring Carbons Interpret_IR->Cis Corroborating Evidence Interpret_IR->Trans Corroborating Evidence Interpret_MS->Cis MW Confirmed Interpret_MS->Trans MW Confirmed

Caption: A logical workflow for the spectroscopic differentiation of methyl 2-aminocyclohexanecarboxylate isomers.

Conclusion

The definitive assignment of cis and trans isomers of methyl 2-aminocyclohexanecarboxylate is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to proton coupling constants, stands as the most decisive method. ¹³C NMR provides valuable confirmatory data based on the predictable shielding and deshielding effects of axial and equatorial substituents. While IR spectroscopy and mass spectrometry play important supporting roles, particularly in confirming functional groups and molecular weight, they are less conclusive for stereochemical determination in this case. By following the protocols and interpretive framework outlined in this guide, researchers can confidently characterize these important synthetic intermediates, ensuring the stereochemical integrity of their downstream applications.

References

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.
  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 2-methylhexane.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Methyl Cyclohexanecarboxylate.
  • PubChem. (n.d.). cis-2-Methylcyclohexanol. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 2-methyl-, cis-. Retrieved from [Link]

  • ACS Publications. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Retrieved from [Link]

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  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • PubMed. (n.d.). The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. Retrieved from [Link]

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  • PMC - NIH. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

  • Quora. (2019). How many H¹ NMR signals will be obtained for methylcyclohexane?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

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  • (n.d.). cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Retrieved from [Link]

  • RSC Publishing. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

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  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2025). NMR Spectroscopic Analysis on the Chiral Recognition of Noradrenaline by β-Cyclodextrin (β-CD) and Carboxymethyl-β-cyclodextrin (CM-β-CD). Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

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  • (n.d.).

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of mass spectrometry techniques for the analysis of Methyl 2-aminocyclohexane-1-carboxylate, a key cyclic amino acid ester often encountered in synthetic chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document moves beyond procedural lists to explain the causality behind analytical choices, ensuring a robust and reliable characterization of the molecule.

Introduction: The Analytical Challenge

Methyl 2-aminocyclohexane-1-carboxylate (C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ) presents a unique analytical challenge due to its combination of functional groups: a secondary amine, a methyl ester, and a saturated cyclohexane ring.[1][2][3] The choice of mass spectrometry technique is critical, as it dictates the nature and extent of molecular fragmentation, which in turn determines the quality of structural elucidation and quantification. This guide compares two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), providing the experimental data and protocols necessary to make an informed decision for your specific application.

Understanding the Fragmentation Landscape

The fragmentation of Methyl 2-aminocyclohexane-1-carboxylate is governed by the predictable behavior of its functional groups. When subjected to ionization, the initial molecular ion (M⁺˙ at m/z 157) is energetically unstable and will break apart.[4] The most probable fragmentation pathways are driven by the stabilization of the resulting charged fragments.

Key fragmentation drivers include:

  • Alpha-Cleavage: This is a dominant mechanism for both amines and esters.[5][6][7] It involves the cleavage of a C-C bond adjacent to the heteroatom (nitrogen or oxygen), leading to the formation of stable iminium or oxonium ions.

  • Loss of Neutral Fragments: The molecule can readily lose stable neutral fragments, such as the methoxy radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃).[5][8]

  • Ring Cleavage: The cyclohexane ring can undergo fragmentation, often initiated by one of the functional groups, leading to the loss of neutral alkene fragments like ethene.[9]

Comparison 1: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, resulting in extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.

Predicted EI Fragmentation Pattern

Upon entering the ion source, the molecule is bombarded with high-energy electrons, forming a molecular ion [C₈H₁₅NO₂]⁺˙ with a mass-to-charge ratio (m/z) of 157. Due to the high energy of EI, this molecular ion peak may be weak or absent.[7] The subsequent fragmentation is predictable and provides rich structural information.

Key Predicted EI Fragments:

m/zProposed Fragment IonFragmentation Pathway
157 [C₈H₁₅NO₂]⁺˙Molecular Ion (M⁺˙)
126 [M - OCH₃]⁺Loss of a methoxy radical from the ester.
98 [M - COOCH₃]⁺Loss of the carbomethoxy radical; a common pathway for methyl esters.[5]
84 [C₅H₆N]⁺ or [C₆H₁₂]⁺˙Complex rearrangement and cleavage of the ring, possibly involving loss of the amino and ester groups.
70 [C₄H₈N]⁺Alpha-cleavage adjacent to the amine, followed by ring opening.
56 [C₃H₆N]⁺Further fragmentation of the amine-containing fragments.

G cluster_path1 Ester Cleavage cluster_path2 Amine-driven Cleavage M Molecular Ion (M⁺˙) m/z 157 F126 [M - OCH₃]⁺ m/z 126 M->F126 - •OCH₃ F98 [M - COOCH₃]⁺ m/z 98 M->F98 - •COOCH₃ F70 [C₄H₈N]⁺ m/z 70 M->F70 α-cleavage & ring opening F56 [C₃H₆N]⁺ m/z 56 F70->F56 - CH₂

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.[10]

    • If necessary, perform a serial dilution to a working concentration of 10-100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.[10]

    • Transfer the filtrate to a 2 mL glass autosampler vial.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, 20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-250.

  • Data Analysis:

    • Identify the peak corresponding to Methyl 2-aminocyclohexane-1-carboxylate based on its retention time.

    • Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and key fragment ions.

    • Compare the obtained spectrum against a reference library (e.g., NIST) for confirmation.

Comparison 2: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS/ESI)

LC-MS is the preferred method for analyzing less volatile, more polar, or thermally labile compounds.[11] Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation in the source.[12][13] This makes it ideal for confirming molecular weight and for quantitative studies. Structural information is obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation Pattern

In positive ion ESI, the molecule will readily accept a proton, primarily on the basic amine group, to form the pseudomolecular ion [C₈H₁₅NO₂ + H]⁺ at m/z 158. This ion is then subjected to CID to induce fragmentation.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺ (m/z 158):

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentNeutral Loss
158141[M+H - NH₃]⁺Loss of ammonia (17 Da)
158126[M+H - CH₃OH]⁺Loss of methanol (32 Da) from the ester.
15898[M+H - HCOOH - CH₃•]⁺Complex loss of formic acid and a methyl radical.
15881[C₆H₉]⁺Loss of the amino and carbomethoxy groups, resulting in a cyclohexenyl cation.

G

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for both qualitative and quantitative analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water, at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

    • For quantitative analysis in complex matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be required.[14]

    • Transfer the final solution to a 1.5 mL polypropylene autosampler vial.

  • Instrumentation & Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • LC Column: A hydrophilic interaction chromatography (HILIC) column is recommended for retaining this polar compound without derivatization (e.g., Agilent AdvanceBio MS Spent Media, 2.1 x 150 mm, 2.7 µm).[15]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient:

      • 0-1 min: 95% B.

      • 1-8 min: Ramp to 50% B.

      • 8-9 min: Ramp to 5% B.

      • 9-11 min: Hold at 5% B.

      • 11.1-15 min: Return to 95% B (re-equilibration).

    • MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Gas Temperature: 300 °C.

      • Gas Flow: 8 L/min.

      • Nebulizer: 40 psi.

      • Sheath Gas Temp: 350 °C.

      • Sheath Gas Flow: 11 L/min.

      • Capillary Voltage: 3500 V.

      • MS/MS Transition (for quantification): Monitor the transition from precursor m/z 158 to a stable product ion (e.g., m/z 141 or 126), optimized for collision energy.

  • Data Analysis:

    • Extract the chromatogram for the [M+H]⁺ ion (m/z 158) to determine the retention time.

    • Analyze the MS/MS spectrum to confirm the identity of the compound by matching the observed product ions with the predicted fragments.

    • For quantitative work, construct a calibration curve by plotting the peak area of the selected MS/MS transition against the concentration of known standards.[10]

Comparative Summary and Recommendations

FeatureGC-MS with Electron Ionization (EI)LC-MS/MS with Electrospray Ionization (ESI)
Ionization Principle Hard Ionization (High Energy)Soft Ionization (Low Energy)
Molecular Ion Often weak or absent.Strong [M+H]⁺, excellent for MW confirmation.
Fragmentation Extensive, reproducible library-matchable spectra.Controlled fragmentation (CID) in MS/MS.
Sample Volatility Required; sample must be volatile and thermally stable.Not required; suitable for a wide range of polarities.
Primary Use Case Definitive structural identification of pure, volatile compounds.Quantification in complex matrices; analysis of non-volatile compounds.
Derivatization May be required to improve volatility.Generally not required.[11][16]

The optimal analytical strategy for Methyl 2-aminocyclohexane-1-carboxylate depends entirely on the research objective.

  • For definitive structural elucidation and identification of an unknown or a newly synthesized batch, GC-MS with EI is superior. Its rich, reproducible fragmentation pattern provides a detailed molecular fingerprint that can be confidently matched against spectral libraries.

  • For quantification in complex biological or chemical matrices , or for analyzing samples that may be thermally sensitive, LC-MS/MS with ESI is the clear choice. The soft ionization preserves the molecular ion for sensitive detection, while the specificity of MS/MS allows for accurate measurement even in the presence of interfering substances.

By understanding the fundamental principles of ionization and fragmentation detailed in this guide, researchers can confidently select and develop the appropriate mass spectrometry method to achieve their analytical goals.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE | C8H13NO2. National Center for Biotechnology Information. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Lo, S. F., et al. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary. [Link]

  • Wang, H., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. [Link]

  • Abello, N., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Advion, Inc. LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. [Link]

  • NIST. Methyl 1-cyclohexene-1-carboxylate. NIST WebBook. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]

  • Mandal, M. K., et al. (2008). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

  • Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2-methylhexane fragmentation pattern. [Link]

  • Doc Brown's Chemistry. (2025). C6H12 mass spectrum of cyclohexane fragmentation pattern. [Link]

  • PubChem. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2018). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. [Link]

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HPLC methods for separating enantiomers of methyl 2-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HPLC Methods for Separating Enantiomers of Methyl 2-Aminocyclohexanecarboxylate

Authored by a Senior Application Scientist

The precise and accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. For chiral molecules like methyl 2-aminocyclohexanecarboxylate, a key building block in the synthesis of various pharmaceuticals, robust analytical methods for separating its enantiomers are paramount. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering high resolution and sensitivity.[1][2][3][4]

This guide provides a comparative analysis of two effective HPLC strategies for the enantioseparation of methyl 2-aminocyclohexanecarboxylate: an indirect approach involving pre-column derivatization and a direct injection method. The discussion delves into the rationale behind each approach, detailed experimental protocols, and performance data to assist researchers in selecting the optimal method for their specific needs.

The Importance of Chiral Separation

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[5] Consequently, regulatory agencies mandate the marketing of the active enantiomer, necessitating strict control over the enantiomeric purity of drug substances and their intermediates.[5] Chiral HPLC provides a reliable means to quantify the enantiomeric excess (ee) and ensure the safety and efficacy of the final drug product.

Method 1: Indirect Separation via Pre-Column Derivatization

This approach involves chemically modifying the analyte with a chiral or achiral derivatizing agent to form diastereomers or a more readily detectable chromophoric or fluorophoric derivative, respectively. For the separation of amino acid esters like methyl 2-aminocyclohexanecarboxylate, derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) is a highly effective strategy.[6] This method enhances detection sensitivity and often improves chromatographic separation.[6]

Causality Behind Experimental Choices
  • Derivatization Agent (NBD-Cl): NBD-Cl reacts with the primary amine group of methyl 2-aminocyclohexanecarboxylate to form a highly fluorescent derivative.[6] This is particularly advantageous as the parent compound lacks a strong chromophore, making UV detection challenging at low concentrations. The introduction of the NBD moiety allows for highly sensitive fluorescence detection, significantly lowering the limit of detection (LOD) and limit of quantification (LOQ).[6]

  • Chiral Stationary Phase (Polysaccharide-based): Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® series), are renowned for their broad enantioselectivity for a wide range of chiral compounds, including derivatized amines and amino acid esters.[6][7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the chiral selector.[3]

  • Mobile Phase (Normal Phase): A normal-phase mobile phase, typically a mixture of hexane and an alcohol like 2-propanol, is commonly used with polysaccharide-based CSPs.[6] The non-polar hexane serves as the weak solvent, while the more polar alcohol acts as the strong solvent, modulating the retention and selectivity of the separation. The choice of a normal-phase system is often dictated by the solubility of the derivatized analyte and its compatibility with the CSP.

Experimental Protocol: Method 1
  • Dissolve a known amount of methyl 2-aminocyclohexanecarboxylate in ethanol (5 mL).

  • Add an excess of sodium bicarbonate (5 equivalents) to the solution.

  • Add 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl, 2 equivalents).

  • Allow the reaction to proceed at room temperature for 6 hours, followed by sonication at 50°C for 30-60 minutes to ensure complete reaction.[6]

  • Filter the resulting solution to remove any precipitate.

  • Dilute the filtered solution to an appropriate concentration with the mobile phase for HPLC analysis.[6]

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 20% 2-propanol in hexane (v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Temperature: Room temperature

  • Detection:

    • UV at 310 nm[6]

    • Fluorescence with excitation at 470 nm and emission at 530 nm[6]

Visualization of Experimental Workflow: Method 1

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis dissolve Dissolve Analyte in Ethanol add_base Add Sodium Bicarbonate dissolve->add_base add_nbdcl Add NBD-Cl add_base->add_nbdcl react React at RT (6h) & Sonicate (50°C) add_nbdcl->react filter Filter Solution react->filter dilute Dilute for HPLC filter->dilute inject Inject Derivatized Sample dilute->inject separate Separate on Chiralpak Column (20% IPA/Hexane, 1 mL/min) inject->separate detect Detect (UV & Fluorescence) separate->detect

Caption: Workflow for indirect enantioseparation via derivatization.

Method 2: Direct Separation on a Chiral Stationary Phase

The direct approach involves the injection of the underivatized analyte directly onto a chiral stationary phase. This method is often preferred for its simplicity and speed, as it eliminates the need for a separate derivatization step.

Causality Behind Experimental Choices
  • Chiral Stationary Phase (Macrocyclic Antibiotic-based): For the direct separation of amino compounds, macrocyclic antibiotic-based CSPs, such as those based on teicoplanin or vancomycin, can be highly effective.[1] These CSPs offer a different chiral recognition mechanism compared to polysaccharide-based phases, often involving ionic interactions, hydrogen bonding, and inclusion complexation.[1]

  • Mobile Phase (Polar Organic or Reversed-Phase): The choice of mobile phase for direct separations is highly dependent on the analyte's properties and the CSP. A polar organic mobile phase, such as methanol or acetonitrile with acidic or basic additives, is a common starting point.[1] Alternatively, a reversed-phase system with an aqueous buffer and an organic modifier can be employed. The additives play a crucial role in controlling the ionization state of the analyte and the stationary phase, which is critical for achieving enantioseparation.[1]

Experimental Protocol: Method 2
  • Dissolve a known amount of methyl 2-aminocyclohexanecarboxylate in the mobile phase to an appropriate concentration for HPLC analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Column: CHIROBIOTIC™ T (Teicoplanin-based) or a similar macrocyclic antibiotic CSP (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol with 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm (due to the absence of a strong chromophore, detection is performed at a lower wavelength)

Visualization of Experimental Workflow: Method 2

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis dissolve Dissolve Analyte in Mobile Phase filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Separate on CHIROBIOTIC™ Column (MeOH w/ additive, 1 mL/min) inject->separate detect Detect (UV at 210 nm) separate->detect

Caption: Workflow for direct enantioseparation.

Performance Comparison

ParameterMethod 1: Indirect (Derivatization)Method 2: Direct
Sample Preparation Multi-step, requires derivatizationSimple dissolution and filtration
Analysis Time Longer overall due to derivatizationFaster, direct injection
Sensitivity High (Fluorescence detection)Lower (Low wavelength UV detection)
Selectivity High, often baseline separation[6]Dependent on CSP and mobile phase optimization
Method Development More complex, involves optimizing both derivatization and HPLC conditionsSimpler, focused on column and mobile phase screening
Robustness Potential for variability from the derivatization stepGenerally more robust
Applicability Ideal for trace analysis and when high sensitivity is requiredSuitable for routine analysis and when sample concentration is not a limiting factor

Conclusion

Both the indirect (derivatization) and direct HPLC methods offer viable solutions for the enantiomeric separation of methyl 2-aminocyclohexanecarboxylate. The choice between the two will largely depend on the specific requirements of the analysis.

The indirect method with NBD-Cl derivatization is the preferred approach when high sensitivity is paramount, such as in impurity profiling or pharmacokinetic studies. The significant enhancement in detection capabilities through fluorescence outweighs the additional sample preparation time.

The direct injection method is advantageous for its simplicity, speed, and robustness, making it well-suited for routine quality control applications where analyte concentrations are sufficient for UV detection.

Ultimately, the optimal method is one that is validated according to ICH guidelines to ensure it is fit for its intended purpose, providing accurate and reproducible results for the enantiomeric purity of methyl 2-aminocyclohexanecarboxylate.[6]

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021-06-30). Available from: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. Available from: [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. (2022-03-18). Available from: [Link]

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A Comparative Guide to the Structural Elucidation of (1R,2R)-2-aminocyclohexane-1-carboxylate Derivatives: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates biological activity, and understanding this structure is the cornerstone of rational drug design. The (1R,2R)-2-aminocyclohexane-1-carboxylate scaffold is a key building block in numerous pharmacologically active compounds, where its rigidified chiral structure allows for specific interactions with biological targets. This guide provides an in-depth comparison of X-ray crystallography with other powerful analytical techniques for the structural characterization of these important derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and the conformational preferences of the molecule, as well as how it packs in a crystal lattice.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires precision and patience.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Xray X-ray Diffraction Mounting->Xray Data_Processing Data Processing & Scaling Xray->Data_Processing Diffraction Pattern Phasing Phase Problem Solution Data_Processing->Phasing Refinement Structural Refinement Phasing->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Key Experimental Protocols

1. Crystallization of a (1R,2R)-2-aminocyclohexane-1-carboxylate Derivative:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Dissolve 10-20 mg of the highly purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.

    • Alternatively, use a vapor diffusion method by placing the vial of the dissolved compound in a sealed chamber containing a less polar "anti-solvent" (e.g., hexane, diethyl ether). The slow diffusion of the anti-solvent into the primary solvent will gradually decrease the solubility of the compound, promoting crystallization.

    • Monitor for crystal growth over several days to weeks.

2. X-ray Data Collection and Structure Refinement:

  • Objective: To obtain a high-resolution diffraction pattern and solve the crystal structure.

  • Methodology:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

    • The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

    • The final structure is validated for geometric sensibility and correctness.

Representative Crystallographic Data
ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupChiral (e.g., P21, P212121)Indicates the absence of inversion centers or mirror planes, consistent with a chiral molecule.
a, b, c (Å)5-15 ÅThe dimensions of the unit cell.
α, β, γ (°)α = γ = 90°, β ≠ 90° (Monoclinic)The angles of the unit cell.
Resolution (Å)< 1.0 ÅA measure of the level of detail in the electron density map; lower is better.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Cyclohexane ConformationChairThe most stable conformation for a cyclohexane ring.
Substituent PositionsEquatorialTypically, bulky substituents on a cyclohexane ring prefer the less sterically hindered equatorial position.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides a definitive solid-state structure, it is not always feasible to obtain suitable crystals. Furthermore, the conformation in the solid state may not be the only or most relevant conformation in solution, where most biological processes occur. Therefore, other techniques are often employed to provide a more complete picture of the molecule's structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For (1R,2R)-2-aminocyclohexane-1-carboxylate derivatives, 1H and 13C NMR are used to confirm the chemical connectivity, while more advanced techniques can reveal stereochemistry and conformational preferences.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space interactions between protons that are close to each other, providing crucial information about the relative stereochemistry and conformation. For a (1R,2R)-2-aminocyclohexane-1-carboxylate derivative in a chair conformation, NOEs would be expected between axial protons on the same face of the ring.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is particularly useful for confirming the absolute configuration of a stereocenter and for studying conformational changes in solution. The sign and intensity of the Cotton effect in a CD spectrum are characteristic of a particular enantiomer.

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT), are increasingly used to predict the stable conformations of molecules and to calculate various spectroscopic properties that can be compared with experimental data. A computational conformational search can reveal the relative energies of different chair and boat conformations of the cyclohexane ring and the preferred orientations of the amino and carboxylate groups.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR Spectroscopy (NOESY)Circular Dichroism (CD)Computational Chemistry
Sample State Solid (single crystal)SolutionSolutionIn silico (no physical sample)
Information Obtained Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, conformation in solutionAbsolute configuration, conformational changes in solutionPredicted stable conformations, relative energies, spectra
Key Advantage Unambiguous, high-resolution structural determinationProvides information about the solution-state structureHigh sensitivity to chiralityPredictive power, cost-effective
Key Limitation Requires high-quality single crystals, solid-state conformation may differ from solutionDoes not provide absolute configuration, can be complex to interpretDoes not provide detailed 3D structureAccuracy depends on the level of theory and model used
Decision-Making for Structural Elucidation

The choice of analytical technique depends on the specific research question and the nature of the sample.

Technique_Selection Start Need Structural Information for (1R,2R)-2-aminocyclohexane-1-carboxylate derivative Crystal_Check Can single crystals be grown? Start->Crystal_Check Xray Perform Single-Crystal X-ray Crystallography Crystal_Check->Xray Yes No_Crystal Crystallization Unsuccessful or Solution-State Structure Needed Crystal_Check->No_Crystal No Final_Structure Final_Structure Xray->Final_Structure Definitive Solid-State Structure NMR Use NMR Spectroscopy (1D & 2D NOESY) for connectivity and conformation No_Crystal->NMR CD Use Circular Dichroism for absolute configuration No_Crystal->CD Computational Use Computational Modeling to predict stable conformers No_Crystal->Computational Solution_Structure Comprehensive Structural Understanding NMR->Solution_Structure Solution-State Conformation CD->Solution_Structure Computational->Solution_Structure

Figure 2: A decision-making flowchart for selecting the appropriate structural analysis technique.

Conclusion

For the definitive structural elucidation of (1R,2R)-2-aminocyclohexane-1-carboxylate derivatives, single-crystal X-ray crystallography is the unparalleled gold standard, providing a high-resolution snapshot of the molecule's solid-state conformation. However, a comprehensive understanding, particularly for applications in drug development where interactions occur in a biological milieu, necessitates a multi-faceted approach. NMR spectroscopy offers invaluable insights into the behavior of these molecules in solution, while circular dichroism provides a rapid and sensitive method for confirming enantiopurity and absolute configuration. Computational modeling complements these experimental techniques by predicting conformational landscapes and energetic profiles. By judiciously selecting and integrating these powerful analytical tools, researchers can gain a complete and nuanced understanding of the structure-activity relationships of this important class of chiral molecules.

References

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A Comparative Guide to Chiral Auxiliaries: Evaluating Methyl 2-aminocyclohexane-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational and robust strategy, temporarily imparting chirality to a substrate to direct a diastereoselective transformation.[1] This guide provides an in-depth comparison of Methyl 2-aminocyclohexane-1-carboxylate, a cyclic β-amino ester, with established chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. We will delve into the mechanistic underpinnings of their stereocontrol, present comparative experimental data, and offer detailed protocols to aid in the selection of the optimal auxiliary for your synthetic challenges.

The Role of Chiral Auxiliaries in Modern Synthesis

A chiral auxiliary is a stereogenic compound that is reversibly attached to a prochiral substrate.[1] The steric and electronic properties of the auxiliary create a chiral environment, forcing subsequent reactions to proceed with a high degree of facial selectivity, leading to the formation of one diastereomer in excess.[2] The ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization of the product, and induce high diastereoselectivity in a variety of transformations.[2] Furthermore, the ability to recycle the auxiliary is a key consideration for cost-effective and sustainable synthesis.[]

Featured Chiral Auxiliary: Methyl 2-aminocyclohexane-1-carboxylate

Methyl 2-aminocyclohexane-1-carboxylate belongs to the class of cyclic β-amino esters. Its rigid cyclohexane backbone and the presence of two stereocenters offer the potential for effective stereochemical control. The amino and ester functionalities provide convenient handles for attachment to a substrate, typically forming an amide linkage. While less documented in mainstream literature compared to other auxiliaries, its structural features suggest its potential utility in asymmetric synthesis, particularly in reactions involving enolate chemistry.

Established Comparators: Evans' Oxazolidinones and Oppolzer's Sultams

For decades, Evans' oxazolidinones and Oppolzer's sultams have been the workhorses of asymmetric synthesis, particularly for the stereoselective alkylation of carboxylic acid derivatives.[4][5]

  • Evans' Oxazolidinones: Derived from readily available amino alcohols, these auxiliaries provide excellent stereocontrol in a wide range of reactions, including enolate alkylations, aldol reactions, and Diels-Alder reactions.[1][6] The rigid oxazolidinone ring and the substituent at the 4-position effectively shield one face of the enolate.[2]

  • Oppolzer's Sultams: These camphor-derived auxiliaries offer a highly rigid bicyclic framework that provides exceptional steric hindrance, leading to very high levels of diastereoselectivity in enolate alkylations and other transformations.[5]

Comparative Performance Analysis: A Focus on Asymmetric Enolate Alkylation

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction and serves as an excellent benchmark for comparing the performance of chiral auxiliaries.[4]

Mechanism of Stereocontrol:

The stereochemical outcome of the alkylation is determined by the conformation of the metal enolate, which is influenced by the chiral auxiliary. For Evans' oxazolidinones, deprotonation of the N-acyl imide typically leads to a Z-enolate, which is chelated to the metal cation. The substituent on the oxazolidinone ring then directs the incoming electrophile to the opposite face.[2] Similarly, the rigid structure of Oppolzer's sultam enforces a specific enolate geometry and shields one face from electrophilic attack.

While specific mechanistic studies for N-acylated Methyl 2-aminocyclohexane-1-carboxylate are not widely available, it is hypothesized that the cyclohexane ring would adopt a chair conformation, with the substituents orienting themselves to minimize steric interactions. This preferred conformation would create a biased steric environment around the enolate, directing the approach of an electrophile.

Experimental Data Summary:

The following table summarizes typical diastereoselectivities and yields for the asymmetric alkylation of propionyl derivatives of different chiral auxiliaries with benzyl bromide.

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)>99:1~95
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)>98:2~90
Hypothetical performance based on related cyclic β-amino amides65:35 to 86:14~24-85

Note: Data for Methyl 2-aminocyclohexane-1-carboxylate is extrapolated from studies on similar N',N'-bis(α-phenylethyl)propionamide systems due to a lack of direct literature precedent.[7]

This comparison highlights the superior diastereoselectivity typically achieved with the well-established Evans' and Oppolzer's auxiliaries. However, the performance of cyclic β-amino ester auxiliaries can be influenced by the specific structure of the auxiliary and the reaction conditions.

Experimental Protocols

To provide a practical context for this comparison, detailed step-by-step protocols for the asymmetric alkylation of a propionyl substrate using an Evans' auxiliary and an Oppolzer's sultam are provided below.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is a representative procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.[8]

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are dried over sodium sulfate, filtered, and concentrated to afford the N-propionyl oxazolidinone.

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) and stir for 30 minutes. Cool the solution to -78 °C and add the N-propionyl oxazolidinone (1.0 eq) in THF dropwise. Stir for 30 minutes to form the lithium enolate.

  • Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.2 eq). Stir at this temperature for 2-4 hours.[8]

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The diastereomeric ratio can be determined by capillary gas chromatography.[8] The product can be purified by column chromatography.

Asymmetric Alkylation using Oppolzer's Sultam

This protocol outlines a typical procedure for the alkylation of an N-acyl Oppolzer's sultam.

Materials:

  • (2R)-Bornane-10,2-sultam

  • Propionyl chloride

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Acylation: Similar to the Evans' auxiliary protocol, acylate the sultam with propionyl chloride using a suitable base.

  • Enolate Formation: To a solution of the N-propionyl sultam (1.0 eq) in anhydrous THF at -78 °C, add NaHMDS (1.1 eq) and stir for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C and stir for 2-4 hours.

  • Work-up and Purification: The work-up and purification are similar to the Evans' auxiliary protocol.

Auxiliary Removal: A Critical Step

The ease and efficiency of removing the chiral auxiliary without compromising the stereochemical integrity of the product are crucial.[]

  • Evans' Oxazolidinones: The N-acyl bond can be cleaved under various conditions to yield carboxylic acids, esters, alcohols, or aldehydes. Mild hydrolysis with lithium hydroxide/hydrogen peroxide is a common method to obtain the carboxylic acid.[9]

  • Oppolzer's Sultams: Cleavage is also versatile, with methods like saponification or reduction providing access to a range of functional groups.

  • Methyl 2-aminocyclohexane-1-carboxylate: As an N-acyl derivative, the amide bond would need to be cleaved. While generally stable, amide bonds can be hydrolyzed under acidic or basic conditions.[10][11] The specific conditions for cleaving the N-acyl derivative of this cyclic β-amino ester would need to be optimized to avoid epimerization of the newly formed stereocenter.

Visualization of the Synthetic Workflow

Asymmetric_Alkylation_Workflow cluster_Step1 Step 1: Auxiliary Attachment cluster_Step2 Step 2: Diastereoselective Reaction cluster_Step3 Step 3: Auxiliary Cleavage A Prochiral Substrate (e.g., Propionic Acid Derivative) C N-Acyl Adduct A->C Acylation B Chiral Auxiliary (e.g., Evans', Oppolzer's, M2AC*) B->C E Enolate Formation C->E D Base (e.g., LDA, NaHMDS) D->E G Diastereomerically Enriched Product E->G Alkylation F Electrophile (e.g., Benzyl Bromide) F->G I Chiral Product G->I J Recovered Auxiliary G->J H Cleavage Reagent (e.g., LiOH/H2O2) H->I caption *M2AC = Methyl 2-aminocyclohexane-1-carboxylate

Figure 1. General workflow for chiral auxiliary-mediated asymmetric alkylation.

Conclusion and Future Outlook

Evans' oxazolidinones and Oppolzer's sultams remain the gold standard for many asymmetric transformations due to their high and predictable stereocontrol. While direct experimental evidence for the performance of Methyl 2-aminocyclohexane-1-carboxylate as a chiral auxiliary is currently limited, its structural characteristics as a cyclic β-amino ester suggest it could be a viable option, particularly for researchers exploring novel auxiliary scaffolds. The lower diastereoselectivities observed in related systems indicate that further optimization of the auxiliary structure and reaction conditions would be necessary to compete with the established auxiliaries. Future research into the synthesis and application of a broader range of cyclic β-amino ester-based auxiliaries could unveil new and efficient tools for asymmetric synthesis, potentially offering advantages in terms of cost, availability, or unique reactivity profiles.

References

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A Comparative Guide to the Biological Activity of Methyl 2-aminocyclohexane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the cyclohexane ring serves as a versatile scaffold for the development of novel therapeutic agents. Its conformational flexibility and the ability to introduce various functional groups make it a privileged structure in drug design. Among the vast array of cyclohexane derivatives, Methyl 2-aminocyclohexane-1-carboxylate and its analogues have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols to assist researchers in their drug discovery endeavors.

Introduction to the Therapeutic Potential of Aminocyclohexane Scaffolds

The incorporation of an amino group and a carboxylate moiety onto a cyclohexane ring creates a molecule with structural features reminiscent of amino acids, rendering them amenable to interaction with biological targets such as enzymes and receptors. The relative stereochemistry of these functional groups, along with the substitution pattern on the cyclohexane ring and the amino and carboxyl groups, significantly influences the biological activity profile. This guide will delve into the antimicrobial, anticancer, and enzyme inhibitory activities of Methyl 2-aminocyclohexane-1-carboxylate derivatives, offering a comparative analysis of their performance.

Antimicrobial Activity: A Comparative Analysis

Derivatives of aminocyclohexane have demonstrated notable potential as antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane or interfere with essential metabolic pathways.

Comparative Antimicrobial Efficacy

The antimicrobial activity of various cyclic amino ester derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2b)Yersinia enterocolitica64--
Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2c)Staphylococcus aureus>128 (bacteriostatic)--
Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2c)Mycobacterium smegmatis>128 (bacteriostatic)--
Methyl 2-(quinazolin-4-yloxy)acetate derivativesCandida albicans0.6 - 2.0 (IZ in mm)Tetracycline1.2 (IZ in mm)
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110Ciprofloxacin>200
1-(piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureus MDR100Ciprofloxacin200

Data extrapolated from structurally related compounds to provide a comparative perspective.[1][2][3]

Structure-Activity Relationship Insights:

The antimicrobial activity of these derivatives is intricately linked to their structural features. For instance, the nature of the substituent on the amino group and the stereochemistry of the cyclohexane ring can significantly impact the potency and spectrum of activity. The presence of lipophilic groups can enhance membrane permeability, leading to increased efficacy against certain pathogens.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[2][4][5][6]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compound in MHB across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to the final required inoculum density.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) D->E MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate B Treat cells with various concentrations of test compound A->B C Add MTT solution and incubate for 2-4 hours B->C D Solubilize formazan crystals C->D E Measure absorbance at 570-590 nm D->E F Calculate IC50 value E->F

Caption: Workflow for determining cell viability and calculating the IC50 value using the MTT assay.

Enzyme Inhibitory Activity: A Mechanistic Approach

The biological activities of Methyl 2-aminocyclohexane-1-carboxylate derivatives can often be attributed to their ability to inhibit specific enzymes. Understanding the enzyme inhibitory profile of these compounds is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

Potential Enzyme Targets and Comparative Inhibition

While specific enzyme inhibition data for Methyl 2-aminocyclohexane-1-carboxylate derivatives is an area of ongoing research, related cyclic amine and carboxylate compounds have been shown to inhibit various enzymes.

Enzyme TargetInhibitor Class/ExampleInhibition Data (Ki or IC50)
Cyclooxygenase-2 (COX-2)1,4-benzoxazine derivativesIC50 = 0.57–0.72 μM
Carbonic Anhydrase (CA) I8-substituted quinoline-2-carboxamidesKi = 61.9–8126 nM
Carbonic Anhydrase (CA) II8-substituted quinoline-2-carboxamidesKi = 33.0–8759 nM
β-GlucuronidaseEthanolamineKi = 0.10 x 10⁻⁵ M (Competitive)

Data from structurally related heterocyclic and cyclic compounds to illustrate potential inhibitory activities.[7][8][9]

Mechanistic Insights:

The amino and carboxylate groups of the core structure can participate in key interactions within the active site of an enzyme, such as hydrogen bonding and electrostatic interactions. The cyclohexane ring provides a scaffold that can be functionalized to achieve selectivity for a particular enzyme isoform.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme. [7][10][11] Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution for the enzyme reaction

  • Test compound stock solution

  • 96-well plate or cuvettes

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the buffer, the enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations.

  • IC50/Ki Determination: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Enzyme Inhibition Kinetics

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I S Substrate (S) I_comp Inhibitor (I) ES->E - S ES->E + P EI_comp->E - I P Product (P) E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc - S ES_nc->E_nc + P ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc + I EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S P_nc Product (P)

Caption: Simplified diagrams illustrating competitive and non-competitive enzyme inhibition mechanisms.

Conclusion and Future Directions

Methyl 2-aminocyclohexane-1-carboxylate derivatives represent a valuable scaffold in medicinal chemistry with demonstrated potential across antimicrobial, anticancer, and enzyme inhibitory applications. The comparative data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore and optimize this chemical space. Future efforts should focus on synthesizing and evaluating a broader range of derivatives to establish more definitive structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and pathways modulated by these promising compounds, paving the way for the development of novel and effective therapeutic agents.

References

  • A. V. Gerasimov, et al. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. PMC. [Link]

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Methyl 2-Aminocyclohexane-1-carboxylate vs. Methyl 4-Aminocyclohexane-1-carboxylate: A Positional Isomerism Case Study

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

Introduction: Beyond the IUPAC Name

To the synthetic chemist, methyl 2-aminocyclohexane-1-carboxylate and methyl 4-aminocyclohexane-1-carboxylate are simple positional isomers. A cursory glance reveals the same functional groups—a secondary amine and a methyl ester—appended to a cyclohexane scaffold. However, this simplistic view belies a world of difference in their chemical behavior, physical properties, and utility as synthetic building blocks. The seemingly minor shift of the amino group from the C2 (ortho) to the C4 (para) position relative to the ester fundamentally alters intramolecular interactions, conformational stability, and reactive potential.

This guide moves beyond surface-level comparisons to provide an in-depth analysis grounded in experimental data and mechanistic principles. We will dissect how the proximity of the two functional groups in the 2-amino isomer imparts unique characteristics not observed in the 4-amino analogue, where the groups are spatially isolated. For drug development professionals and researchers, understanding these nuances is critical for scaffold selection, reaction design, and the rational design of molecules with desired physicochemical properties.

Core Structural and Stereochemical Differences

The foundational difference lies in the substitution pattern, which dictates the spatial relationship between the electron-withdrawing methyl carboxylate group and the basic amino group. This relationship is further complicated by the stereoisomerism inherent to disubstituted cyclohexanes. Both the 2-amino and 4-amino isomers exist as diastereomers: cis (where the substituents are on the same face of the ring) and trans (where they are on opposite faces).

These stereochemical differences are inseparable from the conformational dynamics of the cyclohexane ring. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position.[1]

  • For the trans-isomers (both 2- and 4-amino), the most stable chair conformation allows both the amino and the ester groups to be in equatorial positions. This minimizes steric strain, rendering the trans isomers the thermodynamic products in many syntheses.[2]

  • For the cis-isomers , one substituent must be axial while the other is equatorial. The ring will flip to the conformation where the bulkier group (typically the methyl carboxylate) occupies the equatorial position.[3]

This conformational preference is not merely a theoretical curiosity; it dictates which functional groups are proximal and how they can interact, directly influencing the properties outlined below.

G cluster_trans trans-1,2-disubstituted (more stable) cluster_cis cis-1,2-disubstituted (less stable) T1 Diequatorial (e,e) T2 Diaxial (a,a) T1->T2 Ring Flip label_T Both bulky groups can be equatorial, minimizing 1,3-diaxial strain. C1 Axial/Equatorial (a,e) C2 Equatorial/Axial (e,a) C1->C2 Ring Flip label_C One group must be axial, leading to inherent steric strain.

Comparative Physicochemical Properties

The positioning of the functional groups gives rise to significant, predictable differences in key physicochemical parameters relevant to drug discovery and materials science.

PropertyMethyl 2-aminocyclohexane-1-carboxylateMethyl 4-aminocyclohexane-1-carboxylateRationale for Difference
Basicity (pKa) Expected to be lower, especially for the cis-isomer.Higher, more typical of a standard cyclohexylamine.[4]In the cis-2-amino isomer, the lone pair on the nitrogen can be stabilized by an intramolecular hydrogen bond (IHB) with the ester's carbonyl oxygen. This reduces the availability of the lone pair for protonation, lowering the basicity. This effect is absent in the 4-amino isomer.
Lipophilicity (logP) Expected to be higher, especially for the cis-isomer.Lower, reflecting the full polarity of the two functional groups.The same IHB that lowers basicity in the cis-2-amino isomer also shields the polar N-H and C=O groups from the solvent.[5] This "molecular chameleoning" reduces the molecule's apparent polarity and increases its lipophilicity, a strategy often used to improve membrane permeability.[6]
Reactivity High potential for intramolecular reactions (e.g., lactamization).Limited to standard intermolecular reactions of amines and esters.The C2 substitution places the amine nucleophile and the ester electrophile in perfect proximity for intramolecular cyclization. This pathway is sterically impossible for the C4 isomer.
Thermodynamic Stability trans-isomer is significantly more stable than the cis-isomer.trans-isomer is significantly more stable than the cis-isomer.For both isomers, the trans configuration allows for a diequatorial conformation, which is sterically favored over the axial/equatorial arrangement required by the cis configuration.[2]

Differential Reactivity: The Proximity Effect in Action

The most dramatic divergence in chemical behavior is the propensity of the 2-amino isomer to undergo intramolecular cyclization.

The Defining Reaction: Lactamization

When heated, particularly under basic or acidic conditions, cis-methyl 2-aminocyclohexane-1-carboxylate readily undergoes intramolecular aminolysis to form a bicyclic δ-lactam (a six-membered cyclic amide).[7] This reaction is a powerful synthetic tool for creating rigid, bicyclic scaffolds. The ester first undergoes hydrolysis to the carboxylic acid, followed by the intramolecular coupling of the amine and the carboxylic acid.[7]

The 4-amino isomer, by contrast, is completely incapable of this transformation. The amine and ester groups are held at opposite ends of the cyclohexane ring, making an intramolecular reaction sterically impossible. Under the same conditions, it will only undergo intermolecular reactions, such as polymerization or reaction with an external coupling partner.

G cluster_2 Methyl 2-Aminocyclohexane-1-carboxylate cluster_4 Methyl 4-Aminocyclohexane-1-carboxylate start2 cis-2-Amino Ester product2 Bicyclic δ-Lactam start2->product2 Heat / Catalyst (Intramolecular Cyclization) start4 4-Amino Ester product4 No Intramolecular Reaction start4->product4 Heat / Catalyst

Spectroscopic Differentiation: An Analytical Fingerprint

Distinguishing between these isomers and their respective diastereomers is straightforward using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR:

    • Proton at C1/C2 vs. C1/C4: In the 2-amino isomer, the protons on the carbons bearing the substituents (C1 and C2) are adjacent and will show scalar coupling (a distinct splitting pattern). In the 4-amino isomer, these protons are separated by two methylene groups and will appear as uncoupled multiplets.

    • Axial vs. Equatorial Protons: Protons in an axial position on a cyclohexane ring are typically shielded by the C-C bond anisotropy of the ring framework and appear at a higher field (further upfield, lower ppm) than their equatorial counterparts.[8] The coupling constants between adjacent protons also differ significantly: large (8-13 Hz) for axial-axial couplings and small (2-5 Hz) for axial-equatorial and equatorial-equatorial couplings. This allows for definitive assignment of the cis and trans configurations.

  • IR Spectroscopy:

    • Intramolecular Hydrogen Bonding: The cis-2-amino isomer may exhibit a broadened N-H stretching band at a lower frequency (e.g., ~3300-3400 cm⁻¹) compared to the sharper, higher frequency bands of the 4-amino isomer or the trans-2-amino isomer. This is indicative of hydrogen bonding.[9]

Experimental Section: A Validated Synthetic Protocol

The most common route to these compounds is the catalytic hydrogenation of the corresponding methyl aminobenzoate precursor. The synthesis of the 4-amino isomer's parent acid is well-documented and serves as a reliable example.

Protocol: Synthesis of 4-Aminocyclohexane-1-carboxylic Acid (cis/trans mixture)

This protocol is adapted from established patent literature for the hydrogenation of p-aminobenzoic acid, which is the precursor to the title compounds after esterification.[10]

Objective: To reduce the aromatic ring of p-aminobenzoic acid to yield 4-aminocyclohexanecarboxylic acid, demonstrating a common industrial synthesis pathway.

Materials:

  • p-Aminobenzoic acid (10.0 g, 0.07 mol)

  • 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g)

  • 10% Sodium Hydroxide (NaOH) aqueous solution (100.0 mL)

  • High-pressure autoclave reactor equipped with stirring and temperature control

  • Hydrogen gas (H₂) source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add p-aminobenzoic acid (10.0 g), 5% Ru/C (2.50 g), and 10% NaOH solution (100.0 mL).

  • Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 15 bar.

  • Reaction: Begin vigorous stirring and heat the mixture to 100°C. Maintain these conditions for 20 hours.

  • Monitoring (Optional but Recommended): The reaction progress can be monitored by taking small aliquots (after cooling and depressurizing) and analyzing via Thin Layer Chromatography (TLC) using a mobile phase like DCM/MeOH/NH₃ (5:5:1) and visualizing with a ninhydrin stain.[10]

  • Work-up: After the reaction is complete (as determined by the cessation of hydrogen uptake or by TLC), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous Ru/C catalyst. Wash the filter cake with a small amount of deionized water.

  • Isolation: The resulting aqueous solution contains the sodium salt of the product. The acid can be isolated by careful acidification with HCl to pH ~7, which will precipitate the product. The mixture of cis and trans isomers can then be collected by filtration. NMR analysis of the crude product typically shows a cis:trans ratio of approximately 1:4.6.[10]

  • Esterification: The resulting mixture of amino acids can be converted to the target methyl esters via a standard Fischer esterification (refluxing in methanol with a catalytic amount of strong acid, e.g., H₂SO₄).

Causality and Trustworthiness:

  • Choice of Catalyst: Ruthenium is a highly effective catalyst for the hydrogenation of aromatic rings under these conditions.[11]

  • Basic Conditions: The use of NaOH helps to solubilize the starting p-aminobenzoic acid as its sodium salt and can influence the stereochemical outcome of the reduction.

  • Pressure and Temperature: These conditions provide sufficient energy to overcome the activation barrier for aromatic ring reduction.

  • Self-Validation: The completeness of the reaction is validated by the disappearance of the starting material via TLC and confirmed by NMR, which also provides the crucial diastereomeric ratio of the product.[10]

Conclusion and Outlook

While methyl 2-aminocyclohexane-1-carboxylate and methyl 4-aminocyclohexane-1-carboxylate are simple isomers, their performance and potential in a research setting are vastly different.

  • Methyl 4-aminocyclohexane-1-carboxylate serves as a classic rigid scaffold. Its functional groups act independently, making it a reliable and predictable building block for extending a molecule in a linear fashion. The trans-isomer, in particular, is a valuable component in medicinal chemistry for creating structures with well-defined vectors.[10]

  • Methyl 2-aminocyclohexane-1-carboxylate offers more complex and nuanced opportunities. The proximity of its functional groups enables unique intramolecular reactions, most notably lactamization, to form constrained bicyclic systems. Furthermore, the potential for intramolecular hydrogen bonding in the cis-isomer provides a sophisticated tool for modulating physicochemical properties like lipophilicity and permeability, a key consideration in modern drug design.

The choice between these two building blocks is therefore a strategic one. For straightforward scaffold elaboration, the 4-amino isomer is the logical choice. For the creation of novel, constrained architectures or for fine-tuning a molecule's ADME profile through intramolecular forces, the 2-amino isomer presents a far richer field of possibilities.

References

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A Comparative Guide to the Characterization of Methyl 1-Aminocyclohexane-1-carboxylate and its 2-Amino Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of molecular isomers is paramount. The subtle shift of a single functional group can dramatically alter a compound's biological activity, pharmacokinetic profile, and toxicological properties. This guide provides an in-depth technical comparison of two critical building blocks: methyl 1-aminocyclohexane-1-carboxylate and its positional isomer, methyl 2-aminocyclohexane-1-carboxylate. A thorough understanding of their distinct analytical signatures is essential for unambiguous identification, quality control, and the advancement of robust synthetic methodologies.

Introduction: The Significance of Positional Isomerism

Methyl 1-aminocyclohexane-1-carboxylate and methyl 2-aminocyclohexane-1-carboxylate share the same molecular formula (C₈H₁₅NO₂) and molecular weight (157.21 g/mol ).[1][2] However, the position of the amino group on the cyclohexane ring gives rise to distinct physicochemical and spectroscopic properties. The 1-amino isomer is a quaternary α-amino acid ester, while the 2-amino isomer is a β-amino acid ester. This fundamental structural difference has profound implications for their chemical reactivity and three-dimensional conformation, which in turn influences their utility as pharmaceutical intermediates.

Physicochemical Properties: A Tale of Two Isomers

While both isomers are typically supplied as liquids, their structural differences are expected to manifest in variations in their boiling points, densities, and chromatographic retention times.[1][3] A summary of their key properties is presented below:

PropertyMethyl 1-aminocyclohexane-1-carboxylateMethyl 2-aminocyclohexane-1-carboxylate
Molecular Formula C₈H₁₅NO₂C₈H₁₅NO₂
Molecular Weight 157.21 g/mol [1]157.21 g/mol [2]
CAS Number 4507-57-7[1]40015-88-1[3]
Appearance LiquidColorless liquid[3]

Note: Experimental values for properties such as boiling point and density can vary between sources and depend on purity.

Spectroscopic Characterization: Unveiling the Structural Nuances

The most definitive method for distinguishing between these two isomers lies in the careful analysis of their spectroscopic data. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H NMR Spectroscopy: The proton NMR spectra of the two isomers are predicted to be significantly different, primarily due to the number and chemical environment of the protons adjacent to the amino and ester groups.

  • Methyl 1-aminocyclohexane-1-carboxylate: This isomer lacks a proton on the carbon bearing both the amino and ester groups (the α-carbon). The spectrum would be characterized by multiplets for the cyclohexane ring protons and a singlet for the methyl ester protons. The absence of a distinct proton signal in the 2.5-3.5 ppm range, typical for a proton alpha to an amino group, is a key identifying feature.

  • Methyl 2-aminocyclohexane-1-carboxylate: In contrast, this isomer possesses protons on the carbons bearing the amino and ester groups. The proton alpha to the ester group (at C1) and the proton alpha to the amino group (at C2) would appear as distinct multiplets. The chemical shift of the proton at C2 would be influenced by the electron-withdrawing effect of the adjacent nitrogen, typically appearing in the 2.5-3.5 ppm region.[4] The coupling patterns between the protons at C1 and C2 would provide further confirmation of their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectra provide a clear distinction based on the chemical shifts of the carbons directly attached to the nitrogen and the carbonyl group.

  • Methyl 1-aminocyclohexane-1-carboxylate: A key feature would be a quaternary carbon signal for C1, which bears both the amino and ester functionalities. This signal would be expected in the 50-65 ppm range.[5] The carbonyl carbon of the ester would appear around 174-176 ppm.[5]

  • Methyl 2-aminocyclohexane-1-carboxylate: The spectrum would show two distinct methine (CH) signals for C1 and C2. The carbon attached to the nitrogen (C2) would be deshielded and appear in a characteristic range for aminocycloalkanes. The carbonyl carbon signal would be in a similar region to the 1-amino isomer.

Infrared (IR) Spectroscopy: Probing the Functional Groups

The IR spectra of both isomers will exhibit characteristic absorptions for the amine and ester functional groups. However, subtle differences can be expected.

  • N-H Stretching: Both isomers, being primary amines, should show two N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption for the ester carbonyl group is expected around 1735 cm⁻¹.

  • C-O Stretching: Strong bands for the C-O stretching of the ester group will be present in the 1170-1200 cm⁻¹ region.

  • N-H Bending: An N-H bending vibration is expected around 1600 cm⁻¹.

The overall fingerprint region (below 1500 cm⁻¹) will be unique for each isomer due to the different overall molecular symmetry and vibrational modes.

Mass Spectrometry (MS): Deciphering the Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) will lead to distinct fragmentation patterns for the two isomers, providing valuable structural information.

  • Methyl 1-aminocyclohexane-1-carboxylate: A prominent fragmentation pathway would involve the loss of the methoxycarbonyl group (-COOCH₃) to give a stable aminocyclohexyl cation. Alpha-cleavage next to the nitrogen atom is also a likely fragmentation route.

  • Methyl 2-aminocyclohexane-1-carboxylate: Fragmentation will be directed by both the amino and ester groups. Cleavage between C1 and C2 is expected. The molecular ion peak for primary amines is typically an odd number.

Chromatographic Separation: Distinguishing Isomers in a Mixture

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and quantifying these positional isomers.

  • GC-MS: Due to their different polarities and volatilities, the two isomers should be separable by gas chromatography. The use of a mass spectrometer as a detector allows for their definitive identification based on their unique fragmentation patterns.

  • HPLC: Reversed-phase HPLC can be employed to separate the isomers. The more polar 2-amino isomer is expected to have a shorter retention time on a nonpolar stationary phase compared to the 1-amino isomer. Chiral HPLC may also be utilized to separate the enantiomers of the 2-amino isomer.

Experimental Protocols

Synthesis of Methyl 1-aminocyclohexane-1-carboxylate

A common route to α-amino acids is the Strecker synthesis. A modified approach can be used for the synthesis of the target ester.

Workflow for Synthesis of Methyl 1-aminocyclohexane-1-carboxylate

Cyclohexanone Cyclohexanone KCN_NH4Cl KCN, NH₄Cl Cyclohexanone->KCN_NH4Cl Aminonitrile 1-Aminocyclohexanecarbonitrile KCN_NH4Cl->Aminonitrile HCl_MeOH HCl, CH₃OH (Pinner Reaction) Aminonitrile->HCl_MeOH Product1 Methyl 1-aminocyclohexane-1-carboxylate HCl_MeOH->Product1 Ketoester Methyl 2-oxocyclohexanecarboxylate Reductive_Amination NH₃, H₂, Raney Ni or NaBH₃CN Ketoester->Reductive_Amination Product2 Methyl 2-aminocyclohexane-1-carboxylate Reductive_Amination->Product2

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of compounds like methyl 2-aminocyclohexane-1-carboxylate is not merely a regulatory formality but a critical component of responsible laboratory management. This guide provides a procedural framework grounded in chemical principles to ensure the safe and compliant disposal of this amino acid ester, protecting both laboratory personnel and the environment.

Hazard Assessment & Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. While a specific Safety Data Sheet (SDS) for methyl 2-aminocyclohexane-1-carboxylate may not always be readily available, its hazard profile can be inferred from its constituent functional groups: a combustible cyclohexane backbone, a reactive amine group, and a hydrolyzable methyl ester. This analysis informs every subsequent step in the disposal process.

The primary operational risk is rooted in its classification as a combustible liquid with potential skin and eye irritation.[1] The amine functional group suggests it is basic and may be corrosive or toxic, with the potential to release harmful vapors.[2][3] Therefore, all handling must occur in a well-ventilated area, and personal contact should be scrupulously avoided.[1]

Table 1: Key Data for Methyl 2-aminocyclohexane-1-carboxylate Disposal Planning

Property Value / Assessment Rationale & Source
Chemical Nature Amino Acid Ester Contains both an amine (-NH2) and a methyl ester (-COOCH3) group on a cyclohexane ring.
Physical State Liquid (presumed) Most simple esters of this molecular weight are liquids at room temperature.
Primary Hazards Combustible, Skin/Eye Irritant, Potentially Toxic Based on analogous structures like methylcyclohexane and general amine compounds.[4][5][6]
Incompatibilities Strong Oxidizing Agents, Strong Acids Avoid contact with these materials to prevent vigorous or exothermic reactions.[7]
Waste Classification Hazardous Chemical Waste Must be managed as a hazardous waste due to ignitability and potential toxicity characteristics under RCRA.[8][9]

| Personal Protective Equipment (PPE) | Nitrile Gloves, Safety Goggles, Lab Coat | Standard requirement for handling organic chemicals to prevent skin/eye contact.[1][7] |

Immediate Safety & Spill Response Protocols

Proactive preparation is the cornerstone of laboratory safety. The following protocols for handling and spill response should be considered standard operating procedure.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling methyl 2-aminocyclohexane-1-carboxylate. This includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.

Spill Containment and Cleanup

Chemical spills must be addressed immediately to mitigate risks.[10]

  • Alert Personnel: Notify all personnel in the immediate area.

  • Ensure Ventilation: Work in a chemical fume hood or ensure the area is well-ventilated. Remove all sources of ignition.[1]

  • Contain the Spill: If it is safe to do so, prevent the spill from spreading.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, leak-proof container suitable for hazardous waste.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.[10]

Step-by-Step Disposal Workflow

The proper disposal of chemical waste is a regulated process that requires careful segregation, labeling, and documentation. Adherence to these steps ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][12]

Step 1: Waste Characterization and Segregation

The first and most critical step is to classify the waste. Methyl 2-aminocyclohexane-1-carboxylate waste is considered hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[13] Mixing incompatible chemicals can lead to dangerous reactions. Keep liquid and solid waste separate.[13]

  • Aqueous vs. Organic: Keep organic wastes, like methyl 2-aminocyclohexane-1-carboxylate, separate from aqueous waste streams.[14]

Step 2: Containerization

Select a container that is chemically compatible and robust.

  • Container Choice: Use a sturdy, leak-proof container with a secure screw-top cap.[14][15] Plastic (e.g., high-density polyethylene) or glass containers are generally appropriate.[9]

  • Container Condition: Ensure the container is clean and in good condition. Never use a container that previously held an incompatible chemical.

Step 3: Labeling

Proper labeling is essential for safety and regulatory compliance. The container must be clearly marked.[15]

  • Contents: Write the full, unambiguous chemical name: "Methyl 2-aminocyclohexane-1-carboxylate".

  • Hazard Identification: Clearly indicate the relevant hazards (e.g., "Flammable," "Irritant").

  • Contact Information: Include the name of the principal investigator or responsible party.

Step 4: Accumulation and Storage

Store the sealed waste container in a designated and controlled area.

  • Location: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and operational areas.[11][15]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed contractor.

  • Contact EHS: When the container is nearly full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[9][16]

  • Do Not Dispose via Sink or Trash: Under no circumstances should this chemical be poured down the drain or placed in the regular trash.[15]

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Accumulation & Pickup Start Waste Generated (Methyl 2-aminocyclohexane-1-carboxylate) Classify 1. Classify as Hazardous Organic Liquid Waste Start->Classify Container 2. Select Compatible Leak-Proof Container Classify->Container Label 3. Label Container Correctly (Name, Hazards, Date) Container->Label Store 4. Store in Designated Satellite Accumulation Area Label->Store ContactEHS 5. Arrange Pickup via EHS Store->ContactEHS

Diagram Caption: Logical workflow for the disposal of methyl 2-aminocyclohexane-1-carboxylate.

Decontamination of Empty Containers

An "empty" container that once held a hazardous chemical is not considered regular solid waste until properly decontaminated.[14]

  • Initial Rinse: Perform an initial rinse of the empty container with a suitable solvent (e.g., methanol or acetone). This first rinseate is considered hazardous and must be collected and disposed of as part of the liquid chemical waste stream.[14]

  • Triple Rinse: After the initial rinse, rinse the container thoroughly with water three more times.[17] This water can typically be disposed of down the sanitary sewer, but confirm this with your institutional guidelines.

  • Deface Label: Completely remove or deface the original chemical label to prevent any confusion.[10][17]

  • Final Disposal: The triple-rinsed, defaced container can now be disposed of in the appropriate glass or plastic recycling bin.[17]

By integrating these scientifically-grounded procedures into your laboratory's standard practices, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.

References

  • FQE Chemicals. (2019-11-04). Chemical cleaning for removal of amine plant scaling. [Link]

  • University of Canterbury. (2025-03-21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Lejan JU. Amino acid metabolism: Disposal of Nitrogen. Pre-Med. [Link]

  • U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025-09-05). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Ninja Nerd. (2017-05-29). Amino Acid Metabolism. YouTube. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Chemos GmbH & Co. KG. (2024-08-19). Safety Data Sheet: Methylcyclohexane. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Chemistry LibreTexts. (2022-04-26). 10.2: Amino Acids Degradation. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Refining Community. Contamination in Amine Systems. [Link]

  • Google Patents.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • West Virginia Department of Environmental Protection. RCRA Hazardous Waste. [Link]

  • Dietetics Academy. (2025-01-25). Amino Acid Metabolism: Catabolism, Urea Cycle, and Biosynthesis. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Scribd. Contaminants in Amine Gas Treating Unit. [Link]

  • Carl ROTH. Safety Data Sheet: Methylcyclohexane D 14. [Link]

  • Indiana University School of Medicine. AMINO ACID METABOLISM : NITROGEN REACTIONS. [Link]

  • Case Western Reserve University. RCRA. [Link]

  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • ResearchGate. (PDF) Strategies for Minimizing Hydrocarbon Contamination in Amine Acid Gas for Reinjection. [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.